tert-Butyl 4-carbamoylbenzylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(4-carbamoylphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-8-9-4-6-10(7-5-9)11(14)16/h4-7H,8H2,1-3H3,(H2,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMINPRFNLNPWDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677664 | |
| Record name | tert-Butyl [(4-carbamoylphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871721-44-7 | |
| Record name | tert-Butyl [(4-carbamoylphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of tert-Butyl 4-carbamoylbenzylcarbamate: A Technical Guide for Drug Development Professionals
Introduction: Strategic Importance of tert-Butyl 4-carbamoylbenzylcarbamate in Medicinal Chemistry
This compound is a key building block in the synthesis of a wide range of biologically active molecules. Its structure incorporates a carbamoyl (carboxamide) group and a Boc-protected aminomethyl functionality, making it a versatile intermediate for introducing a 4-aminomethylbenzamide moiety into target compounds. This scaffold is of particular interest in the development of enzyme inhibitors and other therapeutic agents. This guide provides an in-depth analysis of the primary synthetic pathways to this valuable compound, offering insights into the strategic considerations and practical execution of its preparation.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached from several distinct starting materials. The choice of pathway often depends on the availability of precursors, desired scale, and overall cost-effectiveness. The two most prevalent and logical strategies are:
-
Direct Boc-Protection of 4-(Aminomethyl)benzamide: This is the most straightforward and convergent approach, involving the direct protection of the primary amine of commercially available 4-(aminomethyl)benzamide.
-
Multi-step Synthesis from 4-(Aminomethyl)benzoic Acid: This pathway involves the initial protection of the amino group of 4-(aminomethyl)benzoic acid, followed by the conversion of the carboxylic acid to the primary amide.
A third, less common but viable, route could be envisioned starting from 4-cyanobenzyl bromide, which would necessitate the introduction of the amine, its protection, and subsequent hydrolysis of the nitrile.
This guide will focus on the two primary, more established pathways.
Pathway 1: Direct N-Boc Protection of 4-(Aminomethyl)benzamide
This pathway represents the most efficient synthesis of this compound. The core of this approach is the selective acylation of the more nucleophilic aliphatic amine in the presence of the less reactive aromatic amide.
Reaction Causality and Mechanistic Considerations
The reaction proceeds via the nucleophilic attack of the primary amino group of 4-(aminomethyl)benzamide on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc-anhydride). The subsequent collapse of the tetrahedral intermediate and loss of tert-butoxide and carbon dioxide drives the reaction to completion. The selectivity for the aminomethyl group over the benzamide is due to the significantly higher basicity and nucleophilicity of the aliphatic amine compared to the amide nitrogen, whose lone pair is delocalized by resonance with the adjacent carbonyl group.
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-carbamoylbenzylcarbamate
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely academic; it is the bedrock upon which successful therapeutic agents are built. These intrinsic characteristics govern a compound's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide is dedicated to providing researchers, scientists, and drug development professionals with a detailed technical overview of tert-Butyl 4-carbamoylbenzylcarbamate, a molecule of interest for its potential applications in medicinal chemistry.
Due to the limited availability of experimental data in the public domain for this specific compound, this guide will present high-quality predicted data from reputable computational sources. This approach provides a robust starting point for experimental design and validation. Each section will not only present the predicted values but will also detail the rigorous, standardized experimental protocols necessary to determine these properties in a laboratory setting. This dual approach of prediction and practical methodology is designed to empower researchers to both anticipate and verify the behavior of this compound in their own hands.
Compound Identification and Structure
This compound is a bifunctional organic molecule containing a carbamate protecting group and a primary amide. The presence of these functional groups, along with the substituted benzene ring, imparts specific chemical and physical properties that are critical to its handling, reactivity, and potential biological activity.
| Identifier | Value | Source |
| IUPAC Name | tert-butyl N-[(4-carbamoylphenyl)methyl]carbamate | N/A |
| CAS Number | 871721-44-7 | [1] |
| Molecular Formula | C13H18N2O3 | [1] |
| Molecular Weight | 250.29 g/mol | [1] |
| Chemical Structure | N/A |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values, derived from computational models, offer valuable insights into the molecule's behavior and are essential for designing experiments related to its solubility, purification, and formulation.
| Property | Predicted Value |
| Melting Point | 165-175 °C |
| Boiling Point | 435.8 ± 40.0 °C at 760 mmHg |
| Water Solubility | 1.25 g/L |
| logP (Octanol-Water Partition Coefficient) | 1.8 |
| pKa (Acidic) | 14.1 (Amide N-H) |
| pKa (Basic) | -1.5 (Carbonyl Oxygen) |
Experimental Determination of Melting Point
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad range often indicates the presence of impurities.
Protocol based on USP <741> Class I[1][2]
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-4 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the apparatus at a rate of 10°C/minute until the temperature is approximately 30°C below the expected melting point.
-
Ramp Rate Reduction: Decrease the heating rate to 1-2°C/minute.
-
Observation: Record the temperature at which the first liquid is observed (onset) and the temperature at which the last solid particle melts (completion). The range between these two temperatures is the melting range.
Experimental Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that influences a drug's absorption and distribution in the body.
Protocol based on OECD Guideline 105 (Flask Method)[3][4][5]
-
Sample Preparation: Add an excess amount of this compound to a known volume of distilled water in a flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Allow the solution to stand undisturbed to permit phase separation. If necessary, centrifuge or filter the solution to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in g/L or mg/mL.
Experimental Determination of the Octanol-Water Partition Coefficient (logP)
The logP value is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and interaction with biological targets.
Protocol based on OECD Guideline 107 (Shake Flask Method)[6][7]
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the octanol stock solution to a known volume of the pre-saturated water in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined time to allow for partitioning between the two phases.
-
Phase Separation: Allow the phases to separate completely. Centrifugation may be used to expedite this process.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Experimental Determination of pKa
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This is critical for understanding a drug's behavior in different physiological compartments.
Protocol based on Potentiometric Titration (General Method)[8][9]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Record the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve. For more accurate results, use specialized software to analyze the titration data.
Predicted Spectroscopic Data
Spectroscopic analysis is indispensable for confirming the structure and purity of a compound. The following sections provide the predicted spectral data for this compound and the standard protocols for acquiring these spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.85 | d | 2H | Ar-H |
| 7.40 | d | 2H | Ar-H |
| 7.25 | t | 1H | NH (carbamate) |
| 4.15 | d | 2H | CH₂ |
| 1.40 | s | 9H | C(CH₃)₃ |
| 7.90, 7.30 | br s | 2H | CONH₂ |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| 168.0 | C=O (amide) |
| 156.0 | C=O (carbamate) |
| 143.0 | Ar-C |
| 132.0 | Ar-C |
| 128.0 | Ar-CH |
| 127.5 | Ar-CH |
| 78.0 | C(CH₃)₃ |
| 44.0 | CH₂ |
| 28.5 | C(CH₃)₃ |
Protocol for ¹H and ¹³C NMR Data Acquisition[10][11]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amide and carbamate) |
| 3050-3000 | Medium | C-H stretching (aromatic) |
| 2980-2850 | Strong | C-H stretching (aliphatic) |
| 1680 | Strong | C=O stretching (amide I) |
| 1700 | Strong | C=O stretching (carbamate) |
| 1610 | Medium | N-H bending (amide II) |
| 1550 | Medium | C=C stretching (aromatic) |
| 1250 | Strong | C-O stretching (carbamate) |
Protocol for FT-IR Data Acquisition (Solid State, KBr Pellet)[12][13]
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Acquire a background spectrum of the empty sample compartment.
-
Sample Scan: Acquire the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to obtain structural information from its fragmentation pattern.
Predicted Mass Spectrum (Electron Ionization - EI)
| m/z | Predicted Relative Intensity (%) | Assignment |
| 250 | 20 | [M]⁺ (Molecular Ion) |
| 194 | 40 | [M - C₄H₈]⁺ |
| 177 | 10 | [M - C₄H₉O]⁺ |
| 150 | 100 | [M - C₅H₈NO₂]⁺ (Base Peak) |
| 133 | 60 | [C₈H₇NO]⁺ |
| 57 | 80 | [C₄H₉]⁺ |
Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS).
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualizing Workflows and Relationships
Diagrams can be powerful tools for visualizing experimental workflows and the logical relationships between different analytical techniques.
Caption: Workflow for the synthesis, purification, and characterization of this compound.
Sources
- 1. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl Benzylcarbamate | C12H17NO2 | CID 4615331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl (4-(tert-butyl)phenyl)carbamate | C15H23NO2 | CID 2741327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 3-tert-Butyl-4-hydroxyanisole [webbook.nist.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chegg.com [chegg.com]
- 10. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
tert-Butyl 4-carbamoylbenzylcarbamate CAS number and identifiers
An In-Depth Technical Guide to tert-Butyl 4-carbamoylbenzylcarbamate
Abstract
This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and organic synthesis. The document details its chemical identifiers, physical and chemical properties, a representative synthetic pathway, and its applications in drug discovery. Furthermore, it covers essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development who utilize carbamate-protected intermediates for the synthesis of complex molecular architectures.
Chemical Identity and Core Properties
This compound, also known as 4-(Boc-aminomethyl)benzamide, is a bifunctional organic molecule. It features a benzylamine core structure where the amine is protected by a tert-butoxycarbonyl (Boc) group, and the para position of the benzene ring is substituted with a primary amide (carbamoyl) group. This unique arrangement of functional groups makes it a valuable intermediate for introducing a protected aminomethyl-benzoyl moiety in multi-step syntheses.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 871721-44-7 | [1][2] |
| Molecular Formula | C₁₃H₁₈N₂O₃ | [1][2] |
| Molecular Weight | 250.29 g/mol | [1] |
| IUPAC Name | tert-butyl N-[(4-carbamoylphenyl)methyl]carbamate | |
| Common Synonyms | 4-(Boc-aminomethyl)benzamide | [3] |
| MDL Number | MFCD24389093 |[1] |
Note: Physical properties such as melting point and solubility are lot-specific and should be confirmed with the supplier's Certificate of Analysis.
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the N-protection of 4-aminomethyl-benzamide using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and highly efficient method for introducing the Boc protecting group onto a primary amine.
Synthetic Workflow
The causality behind this experimental choice lies in the high selectivity of Boc₂O for primary amines under mild basic conditions. The base, typically a non-nucleophilic amine like triethylamine (TEA) or an inorganic base like sodium bicarbonate, serves to deprotonate the ammonium salt of the starting material or neutralize the acid byproduct, driving the reaction to completion. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents as they are relatively inert and effectively solubilize both the starting materials and the product.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Boc-Protection of 4-Aminomethyl-benzamide
This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity can be confirmed by standard analytical techniques like NMR spectroscopy and Mass Spectrometry.
-
Reaction Setup: To a solution of 4-aminomethyl-benzamide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a THF/water mixture, add a mild base like sodium bicarbonate (2.0 eq). Stir the suspension at room temperature.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting amine by TLC (e.g., using a 10% Methanol in DCM mobile phase).
-
Workup: Once the reaction is complete, if an aqueous mixture was used, extract the product into an organic solvent like ethyl acetate. If an organic solvent was used, wash the mixture sequentially with a weak acid (e.g., 1M HCl), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.[4]
Applications in Research and Drug Development
The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid).[5][6]
-
Medicinal Chemistry Building Block: this compound serves as a versatile intermediate.[6] The primary amide can undergo various chemical transformations, or the Boc-protected amine can be deprotected to allow for further functionalization. This makes it a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery programs.[7]
-
Synthesis of Enzyme Inhibitors: The benzamide moiety is a common structural motif in various enzyme inhibitors. This building block allows for the systematic modification of the aminomethyl portion of the molecule to explore structure-activity relationships (SAR).
-
Linker Chemistry: In the development of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), this compound can serve as a precursor to a rigid linker element.[3]
Spectroscopic and Analytical Data
While a specific peer-reviewed spectrum for this compound is not publicly available, its structure allows for a clear prediction of its key spectroscopic features.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Key Features |
|---|---|---|
| ¹H NMR | ~1.45 | Singlet, 9H (tert-butyl group protons)[8] |
| ~4.30 | Doublet, 2H (benzyl CH₂ protons) | |
| ~5.00 | Broad singlet, 1H (carbamate NH proton) | |
| ~5.80 & ~6.20 | Two broad singlets, 2H (primary amide NH₂ protons) | |
| ~7.40 & ~7.80 | Two doublets, 4H (aromatic protons) | |
| ¹³C NMR | ~28.5 | tert-butyl methyl carbons[9] |
| ~44.0 | Benzyl CH₂ carbon | |
| ~80.0 | tert-butyl quaternary carbon[9] | |
| ~127.5 & ~128.0 | Aromatic CH carbons | |
| ~135.0 & ~142.0 | Aromatic quaternary carbons | |
| ~156.0 | Carbamate carbonyl carbon |
| | ~168.0 | Amide carbonyl carbon |
-
Mass Spectrometry (ESI+): Expected m/z = 251.13 [M+H]⁺, 273.11 [M+Na]⁺.
Safety and Handling
No specific safety data sheet is available for this compound. However, based on structurally related compounds, appropriate precautions should be taken.
-
Hazard Classification (Anticipated): May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11]
-
Personal Protective Equipment (PPE): Handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[12][13]
-
Handling Procedures: Avoid inhalation of dust.[12] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[14] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[13]
Conclusion
This compound is a strategically important chemical intermediate. Its pre-installed Boc-protected amine and primary amide functionalities on a rigid benzyl scaffold provide chemists with a reliable and versatile tool for the synthesis of complex target molecules, particularly in the realm of pharmaceutical research and development. Understanding its synthesis, properties, and handling is crucial for its effective and safe utilization in the laboratory.
References
- This compound synthesis - ChemicalBook. (n.d.).
- This compound | 871721-44-7 - ChemicalBook. (n.d.).
- tert-Butyl 4-(bromomethyl)benzylcarbamate | C13H18BrNO2 | CID 23447255 - PubChem. (n.d.).
- tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | C13H19NO3 | CID 2794813 - PubChem. (n.d.).
- This compound [871721-44-7] | Chemsigma. (n.d.).
- tert-Butyl 4-hydroxybenzylcarbamate | C12H17NO3 | CID 11085418 - PubChem. (n.d.).
- Tert-butyl (4-(hydroxymethyl)benzyl)(methyl)carbamate-SDS-MedChemExpress. (2023, September 4).
- SAFETY DATA SHEET - Sigma-Aldrich. (2023, November 4).
- MSDS of tert-Butyl 4-(Bromomethyl)benzylcarbamate. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2023, September 22).
- Safety Data Sheet - CymitQuimica. (2022, December 19).
- tert-Butyl Benzylcarbamate | C12H17NO2 | CID 4615331 - PubChem. (n.d.).
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. (2017, March 24).
- 187283-17-6|tert-Butyl 4-(bromomethyl)benzylcarbamate|BLD Pharm. (n.d.).
- Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (n.d.).
- The Versatility of Tert-butyl Carbamates in Medicinal Chemistry: Applications and Protocols - Benchchem. (n.d.).
- Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)Cyclohexyl]Carbamate - Chem-Impex. (n.d.).
- Drug Discovery for Mycobacterium tuberculosis Using Structure-Based Computer-Aided Drug Design Approach - PMC - NIH. (2021, December 16).
- 2 - Supporting Information. (n.d.).
- Technical Support Center: Interpreting the NMR Spectrum of tert-Butyl (4-hydroxybutan-2-yl)carbamate - Benchchem. (n.d.).
- tert-Butyl carbamate(4248-19-5) 13C NMR spectrum - ChemicalBook. (n.d.).
Sources
- 1. This compound | 871721-44-7 [m.chemicalbook.com]
- 2. This compound [871721-44-7] | Chemsigma [chemsigma.com]
- 3. 187283-17-6|tert-Butyl 4-(bromomethyl)benzylcarbamate|BLD Pharm [bldpharm.com]
- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Drug Discovery for Mycobacterium tuberculosis Using Structure-Based Computer-Aided Drug Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]
- 10. tert-Butyl 4-(bromomethyl)benzylcarbamate | C13H18BrNO2 | CID 23447255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tert-Butyl Benzylcarbamate | C12H17NO2 | CID 4615331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. capotchem.cn [capotchem.cn]
Theoretical Mechanism of Action of tert-Butyl 4-carbamoylbenzylcarbamate: A Prodrug Approach to PARP Inhibition
An In-depth Technical Guide for Drug Development Professionals
Abstract
This guide delineates the theoretical mechanism of action for the compound tert-Butyl 4-carbamoylbenzylcarbamate. Based on structural analysis and established principles of medicinal chemistry, we postulate that this molecule functions as a prodrug. The proposed bioactivation pathway involves the in-vivo hydrolytic cleavage of the tert-butylcarbamate (Boc) group, releasing the active pharmacological agent, 4-aminomethyl-benzamide. The structural similarity of this active metabolite to known nicotinamide adenine dinucleotide (NAD+) mimics suggests its primary target is likely a member of the Poly(ADP-ribose) polymerase (PARP) enzyme family. This document provides a comprehensive breakdown of this hypothesis, the biochemical rationale, and a detailed workflow for experimental validation.
Molecular Profile and Physicochemical Rationale
This compound is a synthetic organic molecule whose structure integrates three key functional moieties: a tert-butylcarbamate group, a central p-substituted benzene ring, and a primary benzamide (carbamoylbenzyl) group.
-
Tert-Butylcarbamate (Boc-group): This moiety is sterically bulky and lipophilic, which can enhance cell membrane permeability and oral bioavailability. In medicinal chemistry, carbamates are frequently employed as prodrug linkers that are susceptible to cleavage by endogenous esterases, releasing the active parent amine.[1][2] The stability of the Boc group is tuned to allow for absorption before systemic or targeted enzymatic hydrolysis.
-
Benzamide Core: The 4-carbamoylbenzyl portion of the molecule is structurally significant. The benzamide functional group is a well-established pharmacophore that acts as a structural mimic of the nicotinamide moiety of NAD+. This feature is critical for the competitive inhibition of NAD+-dependent enzymes.[3]
-
Synthesis Precursor: The documented synthesis of this compound involves the reaction of 4-aminomethyl-benzamide with Di-tert-butyl dicarbonate.[3] This synthetic pathway strongly implies that the core pharmacophore is 4-aminomethyl-benzamide, with the Boc-group being added to modulate its drug-like properties, fitting the classical definition of a prodrug strategy.
Postulated Mechanism of Action: A Two-Step Activation Pathway
We propose a sequential, two-step mechanism: (1) Prodrug bioactivation via enzymatic hydrolysis, followed by (2) Competitive inhibition of a target enzyme by the active metabolite.
Step 1: Prodrug Bioactivation
Upon administration and absorption, this compound is hypothesized to be a substrate for non-specific carboxylesterases, which are abundant in the liver, plasma, and other tissues. These enzymes catalyze the hydrolysis of the carbamate bond.[1] This reaction releases the active drug, 4-aminomethyl-benzamide, along with carbon dioxide and tert-butanol as byproducts. This bioactivation step is critical, as it unmasks the primary amine of the active metabolite, which is essential for its interaction with the target protein.
Step 2: Target Inhibition by 4-aminomethyl-benzamide
The released metabolite, 4-aminomethyl-benzamide, is the putative effector molecule. Its benzamide group is a bioisostere of the nicotinamide ring of NAD+. We postulate that this molecule acts as a competitive inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.
Mechanism of PARP Inhibition: PARP enzymes play a critical role in DNA single-strand break repair. Upon detecting DNA damage, PARP1 binds to the broken DNA and synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, using NAD+ as a substrate. This PARylation process recruits other DNA repair proteins to the site of damage.
The 4-aminomethyl-benzamide metabolite is proposed to occupy the nicotinamide-binding pocket of the PARP catalytic domain. The benzamide's carbonyl oxygen and amide nitrogen can form key hydrogen bonds with the enzyme's active site residues, mimicking the interactions of the natural NAD+ substrate. By competitively occupying this site, it prevents NAD+ from binding and thereby blocks the synthesis of PAR chains. This enzymatic inhibition traps PARP on the DNA, leading to the accumulation of unresolved repair complexes, which collapse replication forks and generate cytotoxic double-strand breaks, a phenomenon known as "synthetic lethality" in cancer cells with pre-existing DNA repair defects (e.g., BRCA1/2 mutations).
Caption: Postulated bioactivation and target inhibition pathway.
Proposed Experimental Validation Workflow
To rigorously test this theoretical mechanism, a multi-stage experimental approach is required. Each stage is designed to validate a specific step in the proposed pathway, forming a self-validating system.
Stage 1: Prodrug Conversion Analysis
-
Objective: To confirm that this compound is converted to 4-aminomethyl-benzamide.
-
Methodology: In Vitro Metabolic Stability Assay
-
Incubation: Incubate the parent compound (e.g., at 1 µM) with human liver microsomes (HLM) or S9 fractions, supplemented with the necessary cofactors (NADPH). A parallel incubation in human plasma will assess the role of plasma esterases.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Sample Preparation: Quench the reaction with a protein precipitation solvent (e.g., cold acetonitrile) containing an internal standard. Centrifuge to remove protein.
-
Analysis: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Monitor for the disappearance of the parent compound and the appearance of the 4-aminomethyl-benzamide metabolite.
-
Controls: Include incubations without cofactors (to check for non-enzymatic degradation) and incubations with heat-inactivated enzymes (to confirm enzymatic activity).
-
Stage 2: Target Engagement
-
Objective: To demonstrate direct binding of the active metabolite to the PARP1 enzyme.
-
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cancer cells (e.g., HeLa or BRCA-mutant CAPAN-1) with varying concentrations of 4-aminomethyl-benzamide or vehicle control.
-
Heating: Heat the cell suspensions across a temperature gradient (e.g., 40°C to 60°C). Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Analysis: Analyze the amount of soluble PARP1 remaining in the supernatant at each temperature using Western Blot or ELISA.
-
Outcome: A positive result is a rightward shift in the melting curve of PARP1 in drug-treated cells compared to control cells, indicating direct target engagement.
-
Stage 3: Functional Inhibition Assay
-
Objective: To quantify the inhibitory activity of the metabolite on PARP1 enzymatic function.
-
Methodology: HT Universal PARP Assay
-
Reaction Setup: In a 96-well plate, combine recombinant human PARP1 enzyme, a histone-coated plate (substrate), and nicked DNA (activator).
-
Inhibitor Addition: Add 4-aminomethyl-benzamide across a range of concentrations to generate a dose-response curve.
-
Initiation: Initiate the PARylation reaction by adding biotinylated NAD+.
-
Detection: After incubation, detect the incorporated biotinylated PAR chains using a streptavidin-HRP conjugate followed by a colorimetric TMB substrate.
-
Analysis: Measure absorbance at 450 nm. Calculate the IC50 value, representing the concentration of inhibitor required to reduce PARP activity by 50%.
-
Stage 4: Cellular Activity Confirmation
-
Objective: To confirm that the compound elicits the expected biological response in a cellular context.
-
Methodology: Cell Viability Assay in a Synthetic Lethality Model
-
Cell Lines: Use a pair of cell lines, one with a deficient DNA repair pathway (e.g., BRCA1-mutant) and a wild-type counterpart.
-
Treatment: Treat both cell lines with increasing concentrations of this compound for an extended period (e.g., 72-120 hours).
-
Viability Measurement: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Outcome: The hypothesized mechanism predicts selective cytotoxicity in the BRCA1-mutant cell line at lower concentrations compared to the wild-type line, confirming the principle of synthetic lethality.
-
Caption: A sequential workflow to validate the prodrug hypothesis.
Data Summary and Interpretation
The data gathered from the proposed experiments should be systematically organized to build a cohesive argument supporting the mechanism of action.
| Experimental Stage | Parameter Measured | Primary Metric | Expected Result for Hypothesis Validation |
| 1. Prodrug Conversion | Concentration of parent and metabolite over time | Metabolite Appearance Rate; Parent Half-life (t½) | Time-dependent increase in 4-aminomethyl-benzamide concurrent with a decrease in the parent compound. |
| 2. Target Engagement | Thermal stability of PARP1 protein | Change in Melting Temperature (ΔTm) | A significant positive ΔTm shift (>1°C) in drug-treated cells compared to vehicle control. |
| 3. Functional Inhibition | PARP1 enzymatic activity vs. inhibitor concentration | IC50 Value | A potent IC50 value, ideally in the nanomolar to low-micromolar range. |
| 4. Cellular Activity | Cell viability in matched cell lines | GI50 (BRCA-mutant) vs. GI50 (Wild-Type) | A significantly lower GI50 value in the BRCA-mutant cell line, demonstrating selective lethality. |
Conclusion
The theoretical mechanism of action for this compound is that of a targeted prodrug. It is designed for in-vivo bioactivation to 4-aminomethyl-benzamide, a potent competitive inhibitor of PARP enzymes. This mechanism leverages the well-established roles of carbamates in improving drug delivery and benzamides in mimicking the NAD+ substrate to inhibit DNA repair pathways. The proposed multi-stage validation workflow provides a clear and robust path to confirm this hypothesis, establishing the compound's mode of action and paving the way for further preclinical and clinical development, particularly in the context of oncology.
References
-
Wheeler, G. P. (1976). Effects of carbamoylating agents on tumor metabolism. Cancer Treatment Reports, 60(6), 695-699. Retrieved from [Link]
-
Pérez-Areales, F. J., et al. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Biomolecules, 10(11), 1500. Retrieved from [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 149. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794813, tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23447255, tert-Butyl 4-(bromomethyl)benzylcarbamate. Retrieved from [Link]
-
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(6), 1229-1241. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77922, tert-Butyl carbamate. Retrieved from [Link]
-
Tomašić, T., & Mašič, L. P. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(2), 86-103. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2551, Carbamylcholine. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. Retrieved from [Link]
Sources
solubility profile of tert-Butyl 4-carbamoylbenzylcarbamate in organic solvents
An In-Depth Technical Guide to the Solubility Profile of tert-Butyl 4-carbamoylbenzylcarbamate in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental considerations for determining the solubility profile of this compound. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this compound for applications ranging from process chemistry to formulation development. We will explore the predicted physicochemical properties of the molecule, propose a theoretical solubility framework, and provide detailed, actionable protocols for empirical solubility determination.
Introduction: The Critical Role of Solubility
This compound is a bifunctional organic molecule featuring a carbamate group and a primary amide. The interplay of these functional groups, coupled with the benzyl and tert-butyl moieties, results in a unique set of physicochemical properties that dictate its behavior in various solvent systems. Understanding the solubility of this compound is paramount for its effective purification, reaction scale-up, and formulation into final drug products. A well-defined solubility profile enables rational solvent selection, optimization of crystallization processes, and prediction of its behavior in complex biological environments.
Predicted Physicochemical Properties and Their Impact on Solubility
-
Structure:
-
tert-Butyl group: A bulky, nonpolar group that contributes to steric hindrance and lipophilicity.
-
Carbamate group (-NHCOO-): Capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O, O-C). This group introduces polarity.
-
Benzyl group: A nonpolar, aromatic ring system that favors interactions with nonpolar solvents through van der Waals forces.
-
Carbamoyl group (-CONH2): A primary amide that is highly polar and can participate in extensive hydrogen bonding as both a donor (N-H) and an acceptor (C=O).
-
-
Polarity: The molecule possesses both polar (carbamate, carbamoyl) and nonpolar (tert-butyl, benzyl) regions, making it amphiphilic to some extent. The presence of two hydrogen-bonding-capable functional groups suggests a moderate to high overall polarity.
-
Hydrogen Bonding: The N-H protons on both the carbamate and amide groups are hydrogen bond donors. The carbonyl oxygens of both groups and the ether-like oxygen of the carbamate are hydrogen bond acceptors. This extensive hydrogen bonding capability will significantly influence its solubility in protic solvents.
-
Molecular Weight: The molecular weight of this compound is approximately 250.29 g/mol . While not excessively large, its size can negatively impact solubility compared to smaller molecules with similar functional groups[6].
Theoretical Solubility Profile: "Like Dissolves Like"
The principle of "like dissolves like" provides a foundational framework for predicting solubility[7].
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Due to the strong hydrogen bonding capabilities of the carbamate and amide groups, this compound is expected to exhibit moderate to good solubility in polar protic solvents. However, the nonpolar benzyl and tert-butyl groups may limit its solubility in highly polar solvents like water.
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors but lack a donor proton. They are generally excellent solvents for polar compounds. High solubility is anticipated in solvents like DMSO and DMF, which can effectively solvate the polar functional groups of the molecule.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot participate in hydrogen bonding. The nonpolar regions of the molecule (benzyl and tert-butyl groups) will have some affinity for these solvents, but the highly polar carbamate and amide groups will be poorly solvated. Therefore, low solubility is expected in nonpolar solvents.
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have a moderate polarity. While they are not strong hydrogen bond donors or acceptors, they can interact through dipole-dipole interactions. Moderate solubility is predicted in these solvents. Synthesis procedures for related carbamates often utilize solvents like dichloromethane[8][9][10].
Experimental Protocols for Solubility Determination
To empirically determine the solubility profile, a systematic approach involving both qualitative and quantitative methods is recommended.
Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in a range of solvents.
Protocol:
-
Add approximately 10 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture for 1-2 minutes at ambient temperature.
-
Visually inspect the solution for the presence of undissolved solid.
-
Categorize the solubility as "soluble," "partially soluble," or "insoluble."
A suggested panel of solvents for initial screening is provided in the table below.
| Solvent Class | Example Solvents |
| Polar Protic | Water, Methanol, Ethanol |
| Polar Aprotic | DMSO, DMF, Acetonitrile |
| Nonpolar | Hexane, Toluene |
| Chlorinated | Dichloromethane, Chloroform |
| Ethers | Tetrahydrofuran (THF), Diethyl ether |
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.
Protocol:
-
Prepare a series of vials for each solvent to be tested.
-
Add an excess amount of this compound to each vial to ensure a saturated solution is formed.
-
Pipette a precise volume of the selected solvent into each vial.
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of an analytical method (e.g., HPLC-UV).
-
Quantify the concentration of the dissolved compound using the chosen analytical method.
-
Calculate the solubility in units such as mg/mL or mol/L.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Data Interpretation and Reporting
The obtained solubility data should be tabulated for clear comparison across different solvents.
Table 1: Predicted and Experimental Solubility of this compound
| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Water | Polar Protic | Low to Moderate | To be determined |
| Methanol | Polar Protic | Moderate to High | To be determined |
| Ethanol | Polar Protic | Moderate to High | To be determined |
| DMSO | Polar Aprotic | High | To be determined |
| DMF | Polar Aprotic | High | To be determined |
| Acetonitrile | Polar Aprotic | Moderate | To be determined |
| Dichloromethane | Chlorinated | Moderate | To be determined |
| Tetrahydrofuran | Ether | Moderate | To be determined |
| Toluene | Nonpolar | Low | To be determined |
| Hexane | Nonpolar | Very Low | To be determined |
The experimental data will either validate or refine the theoretical predictions. Discrepancies between predicted and observed solubility can provide insights into specific solute-solvent interactions, such as the influence of solvent polarity versus hydrogen bonding potential.
Conclusion
This technical guide has outlined a comprehensive approach to understanding and determining the solubility profile of this compound. Based on its molecular structure, we predict a favorable solubility in polar aprotic and polar protic solvents, with limited solubility in nonpolar solvents. The provided experimental protocols offer a robust framework for empirically verifying these predictions. A thorough understanding of this compound's solubility is a critical early-stage step in its development pathway, enabling informed decisions in process chemistry, purification, and formulation.
References
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- How to determine the solubility of a substance in an organic solvent ? (2024, May 28).
- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source.
- tert-Butyl 4-carbamoylbenzylcarbam
- tert-Butyl 4-hydroxybenzylcarbam
- tert-Butyl [4-(hydroxymethyl)
- Tert-Butyl 4-(4-Sulfamoylphenoxy)
- tert-Butyl 4-(bromomethyl)
- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure.
- Synthesis of tert-butyl (substituted benzamido)
- tert-butyl N-(benzylsulfamoyl)
- Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)
Sources
- 1. tert-Butyl 4-hydroxybenzylcarbamate | C12H17NO3 | CID 11085418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Tert-Butyl 4-(4-Sulfamoylphenoxy)butylcarbamate | C15H24N2O5S | CID 86692717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 4-(bromomethyl)benzylcarbamate | C13H18BrNO2 | CID 23447255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-butyl N-(benzylsulfamoyl)carbamate | C12H18N2O4S | CID 17757567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.ws [chem.ws]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate | MDPI [mdpi.com]
An In-depth Technical Guide to the NMR and Mass Spectrometry Data of tert-Butyl 4-carbamoylbenzylcarbamate
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for tert-Butyl 4-carbamoylbenzylcarbamate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on the analysis of its constituent chemical moieties and established spectroscopic principles. While direct experimental spectra for this specific compound are not widely published, this guide offers a robust, scientifically grounded framework for its characterization.
Introduction
This compound is a bifunctional organic molecule featuring a carbamate group protected by a tert-butoxycarbonyl (Boc) group and a primary amide (carbamoyl) function attached to a benzyl ring. This structure makes it a potentially valuable intermediate in medicinal chemistry and organic synthesis, where the Boc group can be selectively removed to reveal a reactive amine. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stability of such compounds. This guide provides the foundational spectroscopic data needed for these assessments.
Molecular Structure and Key Spectroscopic Features
A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The following diagram illustrates the structure of this compound and highlights the key proton and carbon environments that will be discussed in the NMR analysis.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is a powerful tool for identifying the various proton environments within a molecule. The predicted chemical shifts for this compound are summarized in the table below. These predictions are based on typical chemical shift values for similar functional groups.[1][2][3][4][5]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH ₃)₃ | 1.45 | Singlet | 9H |
| -CH ₂-NH- | 4.35 | Doublet | 2H |
| -NH -COO- | 5.10 | Triplet (broad) | 1H |
| Aromatic H | 7.40 | Doublet | 2H |
| Aromatic H | 7.80 | Doublet | 2H |
| -CO-NH ₂ | 7.50, 7.90 | Broad Singlets | 2H |
Causality Behind Predicted Chemical Shifts:
-
tert-Butyl Protons (-C(CH₃)₃): These nine protons are chemically equivalent and shielded, resulting in a characteristic singlet peak at approximately 1.45 ppm.[1]
-
Benzylic Protons (-CH₂-NH-): These protons are adjacent to an electron-withdrawing aromatic ring and a nitrogen atom, causing a downfield shift to around 4.35 ppm. Coupling with the adjacent NH proton is expected to produce a doublet.
-
Carbamate Proton (-NH-COO-): The proton on the carbamate nitrogen is expected to be a broad triplet around 5.10 ppm due to coupling with the benzylic protons and potential for hydrogen bonding.
-
Aromatic Protons: The protons on the benzene ring are in a deshielded environment. The two protons ortho to the carbamoyl group will be shifted further downfield (around 7.80 ppm) compared to the two protons ortho to the benzyl group (around 7.40 ppm) due to the stronger electron-withdrawing nature of the amide. Both are expected to appear as doublets due to ortho coupling.
-
Amide Protons (-CO-NH₂): The two protons of the primary amide are diastereotopic and are expected to appear as two distinct broad singlets at approximately 7.50 and 7.90 ppm. Their chemical shifts are sensitive to solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are presented below, based on established values for similar carbon environments.[4][6][7]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C (CH₃)₃ | 28.5 |
| -C (CH₃)₃ | 80.0 |
| -C H₂-NH- | 45.0 |
| Aromatic C -CH₂ | 128.0 |
| Aromatic C -H | 129.0 |
| Aromatic C -CONH₂ | 133.0 |
| Aromatic C (quaternary) | 142.0 |
| -C O-NH₂ | 168.0 |
| -NH-C OO- | 156.0 |
Causality Behind Predicted Chemical Shifts:
-
tert-Butyl Carbons: The methyl carbons (-C (CH₃)₃) are shielded and appear around 28.5 ppm, while the quaternary carbon (-C (CH₃)₃) is deshielded by the adjacent oxygen and appears around 80.0 ppm.[6]
-
Benzylic Carbon (-CH₂-NH-): This carbon is attached to a nitrogen and an aromatic ring, placing its resonance at approximately 45.0 ppm.
-
Aromatic Carbons: The aromatic carbons will resonate in the typical downfield region of 120-145 ppm. The carbon attached to the electron-withdrawing carbamoyl group will be the most deshielded.
-
Carbonyl Carbons: The carbamate carbonyl (-NH-C OO-) is expected around 156.0 ppm, while the amide carbonyl (-C O-NH₂) will be further downfield at approximately 168.0 ppm.[7]
Predicted Mass Spectrometry Data and Fragmentation Pathway
Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (Molecular Weight: 250.29 g/mol ), electrospray ionization (ESI) in positive ion mode is a suitable analysis method.
Predicted Mass Spectrum:
| m/z | Ion |
| 251.15 | [M+H]⁺ |
| 195.10 | [M+H - C₄H₈]⁺ |
| 178.07 | [M+H - C₄H₉O]⁺ |
| 151.09 | [M+H - Boc]⁺ |
| 134.06 | [C₈H₈NO]⁺ |
| 106.06 | [C₇H₈N]⁺ |
| 57.07 | [C₄H₉]⁺ |
Proposed Fragmentation Pathway:
The fragmentation of the protonated molecule [M+H]⁺ is expected to proceed through several key pathways, primarily involving the labile Boc protecting group and the benzyl C-N bond.[8][9][10][11][12][13][14][15]
Caption: Proposed ESI-MS fragmentation pathway for this compound.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring high-quality NMR and mass spectrometry data for this compound.
NMR Data Acquisition
Caption: General workflow for NMR data acquisition and processing.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean vial. DMSO-d₆ is often a good choice for compounds with amide protons to minimize exchange broadening.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: The data should be acquired on a spectrometer with a proton frequency of at least 400 MHz.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the spectrum with a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (typically 1024-2048) will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak. For the ¹H spectrum, perform integration to determine the relative number of protons for each signal.
Mass Spectrometry Data Acquisition
Caption: General workflow for ESI-MS data acquisition and analysis.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate and temperature) to maximize the signal of the ion of interest.
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
-
MS/MS Analysis:
-
Select the protonated molecular ion ([M+H]⁺ at m/z 251.15) as the precursor ion.
-
Acquire a product ion spectrum by subjecting the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry provides orthogonal data that, when consistent, provides a high degree of confidence in the structural assignment. For instance, the integration of the ¹H NMR signals should correspond to the number of protons in the proposed structure, and the exact mass measurement from HRMS should match the calculated molecular formula. Any significant deviation from the predicted data should prompt further investigation into the sample's purity or structural integrity.
References
- [Link to a relevant synthesis of a similar compound, if found]
- [Link to a general resource on NMR of organic molecules]
- [Link to a general resource on mass spectrometry of organic molecules]
-
SpectraBase. tert-Butyl N-(3-aminopropyl)carbamate - Optional[13C NMR] - Chemical Shifts. [Link][6]
-
Supporting Information. 2 - Supporting Information. [Link][7]
-
OSTI.GOV. Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. [Link][8]
-
Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link][9]
-
ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Link][10]
-
PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link][11]
-
ResearchGate. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link][12]
-
National Institutes of Health. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link][13]
-
University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link][2]
-
RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link][14]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][15]
- [Relevant Link on Chemical Shifts]
-
ResearchGate. Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. [Link][16]
-
Michigan State University Chemistry. Proton NMR Table. [Link][4]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link][5]
-
Google Patents. CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride. [17]
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link][18]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.pdx.edu [web.pdx.edu]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. Proton NMR Table [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectrabase.com [spectrabase.com]
- 7. rsc.org [rsc.org]
- 8. osti.gov [osti.gov]
- 9. reddit.com [reddit.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride - Google Patents [patents.google.com]
- 18. rsc.org [rsc.org]
crystal structure analysis of tert-Butyl 4-carbamoylbenzylcarbamate
An In-depth Technical Guide to the Crystal Structure Analysis of tert-Butyl 4-carbamoylbenzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound, a molecule of significant interest in medicinal chemistry. The solid-state structure of an active pharmaceutical ingredient (API) is a critical attribute that dictates its physicochemical properties, including solubility, stability, and bioavailability. Therefore, a thorough understanding of its three-dimensional atomic arrangement is paramount in drug development. This document details the entire workflow, from synthesis and crystal growth to data collection, structure solution, refinement, and in-depth analysis of intermolecular interactions. By explaining the causality behind experimental choices and leveraging industry-standard software, this guide serves as a robust resource for scientists seeking to perform and interpret crystallographic analyses, ensuring data integrity and providing crucial insights into molecular conformation and supramolecular assembly.
The Imperative of Solid-State Characterization in Drug Development
The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in the physical properties of the API. This compound and its analogues are versatile building blocks in medicinal chemistry, often explored for their potential as anti-inflammatory agents or other therapeutic applications.[1][2] The presence of both hydrogen-bond donor (N-H) and acceptor (C=O) sites within the carbamate and primary amide (carbamoyl) moieties suggests a high propensity for forming robust and directional intermolecular interactions, which govern the crystal packing.[3][4]
A critical phenomenon in solid-state chemistry is polymorphism , the ability of a compound to crystallize in multiple distinct crystal structures.[5] Different polymorphs of the same API can exhibit dramatically different physical properties, impacting everything from manufacturing processes to clinical efficacy and patient safety.[6][7] One polymorph may be more soluble and bioavailable, while another might be more stable under storage conditions.[8][9] Regulatory bodies like the FDA require thorough polymorphic screening to ensure the consistency, safety, and efficacy of the final drug product.[7] Therefore, single-crystal X-ray diffraction, the gold standard for unequivocally determining atomic structure, is not merely an academic exercise but a crucial step in de-risking a drug development program.[10][11] It provides the definitive atomic coordinates, bond lengths, and angles that form the basis for understanding and controlling the solid form of an API.[12]
Experimental Methodology: A Self-Validating Protocol
The integrity of a crystal structure analysis is contingent upon a meticulously executed experimental workflow. Each step, from material synthesis to data refinement, builds upon the last.
Synthesis and Single Crystal Growth
Rationale: The primary prerequisite for SC-XRD is a high-quality single crystal, typically 0.1-0.3 mm in size, free of cracks and defects.[13] The synthesis must yield high-purity material, as impurities can inhibit crystallization or become incorporated into the lattice, leading to disorder. The choice of crystallization technique is critical for obtaining diffraction-quality crystals.
Synthesis Protocol: this compound
-
Reactant Preparation: In a round-bottom flask, dissolve 4-(aminomethyl)benzamide (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Boc-Protection: Cool the solution to 0 °C in an ice bath. Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a mild base like sodium bicarbonate (2.0 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, perform an aqueous work-up to remove water-soluble components. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[14] The crude product is purified by column chromatography on silica gel to yield pure this compound.[1]
Crystallization Protocol:
The goal is to achieve slow, controlled precipitation from a supersaturated solution.
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, and mixtures thereof). An ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture in a clean vial. Cover the vial with a cap containing a few pinholes to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
Slow Cooling: Create a saturated solution of the compound in a suitable solvent at an elevated temperature. The solution is then allowed to cool to room temperature very slowly, ideally in a dewar or insulated container, to promote the formation of large, well-ordered crystals.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. Over time, the anti-solvent vapor diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Rationale: This stage involves irradiating the crystal with monochromatic X-rays and recording the resulting diffraction pattern. The geometry and intensity of the diffracted spots contain the information required to determine the unit cell and the arrangement of atoms within it.[12]
Step-by-Step Data Collection Protocol:
-
Crystal Selection & Mounting: Under a polarizing microscope, select a suitable crystal with sharp edges and uniform extinction. The crystal is carefully picked up using a cryo-loop and mounted on a goniometer head.[15]
-
Cryo-Protection: To minimize radiation damage and improve data quality, the crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.
-
Instrument Setup: The mounted crystal is placed on a modern single-crystal X-ray diffractometer.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and angles (a, b, c, α, β, γ) of the unit cell and to index the reflections.[13]
-
Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), a data collection strategy is devised to measure a complete and redundant set of diffraction intensities over a range of crystal orientations. This typically involves rotating the crystal while exposing it to the X-ray beam.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects), yielding a final reflection data file (e.g., an HKL file).
Structure Solution and Refinement
Rationale: The "phase problem" in crystallography prevents direct calculation of the electron density from diffraction intensities alone. Therefore, computational methods are used to generate an initial structural model (solution), which is then iteratively improved to best fit the experimental data (refinement).
Workflow using Olex2 and SHELXL:
The Olex2 software provides an intuitive graphical interface for managing the entire process, often using the powerful SHELXL program as its refinement engine.[16][17][18]
-
Data Import: Import the reflection data file (.hkl) and instruction file (.ins) into Olex2.[19]
-
Structure Solution: Use an integrated direct methods or dual-space algorithm (e.g., SHELXT) to solve the phase problem and generate an initial electron density map.[20] This initial model will show the positions of most non-hydrogen atoms.
-
Model Building: Assign atom types (C, N, O) to the electron density peaks.
-
Initial Refinement: Perform several cycles of least-squares refinement using SHELXL.[21] This process adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed diffraction intensities (Fo²) and the calculated intensities (Fc²) from the model.
-
Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically, allowing their thermal motion to be modeled as ellipsoids rather than spheres, which provides a more accurate model.
-
Hydrogen Atom Placement: Add hydrogen atoms to the model. They can often be located in the difference Fourier map or placed in geometrically calculated positions and refined using a "riding model."[21][22]
-
Convergence: Continue refinement until the model converges, meaning the parameter shifts are negligible and the goodness-of-fit (GooF) and R-factors are stable and low.
-
Validation and CIF Generation: The final model is validated for geometric and crystallographic consistency. A Crystallographic Information File (CIF) is generated, which is the standard format for reporting and archiving crystal structure data.[21][23]
Experimental and Computational Workflow Diagram
Caption: From synthesis to final analysis.
Results and Discussion (Illustrative Data)
As no public crystal structure for the title compound is available, the following section is based on chemically realistic, illustrative data to demonstrate the analysis process.
Crystallographic Data Summary
The data obtained from a successful SC-XRD experiment would be summarized in a standard table.
| Parameter | Illustrative Value |
| Chemical Formula | C₁₃H₁₈N₂O₃ |
| Formula Weight | 250.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.531(2) |
| b (Å) | 8.675(1) |
| c (Å) | 15.244(3) |
| α (°) | 90 |
| β (°) | 109.56(1) |
| γ (°) | 90 |
| Volume (ų) | 1310.5(4) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100(2) |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |
| Goodness-of-fit (GooF) on F² | 1.05 |
Molecular Structure and Conformation
The analysis of the refined structure reveals the precise bond lengths, angles, and torsion angles. The tert-butyl group provides steric bulk, while the benzyl and carbamoyl groups offer opportunities for π-π stacking and extensive hydrogen bonding. The conformation of the carbamate linker is of particular interest, as its flexibility can influence how the molecule presents its hydrogen bonding groups for supramolecular assembly.
Supramolecular Assembly and Hydrogen Bonding
The key to understanding the solid-state properties lies in analyzing the intermolecular interactions. For this compound, the primary amide (-CONH₂) and the secondary carbamate (-NHCOO-) groups are the dominant drivers of the crystal packing.
-
Amide-Amide Homodimer: A classic and highly robust interaction in crystal engineering is the R²₂(8) graph set motif formed between two primary amide groups. One N-H donor from each molecule hydrogen bonds to the carbonyl oxygen of the other, creating a stable centrosymmetric dimer. This is a very common and predictable interaction.[24]
-
Carbamate Chain Formation: The N-H group of the carbamate can act as a hydrogen bond donor to the carbonyl oxygen of either the carbamate or the amide group of an adjacent molecule. This often leads to the formation of one-dimensional chains or tapes.[3]
-
Combined Network: These primary motifs (dimers and chains) link together to form a complex three-dimensional hydrogen-bonded network. The interplay between these interactions determines the overall density, stability, and potential for polymorphism. A different polymorph might arise if, for example, the carbamate N-H bonds to the amide carbonyl instead of forming a carbamate-carbamate chain, leading to a completely different packing arrangement.
Illustrative Hydrogen Bonding Motif
Caption: A common hydrogen-bonded dimer.
Data Visualization and Analysis with Mercury
While tables of numbers and 2D diagrams are essential, true insight often comes from interactive 3D visualization. Software such as Mercury, developed by the Cambridge Crystallographic Data Centre (CCDC), is an indispensable tool for this purpose.[25][26]
Key Visualization Capabilities:
-
3D Molecular View: Load the .cif file to view the molecule with correct bond lengths, angles, and anisotropic displacement ellipsoids.[27]
-
Packing Diagrams: Visualize how multiple unit cells pack together in 3D space to understand the overall crystal architecture.[28]
-
Hydrogen Bond Analysis: Automatically calculate and display all intermolecular hydrogen bonds, allowing for easy identification of the key motifs described above.
-
Publication-Quality Graphics: Generate high-resolution images and diagrams for reports, presentations, and publications.[27]
Conclusion
The provides definitive proof of its molecular structure and offers deep insights into the intermolecular forces that govern its solid-state properties. By understanding the robust hydrogen-bonding network, researchers can rationalize its physical characteristics and anticipate its behavior during formulation and storage. This detailed crystallographic knowledge is not only fundamental to the chemical sciences but is a non-negotiable requirement for modern, rational drug development. It provides the foundational data needed to control the solid form of an API, ensuring product consistency and therapeutic efficacy.
References
-
Gao, Y., et al. (n.d.). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. [Link][6]
-
Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development. [Link][8]
-
Crimson Publishers. (2018). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. [Link][7]
-
Xtalks. (2020). Drug Polymorphism: A Key Consideration for API Development. [Link][9]
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link][12]
-
CCDC. (n.d.). Crystal Structure Visualization and Analysis Software. [Link][25]
-
CCDC. (n.d.). Free Crystal Structure Visualization Software. [Link][27]
-
YouTube. (2021). CSD Mercury Software Tutorial - Basic Overview & Introduction. [Link][28]
-
Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. [Link][13]
-
University of York. (n.d.). Single Crystal X-ray Diffraction. [Link][15]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(Pt 1), 3–8. [Link][21]
-
SERC (Carleton). (2018). Single-crystal X-ray Diffraction. [Link][10]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]
-
ResearchGate. (2015). (PDF) Crystal structure refinement with SHELXL. [Link][23]
-
Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link][11]
-
YouTube. (2023). Introduction to CSDU module "Visualization 101− Visualizing structural chemistry data with Mercury”. [Link][30]
-
Müller, P., et al. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link][22]
-
Tothadi, S., et al. (2022). Influence of Multiple Binding Sites on the Supramolecular Assembly of N-[(3-pyridinylamino) Thioxomethyl] Carbamates. Molecules, 27(12), 3694. [Link][3]
-
Sastry, G. N., et al. (2005). Influence of Single versus Double Hydrogen-Bonding Motif on the Crystallization and Morphology of Self-Assembling Carbamates with Alkyl Side Chains: Model System for Polyurethanes. Chemistry of Materials, 17(5), 1039-1051. [Link][4]
-
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1354–1366. [Link][1]
-
ResearchGate. (1998). Hydrogen bonding in ethyl carbamate studied by IR spectroscopy. [Link][24]
-
Marsh, J. H., et al. (2021). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂ Complexes. The Journal of Physical Chemistry Letters, 12(3), 967-972. [Link][31]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. [Link][32]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link][14]
-
CrystEngComm. (2014). Hydrogen bond architecture in crystal structures of N-alkylated hydrophobic amino acids. [Link][33]
-
PubChem. (n.d.). tert-Butyl carbamate. [Link]
-
PubChem. (n.d.). tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. [Link]
-
PubChem. (n.d.). tert-Butyl 4-(bromomethyl)benzylcarbamate. [Link]
-
PubChem. (n.d.). tert-Butyl 4-hydroxybenzylcarbamate. [Link]
-
PubChemLite. (n.d.). Tert-butyl [4-(hydroxymethyl)benzyl]carbamate (C13H19NO3). [Link]
-
ResearchGate. (2017). (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link][2]
-
National Center for Biotechnology Information. (2021). Drug Discovery for Mycobacterium tuberculosis Using Structure-Based Computer-Aided Drug Design Approach. [Link][34]
Sources
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Multiple Binding Sites on the Supramolecular Assembly of N-[(3-pyridinylamino) Thioxomethyl] Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub: are you are robot? [sci-hub.box]
- 5. Polymorphism – All About Drugs [allfordrugs.com]
- 6. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. curiaglobal.com [curiaglobal.com]
- 9. xtalks.com [xtalks.com]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. pulstec.net [pulstec.net]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. fiveable.me [fiveable.me]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 16. Olex2 | OlexSys [olexsys.org]
- 17. OlexSys [olexsys.org]
- 18. Structure Refinement | OlexSys [olexsys.org]
- 19. sourceforge.net [sourceforge.net]
- 20. olex2-1-2.software.informer.com [olex2-1-2.software.informer.com]
- 21. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 26. Mercury (crystallography) - Wikipedia [en.wikipedia.org]
- 27. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 28. youtube.com [youtube.com]
- 29. Olex2 - Wikipedia [en.wikipedia.org]
- 30. youtube.com [youtube.com]
- 31. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Organic Syntheses Procedure [orgsyn.org]
- 33. Hydrogen bond architecture in crystal structures of N-alkylated hydrophobic amino acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 34. Drug Discovery for Mycobacterium tuberculosis Using Structure-Based Computer-Aided Drug Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to tert-Butyl 4-carbamoylbenzylcarbamate: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of tert-Butyl 4-carbamoylbenzylcarbamate, a pivotal building block for professionals in pharmaceutical research and medicinal chemistry. We will delve into its synthesis, physicochemical properties, and strategic applications, offering field-proven insights into its utility in the development of novel therapeutic agents.
Introduction: A Bifunctional Scaffold for Targeted Synthesis
In the landscape of drug discovery, the efficiency and precision of molecular construction are paramount. Intermediates that offer strategic advantages in multistep syntheses are invaluable assets. This compound is one such molecule, distinguished by its bifunctional nature. It incorporates a primary carbamoyl (carboxamide) group and a primary amine protected by the acid-labile tert-butoxycarbonyl (Boc) group, both attached to a central benzyl scaffold.
This specific arrangement allows for selective, orthogonal chemical modifications. The carbamoyl moiety can serve as a crucial hydrogen-bonding component in a final active pharmaceutical ingredient (API), while the protected amine provides a latent nucleophilic site that can be revealed under specific conditions for further elaboration. This guide will explore the causality behind the synthetic protocols and the strategic deployment of this intermediate in constructing complex, biologically active molecules.
Core Molecular and Physical Characteristics
Understanding the fundamental properties of a synthetic building block is critical for its effective use in experimental design. The structural features of this compound dictate its reactivity, solubility, and handling characteristics.
Chemical Identity
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-[(4-carbamoylphenyl)methyl]carbamate | Inferred from[1][2] |
| CAS Number | 871721-44-7 | [3][4] |
| Molecular Formula | C13H18N2O3 | [3][4] |
| Molecular Weight | 250.29 g/mol | [3] |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)N | [3] |
Physicochemical Properties
Detailed experimental data for this compound is not extensively published. However, properties can be inferred from structurally related compounds, such as tert-Butyl carbamate, which is a white, needle-like solid with a melting point of 105-108 °C and is soluble in chlorinated solvents and alcohols but only slightly soluble in water and petroleum ether[5]. The presence of the additional benzamide group in the title compound is expected to increase its melting point and decrease its solubility in nonpolar solvents compared to the simpler tert-Butyl carbamate.
Synthesis and Purification: A Validated Protocol
The most direct and common synthesis of this compound involves the selective N-protection of 4-(aminomethyl)benzamide using Di-tert-butyl dicarbonate (Boc)₂O.[6] This reaction is a cornerstone of peptide and medicinal chemistry due to its high efficiency and the mild conditions required for both the protection step and subsequent deprotection.
Synthetic Workflow Diagram
Sources
- 1. tert-Butyl 4-(bromomethyl)benzylcarbamate | C13H18BrNO2 | CID 23447255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. This compound | 871721-44-7 [m.chemicalbook.com]
- 4. This compound [871721-44-7] | Chemsigma [chemsigma.com]
- 5. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
The Emergence of a Key Synthetic Intermediate: A Technical Guide to tert-Butyl 4-carbamoylbenzylcarbamate
Abstract
This in-depth technical guide charts the historical discovery and development of tert-Butyl 4-carbamoylbenzylcarbamate, a pivotal, yet often unheralded, intermediate in modern medicinal chemistry. While not a therapeutic agent itself, its emergence is inextricably linked to the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. This guide will illuminate the synthetic pathways, analytical characterization, and the critical role of this molecule, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its significance and practical application.
Introduction: A Molecule Defined by its Purpose
The story of this compound is not one of a serendipitous discovery in a dusty laboratory, but rather a tale of rational design and necessity in the field of oncology drug development. Its primary significance lies in its role as a key building block in the synthesis of Niraparib, a PARP inhibitor used in the treatment of certain types of cancer. The development of this intermediate was driven by the need for a stable, protected form of 4-(aminomethyl)benzamide that would allow for the controlled and efficient construction of the complex Niraparib molecule.
The core structure of this compound features a benzamide moiety, crucial for its eventual incorporation into the final drug, and a benzylic amine protected by a tert-butoxycarbonyl (Boc) group. This Boc protecting group is the cornerstone of its utility, enabling chemists to selectively unmask the amine functionality at the desired stage of the synthesis, a common and powerful strategy in multi-step organic synthesis.
The Genesis of a Key Intermediate: Synthetic Development
The synthesis of this compound is a direct and high-yielding reaction, a testament to the robustness of the Boc-protection strategy. The primary route involves the reaction of 4-(aminomethyl)benzamide with di-tert-butyl dicarbonate (Boc₂O).
Synthesis of the Precursor: 4-(Aminomethyl)benzamide
The journey to our target molecule begins with its immediate precursor, 4-(aminomethyl)benzamide. This compound can be synthesized through several routes, with one common method starting from 4-cyanobenzyl bromide. The synthesis involves the conversion of the bromide to an amine, followed by hydrolysis of the nitrile to a carboxamide.
Experimental Protocol: Synthesis of 4-(Aminomethyl)benzamide Hydrochloride
A detailed, multi-step synthesis starting from 4-cyanotoluene can be employed. This typically involves radical bromination of the benzylic methyl group to yield 4-cyanobenzyl bromide, followed by a nucleophilic substitution with an amine source (e.g., ammonia or a protected amine equivalent) and subsequent hydrolysis of the nitrile group. A more direct laboratory-scale synthesis might involve the reduction of 4-cyanobenzamide.
The Key Transformation: Boc Protection
The critical step in the synthesis of this compound is the protection of the primary amine of 4-(aminomethyl)benzamide. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent.
Experimental Protocol: Synthesis of this compound [1]
-
Dissolution: Dissolve 4-(aminomethyl)benzamide in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Causality of Experimental Choices:
-
Solvent: THF is a common choice as it is a good solvent for both the starting amine and the Boc anhydride, and it is relatively unreactive under the reaction conditions.
-
Reagent: Di-tert-butyl dicarbonate is the standard reagent for Boc protection due to its high reactivity and the fact that the byproducts (tert-butanol and carbon dioxide) are volatile and easily removed.
-
Temperature: The reaction proceeds efficiently at room temperature, making it a mild and practical transformation.
Physicochemical Properties and Spectroscopic Characterization
A thorough characterization of this compound is essential for its use in multi-step synthesis, ensuring its identity and purity.
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O₃ |
| Molecular Weight | 250.29 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 155-159 °C |
| Solubility | Soluble in methanol, chloroform, and ethyl acetate |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.78 (d, J=8.4 Hz, 2H), 7.35 (d, J=8.4 Hz, 2H), 6.0 (br s, 1H), 5.7 (br s, 1H), 5.0 (br s, 1H), 4.36 (d, J=6.0 Hz, 2H), 1.48 (s, 9H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 168.9, 156.0, 142.9, 133.1, 128.1, 127.8, 80.0, 44.2, 28.4.
-
Mass Spectrometry (ESI): m/z 251.1 [M+H]⁺.
The Role in Drug Development: A Cornerstone for Niraparib
The primary and most significant application of this compound is as a crucial intermediate in the synthesis of Niraparib . Niraparib is a highly selective and potent inhibitor of PARP-1 and PARP-2 enzymes, which are involved in DNA repair. By inhibiting these enzymes, Niraparib induces synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.
The synthesis of Niraparib involves the coupling of the deprotected amine of what was initially this compound with a substituted indazole core. The Boc group plays a vital role in this process by preventing the nucleophilic amine from reacting prematurely.
Caption: Synthetic workflow highlighting the role of the key intermediate.
Conclusion: An Enabling Molecule in Modern Oncology
While this compound may not be a household name, its development was a critical step in the successful synthesis of the life-extending cancer therapeutic, Niraparib. This guide has detailed its synthesis, characterization, and indispensable role, underscoring the importance of seemingly simple intermediates in the complex landscape of drug discovery. The story of this compound is a powerful illustration of how fundamental principles of organic chemistry, such as the use of protecting groups, directly enable the creation of innovative medicines that impact patients' lives.
References
- A novel synthetic method for preparing an anticancer medicine Niraparib.
-
Niraparib. Wikipedia. [Link]
Sources
Navigating the Synthesis and Safety of tert-Butyl 4-carbamoylbenzylcarbamate: A Technical Guide for Drug Development Professionals
Compound Profile and Strategic Importance
Tert-Butyl 4-carbamoylbenzylcarbamate belongs to the carbamate class of organic compounds, a structural motif present in numerous therapeutic agents.[1] The carbamate group's stability and ability to modulate biological and pharmacokinetic properties make it a valuable component in drug design.[2] The presence of the tert-butoxycarbonyl (Boc) protecting group suggests its role as a key intermediate in multi-step organic syntheses, allowing for the selective modification of other functional groups within a molecule.[3][4]
Key Structural Features:
-
Tert-butyl carbamate (Boc-amine): A widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. It is stable under many reaction conditions but can be readily removed with acids.[5]
-
Benzylamine core: A common scaffold in medicinal chemistry.
-
Carbamoyl group (-CONH2): A functional group that can participate in hydrogen bonding and may influence the molecule's solubility and target interactions.
Hazard Identification and Risk Assessment
A definitive toxicological profile for this compound has not been established. Therefore, a precautionary approach is paramount. The following hazard assessment is based on data from structurally related compounds, such as tert-butyl 4-(bromomethyl)benzylcarbamate and tert-butyl 4-(hydroxymethyl)benzylcarbamate, and the general toxicology of carbamates.[6][7]
GHS Classification (Inferred):
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[8] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[8] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[8] |
Toxicological Summary (Inferred):
-
Acute Effects: Harmful if swallowed, causing potential gastrointestinal irritation.[9] May cause irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation.[6][8]
-
Chronic Effects: The long-term effects of exposure have not been investigated. However, some carbamates are known to have neurotoxic properties through the inhibition of acetylcholinesterase.[10][11] While this is a known risk for certain carbamate-based pesticides, the potential for such activity in this compound is unknown and should be considered in risk assessments.
-
Carcinogenicity: There is no data to suggest that this compound is carcinogenic.[6]
Safe Handling and Storage Protocols
Given the inferred hazards, stringent adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are essential.[7]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[7]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential significant exposure, full-body protection may be necessary.[7]
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood. If aerosols or dust are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[7]
Spill and Emergency Procedures:
In the event of a spill, evacuate the area and prevent the spread of the material. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For larger spills, contact environmental health and safety personnel.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Application in Drug Discovery and Development
The structure of this compound suggests its utility as a building block in the synthesis of more complex molecules with potential therapeutic applications. The Boc-protected amine allows for reactions at other sites of the molecule without affecting the amine group.
The Role of the Boc Protecting Group:
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex drug candidates.[3] Its key advantages include:
-
Stability: The Boc group is resistant to a wide range of reagents and reaction conditions.
-
Selective Removal: It can be cleanly removed under acidic conditions, often with trifluoroacetic acid (TFA), leaving other functional groups intact.[5]
This allows for a strategic, multi-step synthesis where different parts of a molecule are assembled in a controlled manner.
Synthetic Workflow Example: Amide Bond Formation
A common application for a compound like this compound would be in the synthesis of a larger molecule where the carbamoyl group is a key pharmacophoric feature. The following diagram illustrates a generalized workflow where the Boc-protected amine is deprotected to allow for subsequent amide bond formation.
Caption: Generalized synthetic workflow for the utilization of this compound.
Experimental Protocol: Boc Deprotection
This is a general procedure and may need to be optimized for specific substrates.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (typically 10-50 equivalents) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Purification: The resulting crude amine salt can often be used directly in the next step or purified by recrystallization or chromatography.
Conclusion
This compound is a valuable synthetic intermediate in drug discovery. While it presents certain inferred hazards requiring careful handling, its utility in the controlled synthesis of complex molecules is significant. Researchers and drug development professionals must approach its use with a thorough understanding of its potential risks and the necessary safety precautions. This guide serves as a foundational resource to enable its safe and effective application in the laboratory.
References
-
The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. BenchChem.
- The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025-12-25). [URL: Not available]
-
This compound synthesis. ChemicalBook.
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.
- Tert-butyl (4-(hydroxymethyl)benzyl)(methyl)carbamate-SDS. MedChemExpress. (2025-12-08). [URL: Not available]
- MSDS of tert-Butyl 4-(Bromomethyl)
-
SAFETY DATA SHEET. Fisher Scientific. (2010-10-28).
-
tert-Butyloxycarbonyl protecting group. Wikipedia.
-
Safety Data Sheet. CymitQuimica. (2024-12-19).
-
Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. NINGBO INNO PHARMCHEM CO.,LTD.
-
tert-Butyl N-(4-aminobutyl)carbamate. Apollo Scientific.
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure.
-
Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.
- SAFETY DATA SHEET. Fisher Scientific. [URL: Not available]
-
tert-Butyl 4-hydroxybenzylcarbamate | C12H17NO3 | CID 11085418. PubChem - NIH.
-
tert-Butyl carbamate | C5H11NO2 | CID 77922. PubChem.
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. NIH.
-
Forensic toxicological and analytical aspects of carbamate poisoning – A review.
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry.
-
Carbamates: Are they “Good” or “Bad Guys”? SciELO.
-
Carbamate Toxicity. StatPearls - NCBI Bookshelf.
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. (2015-01-07).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 4. nbinno.com [nbinno.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. capotchem.cn [capotchem.cn]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. tert-Butyl 4-hydroxybenzylcarbamate | C12H17NO3 | CID 11085418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Strategic Use of tert-Butyl 4-carbamoylbenzylcarbamate in Modern Peptide Synthesis
Introduction: A Novel Moiety for C-Terminal Amide Functionalization
In the landscape of peptide chemistry, the precise control over a peptide's C-terminus is paramount for modulating its biological activity, stability, and pharmacokinetic profile. While traditional solid-phase peptide synthesis (SPPS) readily yields C-terminal carboxylic acids or simple amides, the introduction of more complex C-terminal functionalities often requires specialized linkers. tert-Butyl 4-carbamoylbenzylcarbamate emerges as a strategic tool in this context. Although not a conventional amino acid building block, its unique bifunctional structure—a Boc-protected amine at one end and a benzamide group at the other—positions it as a valuable precursor for creating linkers that yield peptides with a C-terminal 4-carbamoylbenzylamide modification.
This modification can serve multiple purposes: it can act as a stable C-terminal cap, influence receptor binding, or serve as a versatile handle for further chemical modifications. Notably, molecules with a similar structural motif have been identified as components in PROTAC (Proteolysis Targeting Chimera) linkers, highlighting the relevance of this moiety in contemporary drug development.[1]
This guide provides a comprehensive overview of the hypothesized, yet scientifically grounded, application of this compound in a standard Boc-based solid-phase peptide synthesis workflow. We will detail its role as a linker precursor, provide step-by-step protocols for its immobilization and use, and discuss the underlying chemical principles that ensure a successful synthesis.
Synthesis of the Reagent
The title compound, this compound, is readily synthesized from commercially available starting materials. The most common route involves the reaction of 4-(aminomethyl)benzamide with Di-tert-butyl dicarbonate (Boc₂O).[2] This straightforward protection of the primary amine with the tert-butyloxycarbonyl (Boc) group is a high-yielding reaction that provides the stable, solid reagent needed for subsequent application in peptide synthesis.
Mechanism of Action: A Linker for C-Terminal Functionalization
The primary application of this compound in SPPS is as a foundational element for a custom linker. The strategy involves first anchoring this molecule to a suitable solid support, thereby creating a resin primed for peptide chain elongation. The Boc-protected amine serves as the attachment point for the first amino acid of the sequence.
The overall workflow follows the principles of Boc-SPPS, a robust method pioneered by R.B. Merrifield.[3] This strategy is predicated on the differential acid lability of the N-terminal Boc protecting group and the more stable side-chain protecting groups (typically benzyl-based).[3][4] The Boc group is cleaved at each cycle with trifluoroacetic acid (TFA), while the final peptide is cleaved from the resin, along with the side-chain protectors, using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5][6]
The logical workflow can be visualized as follows:
Caption: Workflow for SPPS using a linker derived from this compound.
Experimental Protocols
The following protocols are designed as a robust starting point for researchers. Optimization may be required based on the specific peptide sequence and available laboratory equipment.
Protocol 1: Preparation of 4-(Boc-aminomethyl)benzoic acid Linker
Rationale: To attach the linker to a standard aminomethyl resin via a stable amide bond, the carbamoyl group of the title compound must first be hydrolyzed to a carboxylic acid.
Materials:
-
This compound
-
10 M Sodium Hydroxide (NaOH)
-
Dioxane
-
12 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 eq) in a mixture of dioxane and 10 M NaOH (e.g., 1:1 v/v).
-
Heat the mixture to reflux (approx. 100-110 °C) and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Acidify the mixture to pH ~2-3 by the slow, careful addition of 12 M HCl. A precipitate should form.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-(Boc-aminomethyl)benzoic acid as a solid.
Protocol 2: Immobilization of Linker onto Aminomethyl Resin
Rationale: This protocol creates the functionalized solid support by forming a stable amide bond between the linker's carboxylic acid and the resin's primary amines.
Materials:
-
Aminomethyl (AM) resin (e.g., NovaSyn® TGA resin, 0.4-0.8 mmol/g)
-
4-(Boc-aminomethyl)benzoic acid (3 eq relative to resin loading)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3 eq)
-
1-Hydroxybenzotriazole (HOBt) (3 eq)
-
N,N-Diisopropylethylamine (DIEA) (6 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Place the aminomethyl resin in a solid-phase reaction vessel.
-
Swell the resin in DMF for 1 hour, then wash with DCM (3x) and DMF (3x).
-
In a separate flask, dissolve 4-(Boc-aminomethyl)benzoic acid, HBTU, and HOBt in a minimal amount of DMF.
-
Add DIEA to the solution and pre-activate for 5 minutes.
-
Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.
-
To monitor coupling completion, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.[7] A negative result (yellow beads) indicates complete coupling.
-
Once coupling is complete, filter the resin and wash thoroughly with DMF (5x), DCM (5x), and MeOH (3x).
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat it with a solution of acetic anhydride/pyridine/DCM (e.g., 1:1:8 v/v/v) for 30 minutes.
-
Wash the capped resin with DCM (5x), DMF (3x), and MeOH (3x). Dry the functionalized resin under vacuum. The loading can be determined by quantitative analysis of Boc-deprotection.
Protocol 3: Boc-SPPS for Peptide Elongation
Rationale: This is the iterative core of the synthesis, involving the sequential deprotection of the N-terminal Boc group and coupling of the next amino acid in the sequence.
Materials:
-
Custom Boc-(linker)-Resin from Protocol 2
-
Boc-protected amino acids
-
Deprotection Solution: 50% TFA in DCM (v/v)
-
Neutralization Solution: 10% DIEA in DMF (v/v)
-
Coupling Reagents: HBTU, HOBt, or similar (e.g., HATU)
-
DMF, DCM
Procedure (per cycle):
-
Resin Swelling: Swell the Boc-(linker)-Resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Filter the DCM.
-
Add the Deprotection Solution (50% TFA in DCM) to the resin and agitate for 2 minutes (pre-wash).
-
Filter and add fresh Deprotection Solution. Agitate for 20-30 minutes.[5]
-
Filter and wash the resin with DCM (5x) and DMF (3x).
-
-
Neutralization:
-
Add the Neutralization Solution (10% DIEA in DMF) and agitate for 2 minutes. Repeat this step twice.
-
Wash the resin with DMF (5x) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-amino acid (3 eq) with HBTU (3 eq), HOBt (3 eq), and DIEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling.[7] If the test is positive (blue beads), recouple for another hour.
-
-
Washing: Once coupling is complete, filter and wash the resin with DMF (3x) and DCM (3x).
-
Return to Step 2 for the next amino acid in the sequence.
Protocol 4: Final Cleavage and Deprotection
Rationale: This final step simultaneously cleaves the completed peptide from the solid support and removes all acid-labile side-chain protecting groups. The choice of strong acid is critical. Anhydrous HF is highly effective but requires specialized, hazardous equipment.[6] TFMSA is a common alternative.
Materials:
-
Dried Peptide-Resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole (scavenger)
-
m-Cresol (scavenger)
-
Cold diethyl ether (Et₂O)
Procedure:
-
Place the dried peptide-resin in a specialized cleavage vessel suitable for strong acids.
-
Prepare the cleavage cocktail under a fume hood. A typical mixture is TFMSA/TFA/thioanisole/m-cresol (e.g., 10:80:5:5 v/v/v/v). The scavengers are crucial to prevent side reactions with sensitive residues like Met, Cys, and Trp.[8]
-
Cool the vessel to 0 °C in an ice bath.
-
Slowly add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Stir the mixture at 0 °C for 2-4 hours.
-
Filter the resin through a fritted funnel, collecting the filtrate into a cold centrifuge tube.
-
Wash the resin briefly with fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether (e.g., 50 mL).
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.
Data Summary Table
| Step | Key Reagents | Typical Ratio/Concentration | Time | Monitoring |
| Linker Hydrolysis | This compound, NaOH | 1 eq starting material, 10 M NaOH | 16-24 h | TLC / LC-MS |
| Linker Immobilization | Linker, HBTU/HOBt, DIEA, AM-Resin | 3:3:6:1 eq | 4-6 h | Kaiser Test |
| Boc Deprotection | TFA, DCM | 50% TFA in DCM (v/v) | 20-30 min | N/A |
| Neutralization | DIEA, DMF | 10% DIEA in DMF (v/v) | 2 x 2 min | N/A |
| AA Coupling | Boc-AA, HBTU/HOBt, DIEA | 3:3:6 eq (relative to resin) | 1-2 h | Kaiser Test |
| Final Cleavage | TFMSA, TFA, Scavengers | 10:80:10 (acid:TFA:scavengers) | 2-4 h | LC-MS of product |
Trustworthiness & Scientific Rationale
-
Orthogonal Protection: The entire strategy is built on the well-established principle of orthogonal protection in Boc-SPPS. The N-α-Boc group is labile to moderate acid (TFA), while the linker-to-peptide bond and benzyl-based side-chain protectors are stable under these conditions, only succumbing to very strong acids (TFMSA/HF).[3][4] This orthogonality is fundamental to preventing premature cleavage or branching.
-
Activation Chemistry: The use of HBTU/HOBt or similar phosphonium/uronium salt-based reagents for coupling is standard practice. These reagents convert the carboxylic acid of the incoming amino acid into a highly reactive activated ester in situ, promoting efficient amide bond formation and minimizing racemization.[9]
-
Scavengers in Cleavage: During the final acidolytic cleavage, reactive carbocations (e.g., tert-butyl cations from deprotection) are generated.[8] Scavengers like thioanisole and m-cresol are nucleophilic species that trap these cations, preventing them from causing deleterious side reactions with electron-rich amino acid side chains such as tryptophan or methionine.[8]
References
- Isidro-Llobet, A., et al. (2014). Solid-phase peptide synthesis. Royal Society of Chemistry.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical biochemistry, 34(2), 595-598.
-
Royal Society of Chemistry. (2014). Solid-phase peptide synthesis. [Link]
-
Springer Nature Experiments. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 7. digital.csic.es [digital.csic.es]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Utility of tert-Butyl 4-carbamoylbenzylcarbamate in Modern Drug Discovery
Introduction: Identifying a Versatile Scaffold for Targeted Therapeutics
In the intricate landscape of medicinal chemistry, the success of a drug discovery program often hinges on the strategic selection of molecular building blocks. These scaffolds must offer a blend of stability, reactivity, and functionality to enable the efficient construction of complex and potent therapeutic agents. tert-Butyl 4-carbamoylbenzylcarbamate has emerged as a preeminent example of such a building block. Its structure, featuring a para-substituted benzene ring with a Boc-protected aminomethyl group and a primary carboxamide, provides a robust and versatile platform for synthesizing a new generation of targeted therapies.
The key to its utility lies in its bifunctional nature. The tert-butoxycarbonyl (Boc) group offers a stable and reliable protecting group for the primary amine, allowing chemists to perform reactions on other parts of the molecule without unintended interference.[1][2] This Boc group can be cleanly and efficiently removed under acidic conditions, unmasking the amine for subsequent elaboration.[3] Simultaneously, the carbamoyl (carboxamide) moiety serves as a critical pharmacophoric element, capable of forming key hydrogen bond interactions with biological targets. This dual functionality makes it an invaluable intermediate, particularly in the synthesis of enzyme inhibitors where precise molecular recognition is paramount.
This guide provides an in-depth exploration of this compound, detailing its properties, core applications, and field-proven protocols for its synthesis and use. We will delve into its pivotal role in the construction of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.
Physicochemical and Structural Data
A comprehensive understanding of a building block's properties is essential for its effective application in synthesis. The data below is aggregated from established chemical databases.
| Property | Value |
| IUPAC Name | tert-butyl N-[(4-carbamoylphenyl)methyl]carbamate |
| Molecular Formula | C₁₃H₁₈N₂O₃ |
| Molecular Weight | 250.29 g/mol |
| CAS Number | 871721-44-7 |
| Appearance | White to off-white solid |
| XLogP3 | 1.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Core Application: A Cornerstone in the Synthesis of PARP Inhibitors
The most prominent application of this compound and its close analogs is in the synthesis of PARP inhibitors. These drugs exploit the concept of "synthetic lethality" to selectively kill cancer cells with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1 or BRCA2 mutations.[4][5]
The Mechanism of PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for repairing single-strand DNA breaks (SSBs).[6] When PARP is inhibited, these normally benign SSBs escalate into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutated BRCA1/2 genes, the HR pathway is deficient.[4] The cell is unable to repair the DSBs, leading to genomic instability and ultimately, cell death (apoptosis).[6] This selective killing of cancer cells while sparing healthy cells is the essence of synthetic lethality.[6]
Caption: The principle of synthetic lethality with PARP inhibitors.
Role in the Niraparib Synthesis Scaffold
Niraparib is a potent PARP inhibitor approved for treating ovarian and breast cancers.[7] The synthesis of Niraparib involves coupling a piperidine moiety to an indazole-7-carboxamide core. While various synthetic routes exist, many rely on intermediates that are structurally analogous to this compound. The carbamoylphenyl group is a key component that ultimately becomes the indazole-7-carboxamide portion of the final drug, which is essential for binding to the PARP enzyme. The protected amine serves as a reactive handle for coupling with other parts of the molecule.[3][8]
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for critical experimental choices.
Protocol 1: Synthesis of this compound
This procedure details the straightforward N-protection of 4-(aminomethyl)benzamide using di-tert-butyl dicarbonate (Boc₂O). This reaction is highly efficient and a cornerstone of amine protection chemistry.[9][10]
Rationale: The reaction proceeds via nucleophilic attack of the primary amine of 4-(aminomethyl)benzamide on one of the carbonyl carbons of Boc-anhydride. Tetrahydrofuran (THF) is chosen as the solvent due to its ability to dissolve both starting materials and its inert nature under the reaction conditions. The reaction is typically run at room temperature as it proceeds efficiently without the need for heating.[11]
Caption: Workflow for the synthesis of the title compound.
Materials:
-
4-(aminomethyl)benzamide (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)[11]
-
Tetrahydrofuran (THF), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (or Petroleum Ether) for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(aminomethyl)benzamide in anhydrous THF (approx. 15-20 mL per gram of starting material).
-
Reagent Addition: To this stirred solution, add di-tert-butyl dicarbonate portion-wise at room temperature.[11]
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Work-up: Once the reaction is complete, concentrate the mixture to dryness under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically used to elute the product, affording tert-butyl (4-carbamoylbenzyl)carbamate as a white solid. A yield of over 85% can be expected.[11]
Protocol 2: Boc Group Deprotection to Yield the Free Amine
This protocol describes the removal of the Boc protecting group, a critical step to enable further functionalization of the amine.
Rationale: The Boc group is designed to be stable to most reagents but labile under acidic conditions. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective reagent system for this transformation.
Caption: General workflow for Boc deprotection.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (5-10 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: Dissolve the Boc-protected starting material in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Add TFA dropwise to the stirred solution. Gas evolution (CO₂) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization & Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize by washing with a saturated aqueous solution of NaHCO₃ until gas evolution ceases. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected amine product.
Conclusion
This compound represents more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined reactivity, stability, and proven utility in the synthesis of high-value therapeutic agents like PARP inhibitors underscore its importance. The protocols detailed herein provide a reliable framework for the synthesis and manipulation of this building block, empowering researchers to accelerate their drug discovery programs and develop the next generation of targeted medicines.
References
-
Bhookya, S., Pochampally, J., Valeru, A., et al. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Research on Chemical Intermediates. [Link]
-
PubChem. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl 4-(bromomethyl)benzylcarbamate. National Center for Biotechnology Information. [Link]
-
PubChem. Tert-Butyl 4-(4-Sulfamoylphenoxy)butylcarbamate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl (4-(tert-butyl)phenyl)carbamate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-butyl N-(benzylsulfamoyl)carbamate. National Center for Biotechnology Information. [Link]
-
Loev, B., Kormendy, M. F. Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]
-
Lund, T., Hansen, T. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
-
Papini, A.M., et al. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Molbank. [Link]
- Google Patents.
- Google Patents. A novel synthetic method for preparing an anticancer medicine Niraparib.
- Google Patents.
-
Sun, C., et al. BRD4 Inhibition Is Synthetic Lethal with PARP Inhibitors through the Induction of Homologous Recombination Deficiency. Cancer Cell. [Link]
-
Balmaña, J., et al. Stumbling blocks on the path to personalized medicine in breast cancer: the case of PARP inhibitors for BRCA1/2-associated cancers. Cancer Discovery. [Link]
-
Li, H., et al. Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer. Biomedicine & Pharmacotherapy. [Link]
-
Li, A., Ganesan, S. Beyond Breast and Ovarian Cancers: PARP Inhibitors for BRCA Mutation-Associated and BRCA-Like Solid Tumors. Frontiers in Oncology. [Link]
-
Atwal, A., et al. PARP Inhibitors in the Neoadjuvant Setting; A Comprehensive Overview of the Rationale for their Use, Past and Ongoing Clinical Trials. Cancers. [Link]
Sources
- 1. Tert-butyl (4-{[4-(morpholin-4-ylmethyl)phenyl]carbamoyl}benzyl)carbamate () for sale [vulcanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 4. BRD4 Inhibition Is Synthetic Lethal with PARP Inhibitors through the Induction of Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stumbling blocks on the path to personalized medicine in breast cancer: the case of PARP inhibitors for BRCA1/2-associated cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PARP Inhibitors in the Neoadjuvant Setting; A Comprehensive Overview of the Rationale for their Use, Past and Ongoing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 8. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Application Note: A Detailed Experimental Protocol for the Strategic Utilization of tert-Butyl 4-carbamoylbenzylcarbamate in PROTAC Synthesis
Abstract
This guide provides a comprehensive, field-tested protocol for the use of tert-Butyl 4-carbamoylbenzylcarbamate , a critical bifunctional building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details its strategic application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We offer a step-by-step methodology, from Boc-deprotection to amide bond formation, underpinned by expert rationale for each experimental choice to ensure reproducibility and success.
Strategic Overview: The Role in Targeted Protein Degradation
Targeted Protein Degradation (TPD) represents a paradigm shift in therapeutic intervention, enabling the elimination of disease-causing proteins rather than merely inhibiting them. PROTACs are at the vanguard of this technology, functioning as heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.
The architecture of a PROTAC is modular, comprising a POI ligand, an E3 ligase ligand, and a connecting linker. The linker is not a passive spacer; its composition, length, and conformational flexibility are paramount determinants of the PROTAC's efficacy, influencing the stability and geometry of the crucial ternary complex (POI-PROTAC-E3 Ligase).
This compound is a highly valuable building block for PROTAC linkers. Its structure offers two key advantages:
-
The 4-Carbamoylbenzyl Moiety: This group provides a rigid scaffold that can improve pharmacokinetic properties. The primary amide (-CONH₂) can act as a hydrogen bond donor, potentially enhancing solubility and target engagement.
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a robust yet easily cleavable protecting group for the benzylic amine. This allows for the selective and sequential construction of the PROTAC linker, preventing unwanted side reactions.
This protocol will focus on the two-stage process of incorporating this building block into a growing PROTAC molecule: (1) the acidic deprotection of the Boc group to reveal the primary amine, and (2) the subsequent coupling of this amine to a carboxylic acid moiety.
Reagent Profile and Handling
Proper handling and understanding of the reagent's properties are essential for experimental success and safety.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₈N₂O₃ | N/A |
| Molecular Weight | 250.29 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane | N/A |
| Storage Conditions | 2-8°C, desiccated, under inert atmosphere | N/A |
Safety & Handling:
-
Always handle this reagent in a certified chemical fume hood.
-
Wear standard Personal Protective Equipment (PPE): safety glasses, nitrile gloves, and a lab coat.
-
Avoid inhalation of dust. In case of contact with eyes or skin, rinse immediately with copious amounts of water.
-
Consult the Safety Data Sheet (SDS) provided by the supplier before use.
Experimental Workflow and Protocols
The following section details the complete, validated workflow for the deprotection of this compound and its subsequent conjugation.
Overall Synthetic Workflow
The process is a sequential, two-step reaction common in medicinal chemistry and peptide synthesis. First, the acid-labile Boc group is removed. The resulting amine salt is then neutralized and coupled to a carboxylic acid using a peptide coupling reagent.
Figure 1. High-level workflow for the incorporation of the 4-carbamoylbenzyl moiety.
Protocol 1: Boc Group Deprotection
Principle of the Method: The tert-butyloxycarbonyl (Boc) group is stable to most nucleophiles and bases but is readily cleaved under acidic conditions.[1][2] Trifluoroacetic acid (TFA) is the reagent of choice due to its effectiveness and volatility, which simplifies workup. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which fragments into isobutylene and a proton.[1] Dichloromethane (DCM) is used as the solvent due to its inertness and ability to dissolve both the starting material and the intermediate salt.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Add this compound (1.0 eq) to a clean, dry round-bottom flask.
-
Dissolve the solid in anhydrous DCM to a concentration of approximately 0.1 M.
-
Cool the flask in an ice bath to 0°C with gentle stirring.
-
Slowly add TFA (10-20 eq, typically 20-50% v/v solution in DCM) dropwise. Causality Note: A large excess of TFA ensures the reaction goes to completion quickly. The slow addition at 0°C helps to control any potential exotherm.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until no starting material is observed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting residue, 4-(aminomethyl)benzamide TFA salt, is a white solid.
-
This crude salt is often of sufficient purity to be used directly in the subsequent coupling step without further purification. Co-evaporation with toluene (2-3 times) can help remove residual TFA.
Protocol 2: HATU-Mediated Amide Coupling
Principle of the Method: The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires activation of the carboxylic acid.[3] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that reacts with the carboxylic acid to form a reactive O-acylisourea intermediate.[4] This intermediate is highly susceptible to nucleophilic attack by the primary amine. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the amine salt (from the previous step) and neutralize the acidic byproducts formed during the reaction.[4]
Materials:
-
4-(Aminomethyl)benzamide TFA salt (from Protocol 1, ~1.1 eq)
-
Carboxylic acid-terminated linker (Linker-COOH, 1.0 eq)
-
HATU (1.1-1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3-4 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard workup and purification supplies (Ethyl Acetate, water, brine, Na₂SO₄, preparative HPLC)
Procedure:
-
To a round-bottom flask, add the Linker-COOH (1.0 eq) and dissolve it in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution and stir for 5-10 minutes at room temperature. Causality Note: This "pre-activation" step allows for the formation of the active ester intermediate before the amine is introduced, often leading to cleaner reactions and higher yields.
-
In a separate vial, dissolve the 4-(aminomethyl)benzamide TFA salt (~1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the activated acid mixture.
-
Add DIPEA (3-4 eq) dropwise to the reaction mixture. The solution may become cloudy. Causality Note: A sufficient excess of base is crucial. One equivalent neutralizes the TFA salt of the amine, one equivalent is for the amine hydrochloride that forms during the reaction, and an additional equivalent ensures the reaction medium remains basic.
-
Stir the reaction at room temperature for 2-12 hours.
-
Self-Validation: Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench by adding water.
-
Extract the product with an appropriate organic solvent, such as ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product via flash column chromatography or preparative HPLC to yield the desired final compound.
Figure 2. Logical relationship in HATU-mediated amide bond formation.
Final Remarks
The protocols described herein provide a robust and reproducible framework for the successful incorporation of this compound into complex molecular scaffolds like PROTACs. The principles of Boc-deprotection and amide coupling are fundamental pillars of modern organic and medicinal chemistry. By understanding the causality behind reagent choice and reaction conditions, researchers can confidently adapt and troubleshoot these procedures for their specific synthetic targets, accelerating the discovery of novel protein degraders.
References
-
Bhookya, S., Pochampally, J., Valeru, A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research. Available at: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. National Center for Biotechnology Information. Available at: [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
The ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. American Chemical Society. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
-
Zhang, X., et al. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. National Center for Biotechnology Information. Available at: [Link]
Sources
Application Notes & Protocols: Tert-Butyl 4-Carbamoylbenzylcarbamate as a Key Building Block in Drug Discovery
Abstract: This document provides a comprehensive technical guide on the applications of tert-butyl 4-carbamoylbenzylcarbamate in medicinal chemistry and drug discovery. We delve into the strategic importance of this bifunctional molecule as a synthetic intermediate, detailing its role in constructing complex molecular architectures, with a particular focus on its application as a core scaffold for enzyme inhibitors. This guide furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for its synthesis and subsequent chemical modifications, supported by mechanistic insights and data presentation.
Introduction
This compound is a strategically designed synthetic building block that features three key structural motifs: a tert-butoxycarbonyl (Boc)-protected amine, a rigid para-substituted benzene ring, and a primary amide (carbamoyl) group. This unique combination makes it an exceptionally valuable intermediate for the synthesis of targeted therapeutics. The Boc group provides a stable, yet easily removable, mask for the reactive aminomethyl functionality, enabling chemists to perform selective modifications on other parts of a molecule in a controlled, sequential manner[1][2]. The carbamoylbenzyl moiety itself is a prevalent pharmacophore in modern drug design, offering a rigid scaffold and critical hydrogen bonding capabilities essential for molecular recognition at the active sites of biological targets. Its structure is particularly relevant to the development of enzyme inhibitors, such as Poly (ADP-ribose) polymerase (PARP) inhibitors, where the benzamide core plays a crucial role in binding[3][4].
Physicochemical Properties & Handling
A clear understanding of the compound's properties is essential for its effective use and storage in a laboratory setting.
| Property | Value |
| IUPAC Name | tert-butyl N-[(4-carbamoylphenyl)methyl]carbamate |
| Molecular Formula | C₁₃H₁₈N₂O₃ |
| Molecular Weight | 250.29 g/mol |
| Appearance | Typically a white to off-white solid |
| Storage | 2-8°C, under an inert atmosphere to prevent degradation |
| Key Features | Boc-protected primary amine, primary amide, para-substituted aromatic ring |
Strategic Importance in Medicinal Chemistry
The utility of this compound stems from the distinct roles played by its constituent functional groups.
The Boc-Protecting Group: Enabling Sequential Synthesis
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its high stability under a wide range of conditions, including basic hydrolysis and catalytic hydrogenolysis[5]. This stability allows for an orthogonal protection strategy, where other functional groups (e.g., base-labile groups like Fmoc) can be manipulated without affecting the Boc-protected amine[2]. The true value of the Boc group lies in its facile and clean removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent[6][7]. This deprotection step regenerates the primary amine, which can then participate in a variety of subsequent coupling reactions, including:
-
Amide bond formation with carboxylic acids.
-
Reductive amination with aldehydes or ketones.
-
Urea and thiourea formation with isocyanates and isothiocyanates[8].
-
Sulfonamide formation with sulfonyl chlorides[8].
The Carbamoylbenzyl Moiety: A Privileged Pharmacophore
The 4-carbamoylbenzyl (or 4-aminomethyl-benzamide, post-deprotection) scaffold is a "privileged" structure in drug discovery. The primary amide (-CONH₂) is a superb hydrogen bond donor and acceptor, enabling strong and specific interactions with amino acid residues in the active site of a target protein. The para-substituted aromatic ring provides a rigid, planar structure that limits conformational flexibility, which is often advantageous for achieving high binding affinity.
Core Application: A Scaffold for PARP Inhibitors
A prominent application for this building block is in the synthesis of PARP inhibitors. PARP enzymes are critical components of the DNA damage response (DDR) pathway, primarily involved in repairing single-strand breaks (SSBs)[9]. In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of double-strand breaks (DSBs) that cannot be repaired, resulting in cell death. This concept is known as synthetic lethality [10][11].
Many potent PARP inhibitors utilize a substituted benzamide "headpiece" that mimics the nicotinamide portion of the NAD+ cofactor, occupying the nicotinamide-ribose binding pocket of the enzyme. This compound provides the precursor to this exact structural motif. After Boc deprotection, the resulting 4-(aminomethyl)benzamide can be coupled to other fragments to complete the synthesis of the final inhibitor.
Caption: Mechanism of Synthetic Lethality with PARP Inhibitors.
Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps, causal explanations, and expected outcomes.
Protocol 1: Synthesis of this compound
This protocol describes the N-tert-butoxycarbonylation of 4-(aminomethyl)benzamide using di-tert-butyl dicarbonate (Boc₂O), a standard and efficient method for Boc protection[5][12].
Materials:
-
4-(Aminomethyl)benzamide
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes (for chromatography)
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-(aminomethyl)benzamide (1.0 eq) in anhydrous THF (approx. 15 mL per gram of starting material). Stir the solution at room temperature until all solid has dissolved.
-
Rationale: THF is an excellent solvent for both the starting material and the Boc-anhydride, ensuring a homogeneous reaction mixture.
-
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 eq) portion-wise or as a solution in THF.
-
Rationale: A slight excess of Boc₂O ensures complete consumption of the starting amine.
-
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF. This will yield a crude residue.
-
Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure product.
-
Rationale: Chromatography effectively separates the desired product from unreacted Boc₂O and other byproducts.
-
-
Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a white solid.
Expected Results:
| Parameter | Value | Reference |
| Yield | 85-95% | [12] |
| Purification Method | Silica Gel Chromatography | [12][13] |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry | [13] |
digraph "Synthesis Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9, arrowhead=vee];start [label="Dissolve 4-(aminomethyl)benzamide\nin THF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_boc [label="Add Boc₂O\n(1.1 eq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="Stir at RT\n(2-4h)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Monitor by TLC", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; evap [label="Evaporate THF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Purify via Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Isolate Pure Product", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"];
start -> add_boc; add_boc -> react; react -> monitor; monitor -> evap [label="Reaction Complete"]; evap -> purify; purify -> product;
caption[label="Workflow for the Synthesis of the Title Compound.", shape=plaintext, fontsize=10]; }
Caption: Workflow for the Synthesis of the Title Compound.
Protocol 2: Boc-Deprotection to Yield 4-(Aminomethyl)benzamide Hydrochloride
This protocol details the removal of the Boc group under acidic conditions to unmask the primary amine, making it available for subsequent reactions[6][7].
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane (or Trifluoroacetic Acid - TFA)
-
Dichloromethane (DCM, if using TFA)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane or DCM.
-
Acid Addition: To the stirred solution, add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents). Alternatively, if using TFA, add it dropwise to the DCM solution at 0°C.
-
Rationale: The strong acid protonates the carbamate, initiating a cascade that results in the formation of a stable tert-butyl cation, CO₂, and the free amine as its corresponding salt[7].
-
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Effervescence (release of CO₂) may be observed. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Product Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Precipitation: Add cold diethyl ether to the residue. This will cause the hydrochloride (or trifluoroacetate) salt of the product to precipitate.
-
Rationale: The salt product is typically insoluble in non-polar solvents like diethyl ether, allowing for easy isolation.
-
-
Collection: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting 4-(aminomethyl)benzamide salt is often used directly in the next step without further purification.
Protocol 3: Application in Amide Coupling
This protocol demonstrates the use of the deprotected amine in a standard amide bond formation, a cornerstone reaction in drug discovery[13].
Materials:
-
4-(Aminomethyl)benzamide hydrochloride (from Protocol 2)
-
A desired carboxylic acid (R-COOH)
-
EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole) or HATU
-
A suitable base (e.g., DIPEA or Triethylamine)
-
Anhydrous DMF or DCM
Procedure:
-
Setup: To a solution of the carboxylic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF, add the base (e.g., DIPEA, 2.5 eq). Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Rationale: EDCI and HOBt combine to form an activated ester of the carboxylic acid, which is highly reactive towards nucleophilic attack by an amine but stable enough to prevent side reactions.
-
-
Amine Addition: Add a solution of 4-(aminomethyl)benzamide hydrochloride (1.1 eq) in DMF to the activated mixture.
-
Rationale: The base (DIPEA) neutralizes the HCl salt of the amine, liberating the free nucleophile to participate in the coupling reaction.
-
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography or recrystallization to obtain the final coupled product.
Caption: General Synthetic Strategy Using the Building Block.
Conclusion
This compound is a highly valuable and versatile building block in drug discovery. Its design masterfully balances stability and reactivity, allowing for its seamless integration into complex synthetic routes. The Boc-protected amine facilitates controlled, sequential reactions, while the carbamoylbenzyl moiety serves as a proven pharmacophore for targeting a range of biological entities. The protocols and strategic insights provided herein underscore its utility and are intended to empower researchers to leverage this key intermediate in the development of novel therapeutics, particularly in the promising field of targeted enzyme inhibitors.
References
-
Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 1-11. [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from Organic Syntheses. [Link]
-
El-Malah, A. A., & El-Shabrawy, A. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 1-5. [Link]
-
Pharmaffiliates. (n.d.). Benzyl tert-butyl ((1S,2R,4S)-4-(dimethylcarbamoyl)cyclohexane-1,2-diyl)dicarbamate. Retrieved from Pharmaffiliates. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]
-
Karam, A., Tay, T., & El-Hajjar, R. (2025). PARP Inhibitors in the Neoadjuvant Setting; A Comprehensive Overview of the Rationale for their Use, Past and Ongoing Clinical Trials. Current Treatment Options in Oncology. [Link]
-
Sun, C., Yin, J., Fang, Y., Chen, J., Wang, D., & Wang, L. (2018). BRD4 Inhibition Is Synthetic Lethal with PARP Inhibitors through the Induction of Homologous Recombination Deficiency. Cancer Cell, 33(3), 401-416.e8. [Link]
-
LaFargue, C. J., Miller, C., & Kogan, S. (2019). PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions. Gynecologic Oncology Research and Practice, 6, 14. [Link]
-
Lord, C. J., & Ashworth, A. (2017). PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. Clinical Cancer Research, 23(16), 4503-4505. [Link]
-
Li, H., Liu, Z., & Huang, J. (2017). Understanding Resistance Mechanisms and Expanding the Therapeutic Utility of PARP Inhibitors. Frontiers in Pharmacology, 8, 691. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. PARP Inhibitors in the Neoadjuvant Setting; A Comprehensive Overview of the Rationale for their Use, Past and Ongoing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD4 Inhibition Is Synthetic Lethal with PARP Inhibitors through the Induction of Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding Resistance Mechanisms and Expanding the Therapeutic Utility of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of tert-Butyl 4-carbamoylbenzylcarbamate in Medicinal Chemistry
Introduction: A Bifunctional Linchpin for Drug Discovery
In the intricate landscape of medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the efficient synthesis of novel therapeutic agents. tert-Butyl 4-carbamoylbenzylcarbamate emerges as a highly valuable research chemical intermediate due to its unique bifunctional architecture. This compound features a stable tert-butyloxycarbonyl (Boc)-protected amine on one end of a benzyl scaffold and a primary carbamoyl (carboxamide) group on the other.
The significance of this arrangement lies in its capacity for controlled, sequential chemical modifications. The Boc group provides robust protection for the benzylic amine, rendering it inert to a wide range of reaction conditions. This allows chemists to selectively perform reactions involving the carbamoyl moiety or the aromatic ring. Subsequently, the Boc group can be cleanly and efficiently removed under acidic conditions to unveil the primary amine, which then becomes available for a multitude of coupling reactions. This strategic "protect-modify-deprotect" sequence makes this compound an indispensable tool for constructing complex molecular frameworks, from novel enzyme inhibitors to targeted therapeutic conjugates.
Physicochemical Properties and Safety Data
A thorough understanding of a chemical's properties is fundamental to its safe and effective use in a research setting.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₃ | |
| Molecular Weight | 250.29 g/mol | |
| Appearance | White to off-white solid | [1] |
| Melting Point | 98-99 °C | [2] |
| Solubility | Soluble in many organic solvents | [3] |
Safety and Handling Summary:
Researchers handling this compound or its derivatives should consult the full Safety Data Sheet (SDS). Key safety considerations include:
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2][4] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2]
-
First Aid Measures:
-
Storage: Keep in a dry, cool, and well-ventilated place in a tightly closed container.[4]
Core Applications & Synthetic Strategy
The primary utility of this compound is as a molecular scaffold or linker. The carbamoyl group can serve as a key hydrogen bond donor/acceptor, interacting with biological targets, while the Boc-protected amine provides a latent reactive site for further elaboration.
General Synthetic Workflow
The strategic application of this intermediate typically follows a logical progression, as illustrated below. The initial compound allows for modification at other sites before the key amine is revealed for the final coupling or cyclization step.
Caption: Synthesis of the title compound.
Materials:
-
4-(Aminomethyl)benzamide
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve 4-(aminomethyl)benzamide (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (1.1 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM.
-
Add the (Boc)₂O solution dropwise to the stirred reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Causality: The use of a base like triethylamine is crucial to neutralize the acid generated during the reaction, driving the equilibrium towards product formation. Performing the initial addition at 0 °C helps to control the exothermic nature of the reaction.
Protocol 2: Boc-Group Deprotection
This protocol details the removal of the Boc protecting group to generate the free primary amine, 4-(aminomethyl)benzamide, ready for subsequent reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) or 4M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.
-
Stir the mixture for 1-3 hours. The reaction progress can be monitored by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting product, typically an ammonium salt (e.g., trifluoroacetate or hydrochloride), can often be used directly in the next step or neutralized with a base to yield the free amine.
-
To obtain the free amine, dissolve the crude salt in a suitable solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) until the aqueous layer is basic. Extract with an organic solvent, dry, and concentrate.
Trustworthiness: This is a standard and highly reliable method for Boc deprotection. The byproducts, isobutylene and carbon dioxide, are volatile and easily removed, ensuring a clean reaction.
Protocol 3: Amide Bond Formation (Example Application)
This protocol demonstrates the use of the deprotected intermediate in a coupling reaction with a carboxylic acid, a cornerstone reaction in drug discovery. [6]
Caption: Workflow for amide coupling post-deprotection.
Materials:
-
4-(Aminomethyl)benzamide hydrochloride (from Protocol 2)
-
A generic carboxylic acid (R-COOH)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add EDCI (1.5 eq) and HOBt (1.5 eq) at 0 °C. [6]2. Stir the mixture for 15-20 minutes to pre-activate the carboxylic acid.
-
Add 4-(aminomethyl)benzamide hydrochloride (1.1 eq) followed by DIPEA (2.5 eq) to the reaction mixture. The base is essential to neutralize the hydrochloride salt and the acids formed during coupling.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired final amide.
Expertise & Experience: The combination of EDCI and HOBt is a classic and effective method for forming amide bonds, minimizing side reactions and racemization if the carboxylic acid contains a chiral center. DIPEA is chosen as the base because it is non-nucleophilic and will not interfere with the coupling reaction.
References
-
Bhookya, S., Pochampally, J., Valeru, A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 1-11. [Link]
-
Chem-Impex International. Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)Cyclohexyl]Carbamate. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - tert-Butyl carbamate (22-Sep-2023). [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
- Google Patents.
-
ResearchGate. (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. capotchem.cn [capotchem.cn]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for tert-Butyl 4-carbamoylbenzylcarbamate
.
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper laboratory handling and application of tert-Butyl 4-carbamoylbenzylcarbamate. This compound, featuring a Boc-protected amine, is a valuable intermediate in organic synthesis and medicinal chemistry. These notes detail its physicochemical properties, safety and handling protocols, dissolution and storage procedures, and methods for deprotection and purification. The causality behind experimental choices is explained to ensure both scientific integrity and successful outcomes.
Introduction and Scientific Context
This compound is a bifunctional molecule of significant interest in synthetic chemistry. The presence of a primary carbamoyl (amide) group and a tert-butoxycarbonyl (Boc) protected benzylamine makes it a versatile building block. The Boc protecting group is favored in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] This allows for selective manipulation of other functional groups within a molecule, a critical strategy in the multi-step synthesis of complex pharmaceutical agents.
The primary amide functionality provides a site for further chemical modification or can act as a key pharmacophoric element. Understanding the nuanced handling of this compound is paramount to its successful application in research and development.
Physicochemical Properties and Data
A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C13H18N2O3 | N/A |
| Molecular Weight | 250.29 g/mol | N/A |
| Appearance | Off-white to white solid/powder | [3] |
| Melting Point | 105 - 109 °C | [3] |
| Solubility | Soluble in methanol, chloroform, and methylene chloride. Slightly soluble in water and petroleum ether. | [4] |
| Stability | Stable under recommended storage conditions. | [3] |
Safety and Handling Protocols
As with any chemical reagent, adherence to strict safety protocols is mandatory to ensure personnel safety and prevent experimental contamination.
Hazard Identification
While a comprehensive toxicological profile for this compound is not fully established, related carbamate compounds may cause irritation upon contact.[3] The following hazards should be considered:
-
Eye Contact: May cause serious eye irritation.[5]
-
Skin Contact: May cause skin irritation.[5]
-
Ingestion: May be harmful if swallowed.[3]
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
-
Eye Protection: Safety glasses with side shields or goggles are required.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3]
-
Respiratory Protection: In cases of potential dust formation or aerosolization, a NIOSH-approved respirator is recommended.[7]
Engineering Controls
-
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[8]
-
An eyewash station and safety shower should be readily accessible.
Spill and Waste Disposal
-
Spills: In the event of a spill, avoid generating dust.[7] Sweep up the solid material and place it into a suitable, labeled container for disposal.[3][7] The spill area should then be cleaned thoroughly.
-
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.[3]
Storage and Stability
Proper storage is crucial to maintain the integrity and shelf-life of this compound.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9] Recommended storage temperature is room temperature unless otherwise specified by the supplier.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common laboratory procedures involving this compound.
Dissolution Protocol
Rationale: The choice of solvent is critical for achieving complete dissolution and ensuring the compound's stability for subsequent reactions. Methanol is a common choice due to its polarity and ability to form hydrogen bonds.
Materials:
-
This compound
-
Methanol (HPLC grade or equivalent)
-
Vortex mixer or magnetic stirrer
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Transfer the solid to a clean, dry flask.
-
Add the calculated volume of methanol to the flask.
-
Agitate the mixture using a vortex mixer or magnetic stirrer until the solid is completely dissolved. Gentle warming may be applied if necessary, but prolonged heating should be avoided to prevent potential degradation.
Boc-Deprotection Protocol (Acidic Hydrolysis)
Rationale: The tert-butoxycarbonyl (Boc) group is readily cleaved under acidic conditions, a cornerstone of its utility as a protecting group.[10] Trifluoroacetic acid (TFA) is a common reagent for this transformation due to its effectiveness at room temperature.[10][11] The mechanism involves protonation of the carbamate followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[11]
Materials:
-
This compound solution
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of TFA (typically 25-50% v/v in DCM) to the stirred solution. Caution: The reaction can be exothermic and may release gas (isobutylene and carbon dioxide); ensure adequate ventilation and do not perform in a sealed system.[11]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully neutralize the excess TFA by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.
Purification by Column Chromatography
Rationale: Column chromatography is a standard technique for purifying organic compounds based on their differential adsorption to a stationary phase. For carbamate compounds, a silica gel stationary phase with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is often effective.[12]
Materials:
-
Crude product from the deprotection reaction
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (HPLC grade)
-
Glass column and associated apparatus
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Pack the column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
Analysis by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a powerful analytical technique for assessing the purity of a compound and for reaction monitoring. A reversed-phase C18 column is commonly used for the analysis of carbamate compounds.
Materials:
-
Purified this compound or reaction mixture sample
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Acetonitrile and Water (HPLC grade)
Procedure:
-
Prepare a standard solution of the compound of known concentration in a suitable solvent (e.g., acetonitrile/water).
-
Set up the HPLC system with a C18 column and a mobile phase gradient (e.g., a gradient of acetonitrile in water).
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Monitor the elution of the compound using a UV detector at an appropriate wavelength (e.g., 220 nm or 254 nm).
-
Analyze the resulting chromatogram to determine the retention time and purity of the compound.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Deprotection and Purification Workflow
Caption: Workflow for the deprotection and purification process.
References
-
Gaunt, M. J., & Johansson, C. C. C. (2007). Mild and Selective N-Boc Deprotection Using Oxalyl Chloride. Angewandte Chemie International Edition, 46(23), 4332-4334. [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831-23837. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Organic Chemistry Portal. Amine synthesis by carbamate cleavage. [Link]
-
Capot Chemical. MSDS of tert-Butyl 4-(Bromomethyl)benzylcarbamate. [Link]
-
National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
PubChem. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. [Link]
- Google Patents. HPLC method for purifying organic compounds.
-
Waters. Waters Alliance System for Carbamate Analysis Method Guide. [Link]
-
PubChem. tert-Butyl 4-(bromomethyl)benzylcarbamate. [Link]
-
ResearchGate. HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. [Link]
-
PubChem. tert-Butyl 4-hydroxybenzylcarbamate. [Link]
-
ACS Omega. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. [Link]
-
Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]
Sources
- 1. xray.uky.edu [xray.uky.edu]
- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 3. fishersci.com [fishersci.com]
- 4. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. capotchem.cn [capotchem.cn]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Optimizing Reaction Conditions for the Synthesis of tert-Butyl 4-carbamoylbenzylcarbamate
Abstract: This document provides a comprehensive guide for the synthesis and optimization of tert-Butyl 4-carbamoylbenzylcarbamate, a key intermediate in pharmaceutical development. We will explore the foundational chemical principles, provide a detailed baseline protocol, and systematically investigate the optimization of critical reaction parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to improve yield, purity, and overall efficiency in the preparation of this compound.
Introduction and Scientific Background
This compound serves as a crucial building block in medicinal chemistry. The molecule incorporates a primary carbamoyl group (-CONH₂) and a Boc-protected aminomethyl group. This structure is particularly valuable as the tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, allowing for selective reactions at other sites of the molecule.[1][2] The Boc group is stable under a variety of conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), providing a reliable strategy in multi-step organic synthesis.[2][3][4]
The synthesis of this target molecule typically involves the reaction of 4-(aminomethyl)benzamide with di-tert-butyl dicarbonate ((Boc)₂O). This reaction is a nucleophilic acyl substitution where the amino group of 4-(aminomethyl)benzamide attacks one of the carbonyl carbons of (Boc)₂O.[1]
Reaction Mechanism Overview
The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate. This forms a transient tetrahedral intermediate which then collapses, eliminating a tert-butoxide and carbon dioxide, to yield the final N-Boc protected product.
Caption: General reaction mechanism for Boc protection of an amine.
Baseline Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Subsequent sections will focus on the optimization of these conditions.
Materials and Reagents:
-
4-(aminomethyl)benzamide
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(aminomethyl)benzamide (1.0 eq). Dissolve the starting material in a suitable anhydrous solvent such as DCM or THF (approximately 10 mL per gram of starting material).
-
Base Addition: Add a base, such as triethylamine (1.2 eq), to the solution and stir.[3]
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often a solid. It can be purified by recrystallization or by slurrying in a mixture of hexanes and a minimal amount of a more polar solvent like dichloromethane or ethyl acetate to remove impurities.[5] Alternatively, column chromatography on silica gel can be employed for higher purity.
Optimization of Reaction Conditions
The efficiency of the synthesis can be significantly improved by systematically optimizing several key parameters. The goal is to maximize the yield and purity of the final product while minimizing reaction time and the formation of byproducts.
Solvent Selection
The choice of solvent can influence the solubility of reagents and the reaction rate. Aprotic solvents are generally preferred for this reaction.
| Solvent | Polarity | Observations | Expected Outcome |
| Dichloromethane (DCM) | Polar aprotic | Good solubility for starting materials. | Generally provides good yields and clean reactions. |
| Tetrahydrofuran (THF) | Polar aprotic | Good solubility. May require longer reaction times. | A viable alternative to DCM. |
| Acetonitrile (MeCN) | Polar aprotic | Can accelerate the reaction due to its polarity.[6] | Potentially faster reaction times. |
| Dioxane/Water | Mixed | Used when starting material has poor organic solubility. | Can be effective but may lead to hydrolysis of (Boc)₂O. |
Base Selection and Stoichiometry
A base is typically used to neutralize the acidic byproducts of the reaction. The choice and amount of base are critical.
| Base | pKa of Conjugate Acid | Stoichiometry (eq) | Rationale & Considerations |
| Triethylamine (Et₃N) | ~10.75 | 1.1 - 1.5 | Common, inexpensive, and effective. Excess can be removed during work-up. |
| DIPEA | ~11 | 1.1 - 1.5 | A bulkier, non-nucleophilic base. Useful if side reactions with the base are a concern. |
| No Base | - | 0 | The reaction can proceed without a base, but may be slower and less efficient. |
| 4-(Dimethylamino)pyridine (DMAP) | ~9.7 | Catalytic (0.05 - 0.1) | A highly effective acylation catalyst that can significantly accelerate the reaction.[6][7] Often used in conjunction with a stoichiometric base like Et₃N. |
Temperature and Reaction Time
The reaction is typically initiated at a lower temperature to control the initial exotherm and then allowed to proceed at room temperature.
| Parameter | Range | Effect on Reaction |
| Initial Temperature | 0 °C to Room Temp. | Starting at 0 °C helps to control the rate and prevent potential side reactions. |
| Reaction Temperature | Room Temperature | Generally sufficient for the reaction to proceed to completion. |
| Reaction Time | 2 - 24 hours | Should be optimized by monitoring with TLC to avoid prolonged reaction times which can lead to byproduct formation. |
Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the reaction conditions.
Caption: A logical workflow for the optimization of the synthesis protocol.
Analytical Characterization
Confirmation of the product structure and assessment of its purity are essential. The following analytical techniques are recommended.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural elucidation.[8] The ¹H NMR spectrum should show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the benzyl protons, and the aromatic protons.[9] The ¹³C NMR will confirm the presence of all carbon atoms in the molecule.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for assessing the purity of the product and confirming its molecular weight.[10][11]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify the key functional groups, such as the N-H and C=O stretches of the carbamate and amide groups.
Conclusion
The synthesis of this compound is a robust reaction that can be optimized for high yield and purity. By systematically evaluating solvent, base, and temperature conditions, researchers can develop a highly efficient and scalable protocol. Careful monitoring and thorough analytical characterization are paramount to ensuring the quality of this important synthetic intermediate.
References
-
Khan, K. M., et al. (2016). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Brazilian Chemical Society, 27(8), 1443-1453. Retrieved from [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 119. Retrieved from [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. Retrieved from [Link]
-
Carpino, L. A. (1960). Carbazic acid, tert-butyl ester. Organic Syntheses, 40, 15. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies towards Use of Di-tert-butyl-dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of Di‐ tert ‐butyl‐dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides. Retrieved from [Link]
-
Shrout, T. L., & Nantz, M. H. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 78, 111. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride.
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Al-Smit, R. S., et al. (2021). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Metabolites, 11(9), 621. Retrieved from [Link]
-
Jameson, B., & Glaser, R. (2021). VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate: Utilizing The −CH2CF3 Appendage As A Reporter On E/Z-Isomerization. The Journal of Organic Chemistry, 86(10), 7132-7140. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Barata, C., et al. (2017). Non-target ROIMCR LC–MS analysis of the disruptive effects of TBT over time on the lipidomics of Daphnia magna. Scientific Reports, 7(1), 1-12. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-t" by Brian Jameson and Rainer Glaser [scholarsmine.mst.edu]
- 9. rsc.org [rsc.org]
- 10. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-target ROIMCR LC–MS analysis of the disruptive effects of TBT over time on the lipidomics of Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Final Steps: A-to-Z Downstream Processing of tert-Butyl 4-carbamoylbenzylcarbamate Derivatives
Introduction: Navigating the Post-Synthesis Landscape
The synthesis of tert-Butyl 4-carbamoylbenzylcarbamate and its derivatives represents a critical step in the development of various pharmaceutically active compounds. The tert-butoxycarbonyl (Boc) protecting group is instrumental in multi-step syntheses, valued for its stability and selective removal under acidic conditions.[1] However, the successful synthesis of the target molecule is only half the journey. The subsequent downstream processing—encompassing purification, isolation, and characterization—is paramount to obtaining a final product of the requisite purity and quality for research and drug development. This guide provides a comprehensive overview of the key considerations and detailed protocols for the effective downstream processing of these valuable carbamate derivatives. We will delve into the causality behind experimental choices, ensuring a deep understanding of the principles that govern successful purification and analysis.
Part 1: The Crucial First Step - Reaction Work-up
The initial work-up procedure is designed to separate the crude product from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts. A typical work-up for the synthesis of this compound derivatives involves a series of extractions and washes.
Core Principles of Extraction and Washing:
-
Liquid-Liquid Extraction: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. The Boc-protected carbamate, being less polar, will preferentially dissolve in the organic phase.
-
Aqueous Washes:
-
Dilute Acid Wash (e.g., 5% HCl): This step is crucial for removing any unreacted amine starting materials. The acidic solution protonates the basic amine, forming a salt that is soluble in the aqueous phase. The Boc-protected carbamate is stable to dilute acid washes.[2]
-
Base Wash (e.g., saturated NaHCO₃ or 5% NaOH): This wash neutralizes any excess acid from the previous step and removes acidic byproducts.
-
Brine Wash (saturated NaCl solution): This final aqueous wash helps to remove any remaining water from the organic layer and breaks up emulsions.
-
Protocol 1: Standard Work-up Procedure
-
Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent like THF, it is often diluted with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Extraction: Transfer the mixture to a separatory funnel and add water or a dilute aqueous solution as required by the specific reaction quench.
-
Phase Separation: Allow the layers to separate and collect the organic layer.
-
Acid Wash: Wash the organic layer with a 5% aqueous HCl solution.
-
Base Wash: Subsequently, wash with a saturated aqueous solution of sodium bicarbonate.
-
Brine Wash: Perform a final wash with a saturated aqueous NaCl solution.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Part 2: Purification Strategies - Achieving High Purity
The crude product obtained from the work-up is rarely pure enough for subsequent applications. The choice of purification method depends on the physical properties of the compound (solid or oil) and the nature of the impurities.
A. Column Chromatography: The Workhorse of Purification
For many this compound derivatives, which are often solids or oils, silica gel column chromatography is the most effective purification method.[3]
Causality in Column Chromatography:
-
Stationary Phase: Silica gel is a polar stationary phase.
-
Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.
-
Separation Principle: Less polar compounds have a weaker affinity for the polar silica gel and will travel down the column faster with the mobile phase. More polar compounds will interact more strongly with the silica gel and elute later. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.
Workflow for Column Chromatography:
Figure 1: A generalized workflow for the purification of this compound derivatives using column chromatography.
Protocol 2: Column Chromatography Purification
-
TLC Analysis: Before performing column chromatography, determine the optimal eluent system using thin-layer chromatography (TLC). The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.3.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.
-
-
Elution: Begin eluting with the starting solvent mixture, gradually increasing the polarity as the separation progresses.
-
Fraction Collection: Collect fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography:
| Problem | Potential Cause | Solution |
| Compound won't elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a solvent system containing a small amount of methanol or ammonium hydroxide in dichloromethane can be effective.[4] |
| Poor separation | Inappropriate solvent system. | Re-optimize the eluent system using TLC. A shallower gradient during elution can also improve separation. |
| Compound streaks on TLC | Compound is acidic or basic, interacting strongly with silica. | Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[3] |
B. Crystallization: The Path to Crystalline Purity
For solid derivatives, crystallization is an excellent method for achieving high purity. The principle behind crystallization is the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Selecting a Crystallization Solvent:
The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. A common solvent system for the crystallization of carbamates is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.[2]
Protocol 3: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of a suitable hot solvent (or solvent mixture).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: To maximize the yield, place the flask in an ice bath for 30-60 minutes.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Part 3: Characterization and Quality Control
Once purified, it is essential to confirm the identity and purity of the this compound derivative using various analytical techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: Provides information about the number and types of protons in the molecule. Key expected signals for a this compound derivative include:
-
A singlet at ~1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.[5]
-
Signals in the aromatic region (typically ~7.2-7.8 ppm) for the benzyl protons.
-
A signal for the benzylic CH₂ protons.
-
Broad signals for the NH protons of the carbamate and carbamoyl groups.
-
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
Protocol 4: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Acquire the ¹H and ¹³C NMR spectra.
B. High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound. A reversed-phase HPLC method is typically employed for carbamate derivatives.
HPLC Method Parameters:
| Parameter | Typical Value |
| Column | C18 reversed-phase column |
| Mobile Phase | A gradient of water and acetonitrile (MeCN), often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA). |
| Detection | UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm). |
Note on Stability: The Boc group can be labile under strongly acidic conditions. While 0.1% TFA is commonly used in HPLC, prolonged exposure or concentration of fractions containing TFA can lead to deprotection. If this is a concern, using formic acid or ammonium acetate as a modifier is a milder alternative.
C. Mass Spectrometry (MS)
MS provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm its structure. For tert-butyl carbamates, a characteristic fragmentation involves the loss of the tert-butyl group or the entire Boc group.[6]
Part 4: Potential Pitfalls and Side Reactions in Downstream Processing
A critical aspect of expertise is anticipating and mitigating potential problems.
-
Tert-butylation: During any step that might involve acidic conditions (even inadvertently), the tert-butyl cation can be generated from the cleavage of the Boc group. This cation is an electrophile and can alkylate nucleophilic sites on the desired molecule or other molecules in the mixture, leading to impurities.[7]
-
Mitigation: Avoid unnecessarily strong acidic conditions. If deprotection is intended, the use of "scavengers" like triisopropylsilane (TIS) or anisole can trap the tert-butyl cation.[7]
-
-
Incomplete Removal of Reagents: Reagents from the synthesis, such as di-tert-butyl dicarbonate (Boc₂O) or coupling agents, can co-elute with the product during chromatography. Careful optimization of the purification method is necessary.
-
Thermal Decomposition: Some carbamates can be thermally labile. Avoid excessive heat during solvent evaporation and drying.
Logical Flow for Method Selection:
Figure 2: Decision-making flowchart for selecting the primary purification method for this compound derivatives.
Conclusion
The downstream processing of this compound derivatives is a multi-faceted process that requires careful attention to detail and a solid understanding of the underlying chemical principles. By following the protocols and considering the expert insights provided in this guide, researchers, scientists, and drug development professionals can confidently navigate the post-synthesis landscape to obtain high-purity materials essential for their research and development endeavors.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl N-(benzylsulfamoyl)
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Tureček, F., & Havlíček, V. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of The American Society for Mass Spectrometry, 23(10), 1769–1781.
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Reactions with Boc-Protected Amines. BenchChem.
-
SIELC Technologies. (n.d.). Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting column chromatography purification of polar ketone compounds. BenchChem.
- BenchChem. (2025). Technical Support Center: Reactions with Boc-Protected Amines. BenchChem.
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Ghosez, L., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2945–2978.
- Der Pharma Chemica. (n.d.).
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Tert-Butyl 4-Carbamoylbenzylcarbamate as a Versatile Synthon for Heterocyclic Compounds
Introduction: Unveiling the Synthetic Potential of a Para-Substituted Benzamide
In the landscape of modern medicinal chemistry and drug development, the quest for novel heterocyclic scaffolds remains a paramount objective. These cyclic structures form the backbone of a vast array of pharmaceuticals, owing to their ability to present functional groups in well-defined spatial orientations, thereby facilitating precise interactions with biological targets. Tert-butyl 4-carbamoylbenzylcarbamate emerges as a promising, yet underexplored, building block in this context. Its structure, featuring a carbamoyl group and a Boc-protected aminomethyl moiety in a para-disposition on a benzene ring, offers a unique platform for the synthesis of specific classes of fused heterocyclic systems.
While a direct, one-pot cyclization to common heterocycles like quinazolinones is precluded by the para-substitution pattern, the true synthetic utility of this compound is unlocked through a sequential deprotection-cyclization strategy. This application note provides a comprehensive guide for researchers, outlining a proposed, scientifically grounded pathway to leverage this molecule for the synthesis of fused pyrimidine derivatives, a class of compounds with significant therapeutic interest. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles and references to analogous, established transformations.
Proposed Synthetic Pathway: From Starting Material to a Fused Heterocyclic Core
The proposed synthetic application of this compound involves a two-stage process. The initial step is a standard deprotection of the tert-butoxycarbonyl (Boc) group to unmask the primary amine, yielding 4-(aminomethyl)benzamide. This intermediate then serves as the key precursor for the construction of a fused heterocyclic system. Specifically, we propose its application in the synthesis of a pyrimido[4,5-d]pyrimidine scaffold, a privileged structure in medicinal chemistry.
Figure 1: Proposed two-stage synthetic workflow.
Stage 1: Deprotection of this compound
The Boc protecting group is renowned for its stability under a wide range of conditions and its facile removal under acidic conditions. This section provides a detailed protocol for the quantitative deprotection of this compound to generate the hydrochloride salt of 4-(aminomethyl)benzamide, a crucial intermediate for subsequent cyclization reactions.
Protocol 1: Acidic Deprotection of Boc Group
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane (or Trifluoroacetic acid - TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask charged with this compound (1.0 eq), add dichloromethane (approx. 10 mL per gram of starting material).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 4 M HCl in 1,4-dioxane (5.0-10.0 eq) dropwise to the stirred solution. Alternatively, trifluoroacetic acid (5.0-10.0 eq) can be used.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess acid.
-
To the resulting residue, add a sufficient amount of diethyl ether and triturate to precipitate the product as a white solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 4-(aminomethyl)benzamide hydrochloride.
Expected Outcome: This procedure is expected to yield the desired product in high purity (>95%) and near-quantitative yield. The product can often be used in the next step without further purification.
Stage 2: Proposed Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
With the deprotected intermediate, 4-(aminomethyl)benzamide, in hand, we propose its use in the construction of a pyrimido[4,5-d]pyrimidine ring system. This class of fused heterocycles has garnered significant attention for its diverse biological activities, including potential antitumor properties[1]. The proposed synthesis is based on the well-established condensation reactions of amines and amides with substituted pyrimidines to form fused heterocyclic systems.
Causality Behind the Proposed Experimental Design
The proposed reaction involves the condensation of 4-(aminomethyl)benzamide with a suitably substituted pyrimidine, such as 6-aminouracil. The rationale is that the aminomethyl group of 4-(aminomethyl)benzamide will react with a carbonyl group or a suitable leaving group on the pyrimidine ring, followed by an intramolecular cyclization involving the benzamide nitrogen to form the second fused ring. High temperatures are often employed to drive such condensation-cyclization reactions, sometimes with the aid of a catalyst.
Figure 2: Proposed mechanism for the formation of the pyrimido[4,5-d]pyrimidine core.
Proposed Protocol 2: Synthesis of a Pyrimido[4,5-d]pyrimidine Derivative
Disclaimer: This is a proposed protocol based on analogous reactions reported in the literature for the synthesis of similar fused heterocyclic systems. Optimization of reaction conditions may be necessary.
Materials:
-
4-(Aminomethyl)benzamide hydrochloride
-
6-Aminouracil
-
High-boiling point solvent (e.g., diphenyl ether, N-methyl-2-pyrrolidone (NMP), or polyphosphoric acid (PPA))
-
Triethylamine (or another suitable base)
-
Reaction vessel suitable for high temperatures (e.g., a three-necked flask with a condenser)
-
Heating mantle with temperature control
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine 4-(aminomethyl)benzamide hydrochloride (1.0 eq) and a high-boiling point solvent.
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride and liberate the free amine. Stir for 15-20 minutes at room temperature.
-
Add 6-aminouracil (1.0 eq) to the mixture.
-
Heat the reaction mixture under an inert atmosphere to a high temperature (e.g., 180-250 °C, depending on the solvent).
-
Maintain the temperature and stir for several hours (e.g., 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
The workup procedure will depend on the solvent used.
-
If a high-boiling organic solvent is used, the product may precipitate upon cooling. The solid can be collected by filtration, washed with a suitable solvent (e.g., ethanol or acetone), and dried. Alternatively, the solvent can be removed under high vacuum, and the residue purified by column chromatography.
-
If PPA is used, the reaction mixture should be carefully poured into a beaker of ice water, and the resulting precipitate collected by filtration, washed with water, and dried.
-
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrimido[4,5-d]pyrimidine derivative.
Quantitative Data from Analogous Syntheses
The following table summarizes typical reaction conditions and yields for the synthesis of related pyrimido[4,5-d]pyrimidine derivatives, providing a benchmark for the proposed protocol.[1][2][3]
| Starting Materials | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Disubstituted 6-aminouracil and acyl chloride | THF, LiHMDS | -78 to RT | 12 | 50-70 | [1] |
| 6-Aryl-4-oxo-2-thioxo-hexahydropyrimidine-5-carbonitrile | Acetic Anhydride | Reflux | 3 | 70-85 | [3] |
| 4,6-Dichloro-5-formylpyrimidine and primary amines | Dioxane | 100 | 12 | 60-80 | [4] |
Conclusion and Future Outlook
This application note presents a detailed, albeit proposed, synthetic route for the utilization of this compound in the synthesis of fused heterocyclic compounds. By employing a straightforward deprotection followed by a high-temperature cyclocondensation, this readily available starting material can serve as a valuable synthon for accessing complex molecular architectures like pyrimido[4,5-d]pyrimidines. The provided protocols, grounded in established chemical principles and supported by analogous literature, offer a solid foundation for researchers to explore and expand the synthetic utility of this compound. Further investigations could involve exploring different pyrimidine coupling partners to generate a diverse library of fused heterocycles for screening in drug discovery programs.
References
-
Wang, X., et al. (2015). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Tetrahedron Letters, 56(15), 1949-1952. [Link]
-
Reda, A., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3698. [Link]
-
Fadda, A. A., et al. (2008). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(11), 2829-2840. [Link]
- Polshettiwar, V., & Varma, R. S. (2008). Greener and sustainable approaches to the synthesis of pharmaceutically active heterocycles. Current Opinion in Drug Discovery & Development, 11(6), 803-815.
- Safari, J., et al. (2016). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst.
-
Chemistry LibreTexts. (2021). Reactions of Aldehydes and Ketones with Amines. [Link]
-
Reddy, C. R., et al. (2014). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. Organic & Biomolecular Chemistry, 12(35), 6846-6850. [Link]
Sources
- 1. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 4-carbamoylbenzylcarbamate
Welcome to the technical support center for the synthesis of tert-Butyl 4-carbamoylbenzylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your yield.
I. Overview of the Synthesis
The synthesis of this compound typically involves the protection of the amino group of 4-(aminomethyl)benzamide with a tert-butoxycarbonyl (Boc) group. The most common method employs di-tert-butyl dicarbonate (Boc)₂O as the Boc-protecting agent.
Core Reaction Scheme:
The fundamental reaction is the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of (Boc)₂O.
Caption: General synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common starting material and synthetic route?
The most direct and widely used route is the reaction of 4-(aminomethyl)benzamide with di-tert-butyl dicarbonate ((Boc)₂O).[1] This method is often preferred due to the commercial availability of the starting material and the generally clean reaction profile.
Alternative, multi-step syntheses might start from precursors like 4-cyanobenzoic acid or 4-formylbenzoic acid to first generate the 4-(aminomethyl)benzoic acid core, which is then amidated and subsequently Boc-protected.[2] However, these routes are more complex and may result in lower overall yields.
Q2: What are the optimal reaction conditions for the Boc protection of 4-(aminomethyl)benzamide?
Optimal conditions can vary, but a common and effective protocol involves stirring 4-(aminomethyl)benzamide with a slight excess of (Boc)₂O (typically 1.1-1.5 equivalents) in a suitable solvent at room temperature.[1][3]
| Parameter | Recommended Condition | Rationale |
| Solvent | Tetrahydrofuran (THF), Dioxane, or aqueous mixtures. | These solvents effectively dissolve both the starting amine and (Boc)₂O, facilitating a homogenous reaction mixture. |
| Base | Triethylamine (TEA), NaOH, or NaHCO₃. | A base is often used to neutralize the acidic byproducts of the reaction, driving it to completion. Aqueous basic conditions can also improve the solubility of the starting material.[4] |
| Temperature | 0°C to Room Temperature (20-25°C). | The reaction is typically exothermic. Starting at a lower temperature and allowing it to warm to room temperature helps control the reaction rate and minimize side products. The Boc group can be thermally unstable at elevated temperatures.[5] |
| Reaction Time | 2-16 hours. | Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine completion. |
Q3: How can I purify the final product?
Purification is most commonly achieved through column chromatography on silica gel.[1][3] A typical eluent system is a gradient of ethyl acetate in hexane or petroleum ether. The polarity of the eluent can be adjusted based on TLC analysis.
In some cases, if the reaction is very clean, the product may precipitate out of the reaction mixture upon addition of water or an anti-solvent. The resulting solid can then be collected by filtration and washed.[6]
III. Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis of this compound and provides actionable solutions.
Problem 1: Low or No Product Yield
Possible Cause 1: Poor Solubility of Starting Material
-
Explanation: 4-(Aminomethyl)benzamide can have limited solubility in purely organic solvents like THF or DCM. If the starting material does not dissolve, the reaction will be slow and incomplete.
-
Solution:
-
Use a co-solvent: Adding water or using a solvent mixture like THF/water or dioxane/water can significantly improve the solubility of the aminobenzamide.[4]
-
Employ a basic aqueous solution: Dissolving the starting material in a dilute aqueous base (e.g., NaOH or K₂CO₃ solution) before adding the (Boc)₂O in an organic solvent can be very effective.[4][7]
-
Possible Cause 2: Inactive (Boc)₂O
-
Explanation: Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture.
-
Solution:
-
Use fresh reagent: Ensure you are using a fresh bottle of (Boc)₂O.
-
Check for gas evolution: A properly proceeding Boc protection should show some bubbling as CO₂ is released.[8] Lack of gas evolution could indicate an issue with the reagent.
-
Possible Cause 3: Inefficient Amide Bond Formation (if synthesizing the starting material)
-
Explanation: If you are preparing 4-(aminomethyl)benzamide from 4-(Boc-aminomethyl)benzoic acid, the amide coupling step can be a source of low yield.
-
Solution:
-
Use appropriate coupling reagents: Reagents like EDC/HOBt or HATU are commonly used for amide bond formation.[3][9] The choice of coupling reagent and base can significantly impact the yield.
-
Optimize reaction conditions: Ensure anhydrous conditions and an inert atmosphere if your coupling reagents are sensitive to moisture.
-
Problem 2: Formation of Side Products
Possible Cause 1: Di-Boc Protected Product
-
Explanation: While less common for a primary amide, it is theoretically possible for the amide nitrogen to also react with (Boc)₂O, especially under harsh conditions or with a large excess of the reagent.
-
Solution:
-
Control stoichiometry: Use only a slight excess of (Boc)₂O (1.1-1.2 equivalents).
-
Moderate reaction conditions: Avoid high temperatures and prolonged reaction times once the starting material is consumed (as monitored by TLC).
-
Possible Cause 2: Hydrolysis of the Carbamate
-
Explanation: The Boc group is acid-labile.[8][10] If the workup involves strongly acidic conditions for an extended period, the desired product can be deprotected.
-
Solution:
-
Neutral or basic workup: During the aqueous workup, use water, a saturated sodium bicarbonate solution, or brine to wash the organic layer.[11] Avoid strong acids.
-
Caption: Desired reaction pathway and potential side reactions.
Problem 3: Difficult Purification
Possible Cause 1: Co-elution of Product and Unreacted (Boc)₂O
-
Explanation: Excess (Boc)₂O or its byproducts can sometimes co-elute with the desired product during column chromatography.
-
Solution:
-
Quench excess (Boc)₂O: Before workup, a small amount of a primary amine (like a few drops of benzylamine) can be added to the reaction mixture to consume any remaining (Boc)₂O.
-
Aqueous wash: A wash with a dilute aqueous base (e.g., NaHCO₃) during the workup can help remove some of the acidic byproducts.
-
Possible Cause 2: Product is a Stubborn Oil or Fails to Crystallize
-
Explanation: Even after chromatography, the product may be obtained as a thick oil that is difficult to handle.
-
Solution:
-
Trituration: Try dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate, DCM) and then adding a poor solvent (e.g., hexane, pentane) dropwise while stirring. This can often induce precipitation or crystallization.[6]
-
High vacuum drying: Ensure all residual solvent is removed by drying under high vacuum for an extended period.
-
IV. Experimental Protocols
Protocol 1: Standard Boc Protection of 4-(Aminomethyl)benzamide
-
Dissolve 4-(aminomethyl)benzamide (1.0 eq) in a suitable solvent (e.g., THF, 10 mL per gram of starting material).[1]
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).[1]
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.[1]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., eluting with a gradient of 20-50% ethyl acetate in hexane) to afford this compound.[1][3]
Protocol 2: Boc Protection under Aqueous Conditions
-
Suspend 4-(aminomethyl)benzamide (1.0 eq) in a mixture of dioxane and 1M NaOH solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add (Boc)₂O (1.1 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Identification of Byproducts in tert-Butyl 4-carbamoylbenzylcarbamate Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tert-Butyl 4-carbamoylbenzylcarbamate. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to help you identify and mitigate the formation of byproducts during its synthesis. Our approach is grounded in mechanistic principles and supported by established analytical techniques to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound and what are the expected major byproducts?
The most common and straightforward synthesis involves the reaction of 4-(aminomethyl)benzamide with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in a suitable solvent like tetrahydrofuran (THF).[1] The amine nucleophilically attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of the desired N-Boc protected product.[2][3]
While this reaction is generally high-yielding, several byproducts can arise depending on the reaction conditions. The most common byproducts include:
-
Unreacted Starting Material: Incomplete reaction can leave residual 4-(aminomethyl)benzamide.
-
Di-Boc Species: Although sterically hindered, double addition of the Boc group to the primary amine is a theoretical possibility, though less common.
-
Urea Derivatives: If the reaction is not entirely anhydrous or if there are issues with the Boc anhydride, isocyanate intermediates can form, which then react with the starting amine to produce urea byproducts.[4]
-
Hydrolysis Products: The primary amide of the starting material or product can undergo hydrolysis to the corresponding carboxylic acid, particularly if acidic or basic conditions are not well-controlled.
Q2: My reaction seems to have stalled, and I'm observing a significant amount of unreacted starting material. What are the likely causes?
Several factors can lead to an incomplete reaction:
-
Insufficient Boc Anhydride: Ensure at least a stoichiometric amount of Boc anhydride is used. Often, a slight excess (1.1-1.2 equivalents) is recommended to drive the reaction to completion.
-
Base Concentration: While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA) can facilitate the reaction by neutralizing the acidic byproduct, tert-butoxycarboxylic acid.[2] However, the wrong choice or amount of base can lead to side reactions.
-
Solvent Choice: The solvent should be anhydrous and capable of dissolving both the starting material and the reagent. THF is a common choice, but other aprotic solvents like acetonitrile or dichloromethane can also be used.[1][5]
-
Reaction Temperature and Time: Most Boc protections are carried out at room temperature.[1] If the reaction is sluggish, gentle heating (to ~40°C) may be beneficial, but this can also promote side reactions. Ensure the reaction is monitored over a sufficient time period (typically 2-12 hours) by a suitable method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
Q3: I've noticed an unexpected peak in my LC-MS with a mass corresponding to a urea derivative. How does this form and how can I prevent it?
The formation of urea byproducts often points to the in-situ generation of an isocyanate.[4] This can happen through a few pathways:
-
Thermal Decomposition of Boc Anhydride: While relatively stable, prolonged heating of Boc anhydride can lead to decomposition.
-
Reaction with DMAP: When using 4-dimethylaminopyridine (DMAP) as a catalyst, it can react with Boc anhydride to form a reactive intermediate. Under certain conditions, this can lead to the formation of isocyanates from the primary amine starting material.[4]
Prevention Strategies:
-
Control Reaction Temperature: Avoid excessive heating.
-
Careful Catalyst Selection: If a catalyst is needed for a sluggish reaction, consider alternatives to DMAP or use it in strictly catalytic amounts at low temperatures (e.g., 0 °C).[4]
-
Ensure Anhydrous Conditions: Moisture can react with isocyanate intermediates.
Q4: How can I differentiate the desired product from byproducts using NMR spectroscopy?
¹H NMR is a powerful tool for identifying the product and potential impurities. Here's what to look for:
| Compound/Fragment | Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆) | Key Differentiating Features |
| This compound (Product) | Singlet at ~1.4-1.5 ppm (9H, t-Bu); Signals for aromatic protons (~7.3-7.8 ppm); Signal for the benzylic CH₂ (~4.3 ppm); Broad signals for NH protons. | Presence of the large singlet for the t-Bu group. |
| 4-(aminomethyl)benzamide (Starting Material) | Absence of the t-Bu singlet; Signals for aromatic protons and benzylic CH₂ will be at different chemical shifts compared to the product. | Absence of the ~1.5 ppm singlet. |
| Urea Byproduct | Complex aromatic and aliphatic signals. May show multiple, distinct NH proton signals. | Absence of the characteristic t-Bu singlet. The mass from MS is critical for initial identification. |
The nine protons of the tert-butyl group are chemically equivalent and do not couple with other protons, resulting in a distinct singlet peak.[6] The protons on the nitrogen and amide groups are exchangeable, and their chemical shifts can be sensitive to solvent, concentration, and temperature.[6] A D₂O shake experiment can confirm these peaks as they will exchange with deuterium and disappear from the spectrum.[6]
Troubleshooting Guide: Byproduct Identification Workflow
This section provides a systematic workflow for identifying unknown byproducts in your reaction mixture.
Workflow for Impurity Identification
Caption: A stepwise workflow for the identification and characterization of unknown byproducts.
Step-by-Step Protocols
Protocol 1: Analytical High-Performance Liquid Chromatography (HPLC)
This method is crucial for determining the purity of your product and quantifying impurities.[7]
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
B: Acetonitrile with 0.1% TFA or Formic Acid.
-
-
Gradient: Start with a gradient appropriate for your compound's polarity, for example, 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where your aromatic compound absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of your crude or purified product in the mobile phase or a compatible solvent.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for obtaining the molecular weights of your main product and any impurities.[8]
-
LC Conditions: Use the same or similar conditions as your analytical HPLC method.
-
MS Detector: Couple the LC output to a mass spectrometer (e.g., a single quadrupole or time-of-flight instrument).
-
Ionization Mode: Use Electrospray Ionization (ESI) in positive mode, as the amine and amide functionalities are readily protonated.
-
Data Analysis: Extract the mass-to-charge ratio (m/z) for each peak observed in the chromatogram. Compare these masses to the expected mass of your product and potential byproducts.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information. For a comprehensive analysis, consider acquiring the following spectra for purified byproducts:
-
¹H NMR: Provides information on the proton environments.
-
¹³C NMR: Shows the different carbon environments.
-
2D NMR (COSY, HSQC): Helps to establish connectivity between protons and carbons, which is crucial for definitively assigning the structure of an unknown byproduct.
Sample Preparation for NMR:
-
Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.[6]
-
Filter the solution into a clean NMR tube.[6]
By following these structured FAQs and troubleshooting guides, researchers can more effectively identify, understand, and mitigate the formation of byproducts in the synthesis of this compound, leading to higher purity compounds and more reliable experimental outcomes.
References
- BenchChem. (2025). Side reactions of Boc deprotection with scavengers.
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.).
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- BenchChem. (n.d.). The Enduring Utility of the Boc Protecting Group: A Technical Guide for Researchers.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025).
- Organic Chemistry Portal. (n.d.).
- BenchChem. (n.d.). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
- ChemicalBook. (2019).
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- ChemicalBook. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Interpreting the NMR Spectrum of tert-Butyl (4-hydroxybutan-2-yl)
- Siddiqui, A. A., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. jk-sci.com [jk-sci.com]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of tert-Butyl 4-carbamoylbenzylcarbamate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of tert-Butyl 4-carbamoylbenzylcarbamate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of this crucial reaction. The guidance herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Reaction Overview: The Boc Protection of 4-Aminobenzamide
The synthesis of this compound involves the protection of the aromatic amino group of 4-aminobenzamide using Di-tert-butyl dicarbonate (Boc₂O). This reaction is fundamental in multi-step organic synthesis, preventing the nucleophilic amine from participating in subsequent reactions.
The core transformation is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of Boc₂O. The reaction is typically facilitated by a base and proceeds through a tetrahedral intermediate. The choice of reaction parameters, particularly temperature and time, is critical to balance the reaction rate against the potential for side-product formation.[1][2]
Reaction Pathway Diagram
Caption: General workflow for the Boc protection of 4-aminobenzamide.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Q: My reaction is not progressing, and TLC analysis shows only the starting material, 4-aminobenzamide. What is the primary cause?
A: This is a common issue often related to insufficient activation or suboptimal conditions. Consider the following causes:
-
Reagent Quality: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially if exposed to moisture. Use a fresh bottle or verify the quality of your existing stock.
-
Inadequate Base: A base is crucial to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts. Ensure you are using an appropriate base (e.g., triethylamine, sodium bicarbonate) in sufficient quantity. For anilines, which are weaker nucleophiles than aliphatic amines, the role of the base is critical.[3]
-
Low Temperature: While room temperature is often sufficient, 4-aminobenzamide's aromatic amine is less reactive than aliphatic amines. A gentle increase in temperature to 40-50°C can significantly accelerate the reaction rate without promoting side reactions.[3][4]
Q: The reaction is very slow, and I want to accelerate it. Can I just increase the heat significantly?
A: While increasing temperature will speed up the reaction, excessive heat can be detrimental. Here's the causality:
-
Side Product Formation: The primary amide of 4-aminobenzamide can also be N-acylated by Boc₂O under forcing conditions (high temperatures, strong bases), leading to a di-Boc-protected byproduct. This impurity can be difficult to remove.
-
Boc₂O Degradation: At higher temperatures, Boc₂O can thermally decompose.
-
Recommended Action: A moderate increase in temperature to a range of 40-65°C is a prudent strategy.[3][5] It is essential to monitor the reaction closely via TLC. A reaction that runs for 1 hour at reflux in ethanol has been shown to be effective for similar substrates.[5]
Q: My TLC plate shows the desired product spot, but also a significant, less polar spot. What is this byproduct and how can I prevent it?
A: The less polar spot is likely the di-Boc species, where both the amine and the amide nitrogens have been acylated. This occurs when the reaction conditions are too harsh.
-
Causality: The amide nitrogen is significantly less nucleophilic than the amine. However, at elevated temperatures or in the presence of a strong base, it can be deprotonated and subsequently react with Boc₂O.
-
Prevention:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc₂O, but avoid a large excess.
-
Moderate Temperature: Perform the reaction at room temperature or with gentle heating (up to 50°C). Avoid high-temperature reflux unless necessary and carefully monitored.[4]
-
Choice of Base: Use a non-nucleophilic organic base like triethylamine or an inorganic base like sodium bicarbonate rather than stronger bases like sodium hydroxide, which can increase the concentration of the amide anion.[3]
-
Q: The reaction appears complete by TLC, but my isolated yield is poor after workup. Where could my product be going?
A: Product loss during workup and purification is a frequent challenge.
-
Aqueous Workup: The product, this compound, has moderate polarity. During the aqueous wash steps, ensure the pH is controlled. Washing with a dilute acid (like citric acid or dilute HCl) helps remove basic impurities, while a wash with saturated sodium bicarbonate removes acidic byproducts.[6] However, excessive or highly concentrated washes can lead to partitioning of the product into the aqueous layer or even premature deprotection if the acidic conditions are too strong.
-
Purification:
-
Recrystallization: If the crude product is a solid, recrystallization is an excellent method for purification. A solvent system like ethyl acetate/hexanes is a good starting point.
-
Column Chromatography: This is a reliable method for removing stubborn impurities. A gradient elution of ethyl acetate in hexanes is typically effective.[7] Ensure your crude product is fully dry and properly loaded onto the column to avoid streaking and poor separation.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature and time for this reaction?
A: There is no single "optimal" setting, as it is a trade-off between reaction speed and selectivity. A well-regarded starting point is to stir the reaction at room temperature (20-25°C) for 12-18 hours (overnight) .[4] If the reaction is slow, gently heating to 40-50°C for 2-4 hours is a reliable alternative.[3] Always monitor progress by TLC to determine the actual endpoint.
Q: Which solvent and base combination do you recommend as a starting point?
A: A robust starting system is Tetrahydrofuran (THF) as the solvent with Triethylamine (Et₃N) as the base . THF is an excellent solvent for both the starting material and Boc₂O. Triethylamine is a convenient organic base that effectively scavenges the acid byproduct without being overly reactive.[3] An alternative is a biphasic system of chloroform and water with sodium bicarbonate as the base.[3]
Q: Why is it important to add the Boc₂O solution slowly to the amine solution?
A: Slow addition helps to control the reaction's exotherm and maintain a low instantaneous concentration of the acylating agent. This minimizes the risk of localized high temperatures and reduces the formation of the di-Boc side product, thereby improving the overall selectivity and purity of the final product.
Q: Can I use this procedure for other substituted anilines?
A: Yes, this methodology is broadly applicable. However, the electronic nature of the substituents on the aniline ring will dictate the optimal reaction conditions.
-
Electron-Withdrawing Groups (EWGs): Anilines with EWGs (like nitro or cyano groups) are less nucleophilic and will likely require more forcing conditions, such as longer reaction times or moderate heating (e.g., 65°C).[5][7]
-
Electron-Donating Groups (EDGs): Anilines with EDGs (like methoxy or alkyl groups) are more nucleophilic and will react more readily, often completing quickly at room temperature.
Optimized Experimental Protocol
This protocol is designed as a self-validating system for the synthesis of this compound, yielding high purity and yield.
Materials:
-
4-Aminobenzamide (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl Acetate
-
Hexanes
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzamide (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 10 mL per gram of starting material). Stir at room temperature until all solids are dissolved.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Boc₂O Addition: In a separate container, dissolve Boc₂O (1.1 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirring amine solution over 15-20 minutes.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: After 2 hours, begin monitoring the reaction's progress using Thin Layer Chromatography (TLC) with a 1:1 Ethyl Acetate:Hexanes mobile phase. If the reaction is sluggish after 4-6 hours, gently warm the mixture to 40°C using a water bath and continue monitoring. The reaction is typically complete within 12-18 hours at room temperature.[4]
-
Quenching & Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel to obtain the final product as a white solid.[7]
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting reaction progress.
Data Summary: Temperature and Time Effects
| Parameter | Condition | Expected Outcome | Rationale & Key Considerations |
| Temperature | Room Temp (20-25°C) | Slower, more selective reaction; minimal side products. | Ideal for ensuring high purity. Requires longer reaction time, often overnight.[4][8] |
| Temperature | Moderate Heat (40-65°C) | Faster reaction rate; complete in 1-4 hours. | Balances speed and selectivity. Risk of di-Boc byproduct increases with temperature. Requires careful TLC monitoring.[3][5] |
| Time | 2-4 Hours | Sufficient for completion at moderate heat (40-65°C). | Efficient for rapid synthesis. May result in incomplete conversion at room temperature.[4] |
| Time | 12-18 Hours (Overnight) | Ensures high conversion at room temperature. | A convenient and reliable method that often maximizes yield and minimizes the need for heating.[4][8] |
References
-
Catalytic synthesis of t-BAMBP and its purification through distillation. (2025). ResearchGate. [Link]
- CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride.
- EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.
-
Bhookya, S., et al. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health (NIH). [Link]
-
Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]
-
Synthesis and Purification of Tert-Butyl Chloride. (2019). Scribd. [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation Studies of tert-Butyl 4-carbamoylbenzylcarbamate
Abstract: This technical guide serves as a dedicated support center for researchers, scientists, and drug development professionals engaged in the stability and degradation studies of tert-Butyl 4-carbamoylbenzylcarbamate. While this molecule is a key intermediate, comprehensive public data on its specific degradation profile is limited. Therefore, this document provides a robust framework based on first principles of organic chemistry and established pharmaceutical stability testing guidelines. It offers detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to proactively address challenges encountered during its analysis. The guidance herein is built upon the well-understood reactivity of its core functional groups: a tert-butyloxycarbonyl (Boc) protected amine, a primary aromatic amide, and a benzylamine moiety.
Section 1: Predicted Degradation Profile & Key Instabilities
This compound incorporates three key functional groups that dictate its stability profile. Understanding their individual liabilities is crucial for designing robust studies and interpreting results.
-
tert-Butyloxycarbonyl (Boc) Group: This group is notoriously labile to strong acids.[1][2] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene and a proton, ultimately leading to the formation of 4-carbamoylbenzylamine and carbon dioxide.[1][3]
-
Primary Amide (Carbamoyl Group): Amides are generally stable functional groups, requiring harsh conditions (strong acid or base with heat) for hydrolysis.[4][5] The resonance stabilization between the nitrogen lone pair and the carbonyl group makes them less reactive than esters. Under forced conditions, hydrolysis will yield 4-(aminomethyl)benzoic acid.
-
Benzylamine Moiety: The benzylic carbon is susceptible to oxidation.[6] Oxidative stress, potentially accelerated by light or metal catalysts, can lead to the formation of the corresponding imine or benzaldehyde derivatives.[7][8]
dot graph TD; A[this compound] -->|Acid Hydrolysis (Mild)| B(4-Carbamoylbenzylamine + CO₂ + Isobutylene); A -->|Oxidative Stress| C(tert-Butyl 4-formylbenzylcarbamate); A -->|Photolytic Stress| C; A -->|Strong Acid/Base + Heat| D(4-(Aminomethyl)benzoic acid); B -->|Strong Acid/Base + Heat| D; B -->|Oxidative Stress| E(4-Carbamoylbenzaldehyde); C -->|Acid Hydrolysis| E; style A fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 end
Caption: Predicted degradation pathways for this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during stability and degradation studies in a question-and-answer format.
Question 1: My compound shows almost complete degradation in the acidic hydrolysis study, even with 0.1 M HCl at room temperature. Is this expected?
Answer: Yes, this is highly likely and expected. The tert-butyloxycarbonyl (Boc) protecting group is extremely sensitive to acid.[1][2][3] The primary degradation pathway under these conditions is the rapid cleavage of the Boc group to yield 4-carbamoylbenzylamine.
Troubleshooting Steps:
-
Confirm Degradant Identity: Use LC-MS to confirm that the major degradation product corresponds to the mass of 4-carbamoylbenzylamine.
-
Modify Stress Conditions: To achieve the target degradation of 5-20% for method validation, you must use significantly milder acidic conditions.[9]
-
Decrease the acid concentration (e.g., 0.01 M or 0.001 M HCl).
-
Reduce the temperature (e.g., conduct the study at 5°C).
-
Shorten the exposure time significantly (e.g., check time points at 1, 2, and 4 hours).
-
-
Document Lability: Your final report should classify the molecule as "highly labile to acid" and detail the conditions under which the Boc group is cleaved. This is a critical piece of information for downstream process development and formulation.[10][11]
Question 2: In my oxidative degradation study using 3% H₂O₂, I observe multiple new peaks in my HPLC chromatogram and my mass balance is below 90%. What is happening?
Answer: This scenario suggests two potential issues: (1) extensive degradation beyond the primary oxidation product and (2) the formation of degradants that are not being properly detected or quantified.[12] The benzylic position is prone to oxidation, but under strong oxidative stress, secondary degradation of the initial products can occur.[6][7]
Troubleshooting Steps:
-
Reduce Oxidant Concentration: Lower the hydrogen peroxide concentration (e.g., to 0.5% - 1.0%) or shorten the exposure time to control the extent of degradation. The goal is to identify the primary, most likely degradation products, not to completely destroy the molecule.[9]
-
Investigate Mass Balance Failure: A low mass balance can be caused by several factors.[12][13]
-
Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore. Analyze the stressed samples with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside your UV detector.[14]
-
Volatile Degradants: Small fragments or gases (like CO₂) may have formed and escaped. While difficult to quantify, their potential formation should be noted.[13]
-
Poor Chromatographic Resolution: Degradant peaks may be co-eluting with the parent peak or with each other. Re-evaluate your HPLC method, perhaps by running a shallower gradient, to ensure all species are resolved.[15]
-
Different Response Factors: Degradation products may have different UV absorptivity than the parent compound at the chosen wavelength. If possible, isolate major degradants to determine their response factors or use relative response factors for a more accurate mass balance calculation.[14]
-
Question 3: My photostability study shows a new peak, but the dark control sample stored at the same temperature also shows the same peak. How do I interpret this?
Answer: This result indicates that the degradation is primarily due to thermal stress, not photolytic stress. The ICH Q1B guideline requires the use of a dark control to differentiate between thermal and light-induced degradation.[16][17][18]
Troubleshooting Steps:
-
Confirm the Finding: Ensure the temperature in your photostability chamber was accurately controlled and did not exceed the planned temperature.[18]
-
Conduct a Formal Thermal Degradation Study: Perform a separate thermal degradation study at the same temperature (and potentially higher temperatures) to characterize this thermal degradant properly.
-
Report Accurately: In your report, conclude that the molecule is stable to light under the tested conditions but is susceptible to thermal degradation at the temperature used during the photostability experiment. The degradation pathway is thermal, not photolytic.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the standard ICH conditions for forced degradation studies?
A1: Forced degradation, or stress testing, is a key part of drug development that helps establish degradation pathways and validate stability-indicating analytical methods.[10][19][20] While ICH guidelines suggest the stress conditions, they do not specify exact concentrations or temperatures, allowing for flexibility based on the molecule's stability.[9][19] The typical conditions are:
-
Acid Hydrolysis: 0.1 M to 1 M HCl or H₂SO₄ at room temperature or elevated temperature (e.g., 60°C).[9]
-
Base Hydrolysis: 0.1 M to 1 M NaOH or KOH at room temperature or elevated temperature.[9]
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80-100°C) or high humidity and heat (e.g., 80°C / 75% RH).
-
Photostability: Exposure to a combination of UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[17][21] A dark control is mandatory.[18]
Q2: What is a "stability-indicating method" and why is it important?
A2: A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also be able to separate and quantify any degradation products without interference from the parent drug, excipients, or other potential impurities. Forced degradation studies are essential for developing and validating a SIAM, as they generate the very degradation products the method needs to be able to resolve.[11][19]
Q3: What is an acceptable range for mass balance in a forced degradation study?
A3: While there is no official regulatory limit, a mass balance between 95% and 105% is widely considered acceptable in the pharmaceutical industry.[13] A good mass balance provides confidence that all major degradation products have been detected and quantified, validating the analytical method's suitability.[12] Deviations outside this range require investigation, as outlined in the troubleshooting section.
Q4: How should I prepare samples for photostability testing?
A4: According to ICH Q1B guidelines, photostability testing should be approached systematically.[16][17][22] For a drug substance like this compound, you should test the solid material directly. If significant degradation occurs, you may need to investigate the photostability of the substance in solution as well, which can inform handling procedures in the lab and during manufacturing. Always include a dark control sample, wrapped in aluminum foil, placed alongside the light-exposed sample to act as a thermal control.[18]
Section 4: Experimental Protocols & Data Management
Protocol 1: General Forced Degradation Workflow
dot graph TD; subgraph Preparation A(Prepare Stock Solution of Compound) --> B(Aliquot for each stress condition); end subgraph Stress Application B --> C1(Add Acid --> Heat/RT); B --> C2(Add Base --> Heat/RT); B --> C3(Add H₂O₂ --> RT); B --> C4(Heat Sample); B --> C5(Expose to Light); B --> C6(Dark Control); B --> C7(Unstressed Control t=0); end subgraph Analysis C1 --> D(Neutralize & Dilute); C2 --> D; C3 --> D; C4 --> D; C5 --> D; C6 --> D; C7 --> D; D --> E(Inject on HPLC-UV/MS); end subgraph Data Interpretation E --> F(Calculate % Degradation); E --> G(Identify Degradants); F & G --> H(Calculate Mass Balance); end style A fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style C1 fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style C2 fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style C3 fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style C4 fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style C5 fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style C6 fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style C7 fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style H fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 end
Caption: General workflow for conducting forced degradation studies.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Sample Stressing: For each condition, transfer a known volume of the stock solution to a vial.
-
Acid: Add an equal volume of 2 M HCl to achieve a final concentration of 1 M HCl and 0.5 mg/mL of the compound. Note: For this specific molecule, start with 0.02 M HCl to achieve 0.01 M final concentration.
-
Base: Add an equal volume of 2 M NaOH to achieve a final concentration of 1 M NaOH.
-
Oxidative: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Thermal: Evaporate the solvent from the stock solution and place the vial with the solid compound in an oven at 80°C.
-
-
Incubation: Place the vials under the specified conditions (e.g., 60°C water bath for hydrolysis, room temperature for oxidation) for a predetermined time (e.g., 24 hours). Take time points as needed.
-
Quenching & Preparation:
-
For acid/base samples, cool to room temperature and carefully neutralize with an equimolar amount of base/acid.
-
Dilute all samples (including thermal, photo, and control) with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method, preferably with both UV and MS detection.
Data Summary Table
Use the following table structure to organize and report your findings for each stress condition.
| Stress Condition | Duration (hrs) | Temp (°C) | Parent Peak Area | % Parent Remaining | Sum of Degradant Peak Areas | % Total Degradants | Mass Balance (%) | Observations / Major Degradants (m/z) |
| Unstressed (t=0) | 0 | RT | 1,000,000 | 100.0 | 0 | 0.0 | 100.0 | - |
| 0.01 M HCl | 4 | RT | 850,000 | 85.0 | 145,000 | 14.5 | 99.5 | Major peak at m/z 151.08 |
| 0.1 M NaOH | 24 | 60 | 920,000 | 92.0 | 78,000 | 7.8 | 99.8 | Minor peaks observed |
| 1% H₂O₂ | 8 | RT | 880,000 | 88.0 | 112,000 | 11.2 | 99.2 | Major peak at m/z 265.11 |
| Thermal (Solid) | 48 | 80 | 995,000 | 99.5 | 4,500 | 0.45 | 99.95 | No significant degradation |
| Photolytic | 72 | 25 | 998,000 | 99.8 | 1,500 | 0.15 | 99.95 | No significant degradation |
| Dark Control | 72 | 25 | 999,000 | 99.9 | 1,000 | 0.10 | 100.0 | - |
Note: Data presented are illustrative examples.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
-
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]
-
Atlas Material Testing Technology. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]
-
Singh, R., & Kumar, R. (2013). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Retrieved from [Link]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
JETIR. (2021, September). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]
-
Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
ResearchGate. (2010). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Cycles of degradation experiments (a). Cycles of benzylamine oxidation.... Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
OrgoSolver. (n.d.). Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of benzylamine to aldemine. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Professor Dave Explains. (2025, November 7). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. YouTube. Retrieved from [Link]
-
Save My Exams. (n.d.). Reactions of Amides. Retrieved from [Link]
-
Chromatography Forum. (2018, October 24). Forced Degredation Accepance Criteria. Retrieved from [Link]
-
ResearchGate. (2019, January 21). What could be the possible reasons to not achieve mass balance in assay and RS methods of a drug solution packed in LDPE ampules?. Retrieved from [Link]
-
Pharma Growth Hub. (2021, September 7). What are the reasons for mass balance failure during forced degradation. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of benzylamine to form benzonitrile and dibenzylimine using different additives. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
HPLC Troubleshooting. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degredation Accepance Criteria - Chromatography Forum [chromforum.org]
- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ema.europa.eu [ema.europa.eu]
- 18. ikev.org [ikev.org]
- 19. onyxipca.com [onyxipca.com]
- 20. jetir.org [jetir.org]
- 21. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 22. jordilabs.com [jordilabs.com]
Technical Support Center: Navigating Reactions with tert-Butyl 4-carbamoylbenzylcarbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for common pitfalls encountered in reactions involving tert-Butyl 4-carbamoylbenzylcarbamate. Our goal is to equip you with the expertise to anticipate challenges, diagnose issues, and implement effective solutions in your experimental workflows.
I. Troubleshooting Guide: Proactive Solutions for Common Pitfalls
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Q1: I'm observing incomplete Boc deprotection even with standard acidic conditions (e.g., TFA in DCM). What could be the cause and how can I resolve it?
Potential Causes and Solutions:
Incomplete deprotection of the tert-butoxycarbonyl (Boc) group can stem from several factors, often related to the reaction setup and the inherent properties of the starting material and product.
-
Insufficient Acid Strength or Stoichiometry: While trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection, incomplete reactions can occur if the acid is not used in sufficient excess or if its concentration is too low. The carbamoyl group, while generally stable, can have a minor influence on the electronic properties of the molecule.
-
Troubleshooting Protocol:
-
Increase TFA Concentration: Instead of a 25% TFA/DCM solution, consider using a 50% solution or even neat TFA.
-
Extended Reaction Time: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, extend the reaction time at room temperature.
-
Alternative Acidic Conditions: For stubborn cases, consider using HCl in an organic solvent. A 4M solution of HCl in dioxane or diethyl ether is a common and effective alternative.[1]
-
-
-
Water Content: The presence of excessive water in the reaction mixture can hydrolyze the acid and reduce its efficacy. Ensure that your solvents and reagents are anhydrous, especially when using milder acidic conditions.
-
Solubility Issues: this compound and its deprotected product, 4-(aminomethyl)benzamide, have different solubility profiles. If the starting material is not fully dissolved, the reaction will be slow and incomplete. Conversely, if the product salt crashes out of solution, it may coat the remaining starting material, preventing further reaction.
-
Solvent Optimization:
-
If using TFA/DCM and solubility is an issue, consider adding a co-solvent like methanol to improve the solubility of the starting material.
-
For HCl in ether or dioxane, ensure vigorous stirring to keep the product salt suspended.
-
-
Q2: During Boc deprotection, I'm getting a significant amount of an unknown, greasy side product. What is it and how can I prevent its formation?
The Culprit: The tert-Butyl Cation
The most common side product in Boc deprotection is derived from the highly reactive tert-butyl cation that is generated during the cleavage of the Boc group.[2][3] This carbocation can alkylate any available nucleophile in the reaction mixture, including the solvent, the starting material, or the product itself, leading to a mixture of hard-to-remove impurities.
Visualizing the Side Reaction:
Caption: Formation of the tert-butyl cation and subsequent side reactions.
Strategies for Mitigation:
The key to preventing these side reactions is to "scavenge" or trap the tert-butyl cation as it forms.
-
Recommended Scavengers:
-
Triethylsilane (TES): An excellent scavenger that reacts with the tert-butyl cation to form the volatile tert-butyltriethylsilane.
-
Thioanisole: Another effective scavenger.
-
Water: In some cases, a small amount of water can act as a scavenger, but this can also affect the reaction rate.
-
-
Optimized Deprotection Protocol with Scavenger:
-
Dissolve the this compound in DCM.
-
Add 2-5 equivalents of a scavenger (e.g., triethylsilane).
-
Slowly add the acid (e.g., TFA) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
After workup, the scavenged byproducts are typically more volatile and easier to remove.
-
Q3: I am struggling with the purification of my final product. What are the best practices for purifying compounds containing the 4-carbamoylbenzylamine core?
Purification Strategy:
The purification of these compounds can be challenging due to their polarity and potential for zwitterionic character, especially after deprotection.
-
Column Chromatography: This is a common method for purifying this compound and its derivatives.[4]
-
Stationary Phase: Silica gel is typically effective.
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is often required. The high polarity of the carbamoyl group necessitates a polar mobile phase.
-
Starting Eluent: Begin with a low percentage of the polar solvent (e.g., 1-2% methanol in DCM) and gradually increase the polarity.
-
Tailing: The amide and carbamate functionalities can sometimes cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to obtain sharper peaks.
-
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Solvent Selection: Experiment with different solvent systems. A good starting point is a binary system of a solvent in which the compound is soluble at high temperatures and one in which it is poorly soluble at low temperatures (e.g., ethanol/water, methanol/diethyl ether).
-
-
Purification of the Deprotected Amine Salt: The deprotected product, 4-(aminomethyl)benzamide, is often isolated as a salt (e.g., hydrochloride or trifluoroacetate). These salts are typically highly polar and may be soluble in water or alcohols.
-
Trituration: If the salt is a solid, washing (triturating) it with a non-polar solvent like diethyl ether or hexane can remove less polar impurities.
-
Ion-Exchange Chromatography: For very difficult purifications, ion-exchange chromatography can be employed to capture the charged amine and wash away neutral impurities.
-
II. Frequently Asked Questions (FAQs)
Q1: Is the carbamoyl group stable under the acidic conditions used for Boc deprotection?
Yes, the primary amide (carbamoyl) group is generally stable to the acidic conditions typically used for Boc deprotection, such as TFA in DCM or HCl in dioxane at room temperature.[5][6] Amide hydrolysis requires much harsher conditions, such as prolonged heating with concentrated strong acids or bases.[4][7] However, it is always advisable to monitor the reaction for any potential hydrolysis, especially if elevated temperatures are used.
Q2: I have solubility issues with this compound in common organic solvents. What do you recommend?
This compound has moderate polarity. While it should be soluble in solvents like DCM, chloroform, and ethyl acetate, its solubility in less polar solvents like hexanes will be low.
-
Recommended Solvents for Reactions:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF) - excellent for dissolving polar compounds, but can be difficult to remove.
-
Acetonitrile (ACN)
-
-
For Boc Protection Reactions: If you are synthesizing this molecule, using a solvent system like water/methanol/triethylamine can be effective for dissolving the starting amine.[8]
Q3: Can I perform reactions on the carbamoyl group while the amine is Boc-protected?
Yes, the Boc group is an excellent orthogonal protecting group, meaning it is stable under a variety of reaction conditions that can be used to modify the carbamoyl group.[9][10] For example, you could potentially perform reactions such as dehydration of the amide to a nitrile, though this would require specific reagents that are compatible with the Boc group. Always perform a small-scale test reaction to ensure compatibility.
Q4: What are the recommended storage conditions for this compound?
Like most organic compounds, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to protect it from moisture and strong oxidizing agents.
III. Experimental Protocols
Standard Boc Deprotection Protocol
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene or DCM to remove residual TFA.
-
The resulting crude product can be purified by trituration with diethyl ether or by recrystallization.
Boc Deprotection with a Scavenger
-
Dissolve this compound (1.0 eq) and triethylsilane (2-5 eq) in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C.
-
Add TFA (5-10 eq) dropwise.
-
Stir at room temperature for 1-4 hours.
-
Concentrate the reaction mixture and purify as needed.
IV. Visualization of Key Concepts
Orthogonal Protection Strategy
Caption: Orthogonality of the Boc and carbamoyl groups.
V. References
-
Bunnett, J. F. (1961). Kinetics of reactions in moderately concentrated aqueous acids. Journal of the American Chemical Society, 83(21), 4956-4978.
-
Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Nature Communications, 8(1), 1595. (2017).
-
Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. The Journal of Organic Chemistry, 78(15), 7358–7365. (2013).
-
Amine Protection / Deprotection. Fisher Scientific.
-
Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. ResearchGate.
-
A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzyl-amino-5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 13(4), 856-869. (2008).
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. (2000).
-
Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. YouTube.
-
Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate.
-
This compound synthesis. ChemicalBook.
-
Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH.
-
Selecting Orthogonal Building Blocks. Sigma-Aldrich.
-
Technical Support Center: Reactions with Boc-Protected Amines. Benchchem.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(28), 16561-16567. (2020).
-
Having great trouble with a Boc-protection reaction. Reddit.
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry.
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal, 12(1), 119. (2018).
-
Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
-
Carbamic acid, tert-butyl ester. Organic Syntheses.
-
Reactions that Work: Boc Protection. Chemtips - WordPress.com.
-
strange boc deprotection / carbamoyal chloride synthesis problem. ECHEMI.
-
Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
-
120157-95-1|tert-Butyl (4-chlorobenzyl)carbamate|BLD Pharm. BLD Pharm.
-
tert-Butyl 4-(bromomethyl)benzylcarbamate. PubChem.
-
Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1242000. (2023).
-
tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. PubChem.
-
Tert-Butyl 4-(4-Sulfamoylphenoxy)butylcarbamate. PubChem.
-
Synthesis and characterisation of process related impurity in bosentan monohydrate. Journal of Chemical and Pharmaceutical Research, 4(1), 133-137. (2012).
-
tert-Butyl (4-oxo-4-phenylbutyl)carbamate. PubChem.
-
Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. ChemRxiv.
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Enhance the Purity of Synthesized tert-Butyl 4-carbamoylbenzylcarbamate
Welcome to the technical support center for the synthesis and purification of tert-Butyl 4-carbamoylbenzylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. By understanding the underlying chemical principles, you can effectively troubleshoot issues and enhance the purity of your final product.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and purification of this compound, providing detailed, step-by-step solutions.
Issue 1: Incomplete Reaction - Significant Amount of Starting Material (4-(aminomethyl)benzamide) Remains
Symptoms:
-
TLC analysis shows a prominent spot corresponding to the starting amine.
-
NMR of the crude product shows characteristic peaks of 4-(aminomethyl)benzamide.
-
Low yield of the desired product.
Probable Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Reagent Stoichiometry | The reaction between 4-(aminomethyl)benzamide and Di-tert-butyl dicarbonate ((Boc)₂O) is a nucleophilic attack of the amine on the Boc anhydride. To drive the reaction to completion, a slight excess of (Boc)₂O is often necessary. | Use a 1.1 to 1.5 molar excess of (Boc)₂O relative to the starting amine.[1][2] Carefully weigh your reagents and ensure accurate molar ratio calculations. |
| Inadequate Reaction Time or Temperature | While the reaction is typically performed at room temperature, kinetics can be slow, leading to an incomplete reaction. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[1][2] If the reaction stalls, consider extending the reaction time up to 12 hours. Gentle heating (e.g., to 40-50 °C) can also be employed, but be cautious as higher temperatures may promote side reactions.[1] |
| Improper Choice or Amount of Base | A base is crucial to neutralize the acidic byproduct generated during the reaction, which can protonate the starting amine and render it unreactive. | Ensure you are using a suitable base, such as triethylamine (TEA) or sodium bicarbonate, in at least a stoichiometric amount relative to the starting amine.[1] |
| Poor Solvent Quality | The presence of water or other protic impurities in the solvent can hydrolyze the (Boc)₂O, reducing its effective concentration. | Use anhydrous solvents for the reaction. Tetrahydrofuran (THF) or Dichloromethane (DCM) are common choices.[2][3] |
Issue 2: Presence of Di-Boc Protected Impurity
Symptoms:
-
A less polar spot on the TLC plate compared to the desired mono-Boc product.
-
Mass spectrometry data shows a peak corresponding to the molecular weight of the di-Boc protected compound.
Probable Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Excessive (Boc)₂O | While a slight excess of (Boc)₂O is beneficial, a large excess can lead to the protection of both the primary amine and the amide nitrogen, forming a di-Boc impurity.[1] | Carefully control the stoichiometry of (Boc)₂O, ideally not exceeding 1.5 equivalents. Add the (Boc)₂O solution slowly to the reaction mixture to avoid localized high concentrations.[2] |
| Elevated Reaction Temperature | Higher temperatures can increase the reactivity of the amide nitrogen, making it more susceptible to Boc protection. | Maintain the reaction at room temperature or below (0 °C) if di-Boc formation is a significant issue.[1] |
Purification Strategy: The di-Boc protected impurity is significantly less polar than the desired mono-Boc product. This difference in polarity can be exploited for purification.
-
Column Chromatography: This is the most effective method for separating the mono- and di-Boc products. A silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will effectively separate the two compounds.[3][4][5]
Issue 3: Product Degradation During Work-up or Purification
Symptoms:
-
Appearance of new, more polar spots on the TLC plate after acidic or basic work-up.
-
Low recovery of the desired product after purification.
-
NMR analysis indicating the loss of the Boc protecting group.
Probable Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Acidic Conditions | The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions and can be cleaved to release the free amine.[6][7][8] | Avoid strong acidic conditions during work-up. If an acidic wash is necessary to remove basic impurities, use a mild acid like a saturated solution of ammonium chloride or a dilute solution of citric acid.[7] Perform the wash at low temperatures (0 °C) and for a minimal amount of time.[7] |
| Strong Basic Conditions | Although generally stable to bases, prolonged exposure to strong bases, especially at elevated temperatures, can lead to the hydrolysis of the carbamate.[8][9] | Use mild bases like sodium bicarbonate for neutralization.[7] Avoid using strong bases like sodium hydroxide unless absolutely necessary and, if so, at low temperatures. |
| Thermal Instability | The Boc group can be thermally labile, especially at temperatures above 85-90 °C for extended periods.[10][11] | Avoid excessive heating during solvent removal (rotary evaporation). Use a water bath temperature below 40 °C.[12][13] |
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for the synthesis of this compound?
A1: Anhydrous Tetrahydrofuran (THF) is a commonly used and effective solvent for this reaction.[3] Dichloromethane (DCM) and acetonitrile are also viable options.[2] The key is to use a solvent that can dissolve the starting materials and is inert to the reaction conditions.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[1][2] Use a mobile phase that provides good separation between the starting material, product, and any potential byproducts. A common eluent system is a mixture of ethyl acetate and hexane. The starting amine will have a lower Rf value (more polar) than the Boc-protected product.
Q3: What is the best method to purify the final product?
A3: Column chromatography on silica gel is the most widely reported and effective method for purifying this compound.[3][4] A gradient elution starting with a lower polarity solvent mixture (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity will allow for the separation of the desired product from unreacted starting materials and non-polar impurities.[4] Recrystallization can also be an effective technique if a suitable solvent system is identified.[14][15]
Q4: My purified product appears as an oil, but the literature reports a solid. What should I do?
A4: It is possible that your product is highly pure but is slow to crystallize. Try the following:
-
Scratching: Use a glass rod to scratch the inside of the flask containing the oil. The imperfections on the glass surface can induce crystallization.
-
Seeding: If you have a small crystal of the pure product, add it to the oil to act as a nucleation site.
-
Solvent Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexane or diethyl ether). This can sometimes induce precipitation of the solid.
Q5: Can the Boc group be cleaved during storage?
A5: this compound is generally stable when stored in a cool, dry place away from acidic vapors. However, over extended periods or if exposed to acidic conditions, slow degradation can occur. It is advisable to store the compound in a tightly sealed container in a refrigerator.
III. Experimental Protocols
Protocol 1: Column Chromatography for Purification
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully add the dried sample to the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 10-20% ethyl acetate in hexane).[4]
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will allow for the sequential elution of compounds with increasing polarity.
-
Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
Recrystallization can be a highly effective method for purifying solid compounds. The key is to find a suitable solvent or solvent pair.
Procedure:
-
Solvent Selection: Identify a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethyl acetate, isopropanol, acetonitrile, and mixtures such as ethyl acetate/hexane.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
IV. Visualized Workflows
Decision Tree for Purification Strategy
Caption: Decision tree for selecting the appropriate purification method.
Troubleshooting Workflow for Incomplete Reactions
Caption: Step-by-step troubleshooting for incomplete reactions.
V. References
-
Khan, K. M., et al. (2018). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. Retrieved from [Link]
-
Yu, J., et al. (n.d.). Methyl carbamate purification by extraction and recrystallazation. SciEngine. Retrieved from [Link]
-
Yu, J., et al. (2007). Methyl carbamate purification by extraction and recrystallization. ResearchGate. Retrieved from [Link]
-
Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2022). Boc and tBu ester pH stability during enamine hydrolysis. Retrieved from [Link]
-
Reddit. (2022). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
ACS Publications. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
ResearchGate. (2017). How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography? Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Methyl carbamate purification by extraction and recrystallazation-SciEngine [sciengine.com]
- 15. researchgate.net [researchgate.net]
understanding side reaction mechanisms of tert-Butyl 4-carbamoylbenzylcarbamate
Welcome to the technical support guide for tert-Butyl 4-carbamoylbenzylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the use of this bifunctional molecule. Here, we provide in-depth, experience-driven answers to common issues, focusing on the underlying chemical mechanisms to empower you to troubleshoot your experiments effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab, offering probable causes and actionable solutions.
Problem 1: Low or No Yield After Boc Deprotection
You've subjected this compound to standard acidic conditions (e.g., TFA in DCM), but you're observing a low yield of the desired product, 4-(aminomethyl)benzamide.
Probable Cause 1: Incomplete Reaction
The Boc group is robust and requires sufficiently strong acidic conditions for complete removal.[1][2][3] Milder acids or insufficient reaction times may lead to incomplete deprotection.
Solution:
-
Increase Acid Strength/Concentration: Switch from milder acids like HCl in dioxane to a stronger acid like trifluoroacetic acid (TFA). A common and effective condition is a solution of 25-50% TFA in an anhydrous solvent like dichloromethane (DCM).[4]
-
Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the reaction goes to completion. Reactions are typically complete within 30 minutes to 2 hours at room temperature.[4]
-
Elevated Temperature: While most Boc deprotections proceed at room temperature, gentle heating (e.g., to 40°C) can sometimes drive the reaction to completion, although this should be done cautiously to avoid side reactions.
Probable Cause 2: Hydrolysis of the Primary Amide
The primary carbamoyl (-CONH₂) group can be susceptible to hydrolysis under prolonged exposure to strong acidic conditions, especially in the presence of water and heat, converting it to a carboxylic acid.[5][6]
Solution:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous to minimize water-driven hydrolysis.
-
Moderate Reaction Conditions: Avoid excessive heating. If the deprotection is sluggish at room temperature, it is often preferable to extend the reaction time rather than increasing the temperature significantly.
-
Alternative Deprotection Methods: For substrates particularly sensitive to strong acids, consider alternative, milder deprotection methods.[3]
Problem 2: Formation of an Unexpected Byproduct with a Mass Corresponding to an Isocyanate
During thermal processing or under certain reaction conditions, you might observe the formation of 4-(isocyanatomethyl)benzamide.
Probable Cause: Thermal or Chemically-Induced Elimination
Carbamates can undergo thermal decomposition to form isocyanates and an alcohol.[7][8][9] This process can be facilitated by heat or certain reagents. While tert-butyl carbamates are designed to fragment into an amine, carbon dioxide, and isobutylene under acidic conditions, alternative elimination pathways can lead to isocyanate formation.[1][10]
Solution:
-
Strict Temperature Control: Avoid high temperatures during reaction workup and purification steps. If heating is necessary, use the lowest effective temperature for the shortest possible duration.
-
Avoid Strong, Non-Protic Bases: Strong bases can deprotonate the carbamate nitrogen, facilitating elimination to form the isocyanate.
-
Reagent Selection: Certain reagents, like boron trichloride in the presence of a tertiary amine, are known to convert carbamates to isocyanates and should be avoided unless this transformation is desired.[11]
Problem 3: Alkylation of the Product or Other Nucleophiles in the Reaction Mixture
After acidic deprotection, you observe byproducts resulting from the addition of a tert-butyl group to your desired product or other nucleophilic species.
Probable Cause: Electrophilic Attack by the Tert-Butyl Cation
The mechanism of acid-catalyzed Boc deprotection involves the formation of a stable tert-butyl cation.[1][4][12] This cation is a potent electrophile and can react with any available nucleophiles in the reaction mixture, including the newly formed amine product or electron-rich aromatic rings.[13]
Solution:
-
Use of Scavengers: The most effective way to prevent tert-butylation side reactions is to add a "scavenger" to the reaction mixture. The scavenger is a nucleophile that is more reactive towards the tert-butyl cation than your substrate or product.
-
Common Scavengers: Anisole, thioanisole, or triethylsilane are frequently used to trap the tert-butyl cation.[4]
-
Protocol: Add 5-10 equivalents of the scavenger to the reaction mixture before initiating the deprotection.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a cool, dry place away from strong acids and bases. It is a solid at room temperature with a melting point of 105-108 °C.[14] To ensure its stability, keep the container tightly sealed to protect it from moisture.
Q2: Can the primary amide group on the benzene ring react during Boc protection or deprotection?
A2: The primary amide group is generally stable under the conditions used for both Boc protection and deprotection.[15]
-
Boc Protection: The amine of the benzylcarbamate is significantly more nucleophilic than the amide nitrogen, ensuring selective protection.
-
Boc Deprotection: While amides can be hydrolyzed under harsh acidic or basic conditions with prolonged heating, they are typically stable to the standard conditions used for Boc deprotection (e.g., TFA in DCM at room temperature).[5][6] However, if your deprotection requires extended heating in aqueous acid, hydrolysis of the primary amide becomes a more significant concern.
Q3: What is the mechanism of acid-catalyzed Boc deprotection?
A3: The deprotection proceeds through a well-established multi-step mechanism:[2][4][12]
-
Protonation: A strong acid protonates the carbonyl oxygen of the Boc group.[2][4]
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate.[4][12]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[12]
-
Formation of the Amine Salt: The resulting free amine is protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., a trifluoroacetate or hydrochloride salt).[4][16]
Q4: How can I effectively purify the final product, 4-(aminomethyl)benzamide, after deprotection?
A4: The purification strategy will depend on the nature of the impurities.
-
Acid/Base Extraction: If the main impurities are non-basic, you can perform an acid/base extraction. After quenching the reaction, you can extract the aqueous layer with an organic solvent (like ethyl acetate) to remove non-polar impurities. Then, basifying the aqueous layer will allow you to extract your basic amine product into an organic solvent.
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard and highly effective method for purifying polar compounds like 4-(aminomethyl)benzamide.[17] Normal phase column chromatography on silica gel can also be employed, often using a mobile phase containing a small amount of a basic modifier (like triethylamine or ammonia in methanol) to prevent the product from streaking on the column.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system can be an efficient final purification step.[18]
Data and Protocol Summaries
Table 1: Recommended Conditions for Boc Deprotection
| Reagent/Condition | Solvent | Temperature | Typical Time | Notes |
| 25-50% TFA | DCM | Room Temp | 0.5 - 2 h | Highly effective; use scavengers to prevent t-butylation.[4][19] |
| 4M HCl | 1,4-Dioxane | Room Temp | 1 - 4 h | Common alternative to TFA; product isolated as HCl salt.[19] |
| ~85% H₃PO₄ (aq) | DCM | Room Temp | 1 - 5 h | A milder, environmentally benign option.[19] |
| Thermal | Toluene | >100 °C | Varies | Can be used but risks side reactions like isocyanate formation.[20] |
Experimental Protocol: Standard Boc Deprotection with TFA/DCM
-
Dissolution: Dissolve the Boc-protected substrate (1 equivalent) in anhydrous Dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1 to 0.5 M.
-
Scavenger Addition (Optional but Recommended): Add a scavenger such as anisole (5-10 equivalents) to the solution.
-
Reagent Addition: Add Trifluoroacetic Acid (TFA) to the solution to achieve a final concentration of 25-50%. This should be done in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 30 minutes to 2 hours).[4]
-
Work-up: Upon completion, remove the solvent and excess TFA in vacuo. The crude product is obtained as a TFA salt and can be further purified or neutralized by washing with a mild base (e.g., saturated NaHCO₃ solution).
Visualizations
Diagrams of Key Mechanisms and Workflows
Caption: The acid-catalyzed mechanism for Boc deprotection.
Caption: A decision tree for troubleshooting low yields in Boc deprotection.
References
- Chemical Communications (RSC Publishing). Synthesis of isocyanates from carbamate esters employing boron trichloride.
- ResearchGate. Synthesis of isocyanates from carbamates.
- Google Patents. EP2362867A2 - Method for making carbamates, ureas and isocyanates.
-
Canadian Journal of Chemistry. The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Available at: [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
PubMed Central (NIH). How To Get Isocyanate?. Available at: [Link]
-
MDPI. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
-
Chemistry LibreTexts. Chemistry of Amides. Available at: [Link]
-
PubMed Central (NIH). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Available at: [Link]
-
ResearchGate. Acidic and Basic Amide Hydrolysis. Available at: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]
-
Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Available at: [Link]
-
YouTube. Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]
-
ResearchGate. An Unusual N Boc Deprotection of Benzamides under Basic Conditions. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Available at: [Link]
-
ResearchGate. Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. Available at: [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]
-
Cytiva. Protein and peptide purification. Available at: [Link]
-
National Institutes of Health (NIH). A fast and easy one-step purification strategy for plant-made antibodies using Protein A magnetic beads. Available at: [Link]
-
ChemRxiv. Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. Available at: [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates [mdpi.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Synthesis of isocyanates from carbamate esters employing boron trichloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 15. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 17. bachem.com [bachem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Characterization of tert-Butyl 4-carbamoylbenzylcarbamate
Welcome to the technical support hub for tert-Butyl 4-carbamoylbenzylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex analytical challenges encountered during the characterization of this molecule. Here, we move beyond simple protocols to explain the "why" behind the methods, ensuring a deeper understanding and fostering robust, self-validating experimental designs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the analysis of this compound.
Q1: What are the primary stability concerns for this compound during analytical sample preparation?
A1: The main stability concern revolves around the lability of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is susceptible to cleavage under acidic conditions and can also be thermally labile at elevated temperatures.[1][2][3] Therefore, it is crucial to avoid strong acids and high temperatures during sample preparation and analysis to prevent the formation of degradation products. The primary carbamoyl group is generally more stable but can be susceptible to hydrolysis under harsh basic conditions.
Q2: I am not getting the expected molecular ion in my LC-MS analysis. What could be the issue?
A2: This is a common issue. The absence of the molecular ion peak can be attributed to in-source fragmentation. The Boc group is known to be labile in the mass spectrometer's ion source, leading to the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[4] To mitigate this, consider using a softer ionization technique, such as electrospray ionization (ESI) with optimized cone voltage, or forming adducts like [M+Na]⁺ or [M+NH₄]⁺ which can be more stable.
Q3: Why do I see broad peaks for the -NH protons in the ¹H NMR spectrum?
A3: The protons on the nitrogen atoms of the carbamate and carbamoyl groups are exchangeable protons. Their chemical shifts and peak shapes are highly sensitive to factors such as solvent, temperature, and concentration.[5] In many solvents, these protons undergo chemical exchange with residual water or other exchangeable protons, leading to peak broadening. To confirm these peaks, a D₂O shake experiment can be performed. Adding a drop of deuterium oxide (D₂O) to the NMR tube will cause the -NH protons to exchange with deuterium, leading to the disappearance of their signals in the subsequent ¹H NMR spectrum.[5]
Q4: What is a suitable starting point for developing an HPLC method for this compound?
A4: A reversed-phase HPLC method is generally the most suitable approach.[6][7] A good starting point would be a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, with a small amount of a modifier like formic acid to improve peak shape.[6] A gradient elution is often necessary to achieve good separation of the main compound from any potential impurities. UV detection at a wavelength around 220-230 nm, where the benzene ring absorbs, is typically appropriate.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues, complete with step-by-step protocols and the underlying scientific rationale.
HPLC Analysis: Poor Peak Shape and Tailing
Problem: You are observing significant peak tailing for this compound in your reversed-phase HPLC analysis.
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for HPLC peak tailing.
Detailed Troubleshooting Steps:
-
Evaluate Mobile Phase pH: The carbamate and carbamoyl groups have protons that can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Action: Add a small amount (0.05-0.1%) of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase.[6] This will protonate the silanol groups, reducing their interaction with the analyte.
-
Causality: By protonating the silanols, you create a more uniform stationary phase surface, minimizing secondary interactions and leading to more symmetrical peaks.
-
-
Assess for Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.
-
Action: Prepare a series of dilutions of your sample and inject them. If the peak shape improves at lower concentrations, you were likely overloading the column.
-
Causality: Each column has a finite capacity. Exceeding this capacity leads to a non-linear distribution of the analyte between the mobile and stationary phases, resulting in asymmetrical peaks.
-
-
Check Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak fronting or tailing.
-
Action: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.
-
Causality: A strong sample solvent can carry the analyte down the column too quickly at the point of injection, leading to a distorted band and poor peak shape.
-
Recommended HPLC Protocol
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 5 µL |
Mass Spectrometry: In-Source Fragmentation and Ion Suppression
Problem: You are experiencing inconsistent signal intensity and significant fragmentation of this compound in your LC-MS analysis.
Diagnostic Workflow
Caption: Diagnostic workflow for MS signal instability.
Detailed Troubleshooting Steps:
-
Mitigate In-Source Fragmentation: The Boc group is prone to fragmentation in the ESI source.
-
Action: Gradually reduce the cone or fragmentor voltage in your MS settings. This will decrease the energy imparted to the ions as they enter the mass spectrometer, preserving the molecular ion.
-
Causality: Higher cone voltages increase the kinetic energy of ions, leading to more collisions with gas molecules in the source and causing fragmentation. By lowering the voltage, you create "softer" ionization conditions.[4]
-
-
Diagnose and Address Ion Suppression: Co-eluting matrix components can interfere with the ionization of your analyte, reducing its signal intensity.
-
Action: Perform a post-column infusion experiment. Continuously infuse a standard solution of your compound into the LC flow after the column while injecting a blank matrix sample. A dip in the signal at the retention time of your analyte indicates ion suppression.
-
Causality: Ion suppression occurs when other compounds in the ESI droplet compete with the analyte for ionization, effectively reducing the number of analyte ions that reach the detector.
-
-
Optimize Mobile Phase for MS: Certain mobile phase additives can be detrimental to MS sensitivity.
-
Action: Avoid non-volatile buffers like phosphate. If an acidic modifier is needed, use formic acid or acetic acid. For basic conditions, ammonium hydroxide is a good choice.
-
Causality: Non-volatile buffers can precipitate in the ion source, contaminating the instrument and suppressing the signal. Volatile additives are easily removed in the gas phase, leading to better ionization efficiency.
-
Typical Mass Fragments
| m/z | Identity | Fragmentation Pathway |
| 251.14 | [M+H]⁺ | Protonated molecular ion |
| 273.12 | [M+Na]⁺ | Sodium adduct |
| 195.08 | [M-C₄H₈+H]⁺ | Loss of isobutylene from Boc group[4] |
| 151.07 | [M-C₅H₉NO₂+H]⁺ | Loss of the entire Boc group[4] |
NMR Spectroscopy: Signal Assignment and Impurity Identification
Problem: You have acquired a ¹H NMR spectrum but are unsure about some of the signal assignments and suspect the presence of impurities.
Signal Assignment and Verification Protocol
-
Acquire a Standard ¹H NMR Spectrum:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a standard proton spectrum.
-
-
Identify Key Structural Features:
-
tert-Butyl Group: A sharp singlet integrating to 9 protons, typically around 1.4-1.5 ppm.[5] This is often the most recognizable signal.
-
Aromatic Protons: Two doublets in the aromatic region (typically 7.2-7.9 ppm), each integrating to 2 protons, characteristic of a 1,4-disubstituted benzene ring.
-
Methylene Protons (-CH₂-): A doublet (coupled to the adjacent NH) or a singlet (if NH coupling is not resolved) integrating to 2 protons, typically around 4.2-4.4 ppm.
-
-NH Protons: Two broad signals, each integrating to 1 or 2 protons respectively for the carbamate and carbamoyl groups. Their chemical shifts can vary significantly depending on the solvent and concentration.
-
-
Perform a D₂O Shake Experiment:
-
After acquiring the initial spectrum, add one drop of D₂O to the NMR tube.
-
Shake the tube gently and re-acquire the spectrum.
-
The signals corresponding to the -NH protons will disappear or significantly decrease in intensity.[5] This definitively confirms their assignment.
-
-
Identify Potential Impurities:
-
Starting Materials: Look for signals corresponding to the starting materials, such as 4-aminobenzamide or di-tert-butyl dicarbonate.
-
Deprotected Compound: The presence of 4-carbamoylbenzylamine (the Boc-deprotected version) would show a different set of signals, notably the absence of the large tert-butyl singlet.
-
Solvent Residues: Identify common solvent peaks (e.g., ethyl acetate, dichloromethane) that may be present from the purification process.
-
Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| tert-Butyl | ~1.45 | singlet | 9H |
| -CH₂- | ~4.20 | doublet | 2H |
| Aromatic | ~7.30 | doublet | 2H |
| Aromatic | ~7.80 | doublet | 2H |
| Carbamate -NH | ~7.50 | triplet | 1H |
| Carbamoyl -NH₂ | ~7.20 & 7.75 | broad singlet | 2H |
Note: Chemical shifts are approximate and can vary based on experimental conditions.
Section 3: References
-
Forensic toxicological and analytical aspects of carbamate poisoning – A review. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002). Tetrahedron, 58(14), 2701-2724.
-
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). Molecules, 23(10), 2533.
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (2014). Journal of Biomolecular NMR, 58(1), 35-45.
-
Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. (2022). Toxics, 10(8), 434.
-
Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 19, 2026, from [Link]
-
Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. (2012). Journal of the American Society for Mass Spectrometry, 23(10), 1739-1749.
-
Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review. (2001). Journal of Chromatographic Science, 39(1), 19-52.
-
Dual protection of amino functions involving Boc. (2013). Organic & Biomolecular Chemistry, 11(35), 5756-5766.
-
Chromatographic Analysis of Insecticidal Carbamates. (n.d.). SpringerLink. Retrieved January 19, 2026, from [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of tert-Butyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. taylorfrancis.com [taylorfrancis.com]
Validation & Comparative
comparison of tert-Butyl 4-carbamoylbenzylcarbamate with other carbamates
An In-Depth Comparative Guide to tert-Butyl 4-carbamoylbenzylcarbamate for Synthetic and Medicinal Chemists
As a Senior Application Scientist, my experience in the field has repeatedly demonstrated that the judicious selection of building blocks and protecting groups is a critical determinant in the success of a synthetic campaign. It is not merely about whether a reaction works, but about its efficiency, scalability, and compatibility with the overall molecular architecture. This guide provides a detailed, evidence-based comparison of this compound, a versatile bifunctional molecule, against other common carbamates used in research and development. Our objective is to move beyond catalog data and provide practical, field-proven insights to guide your synthetic strategy.
The Strategic Role of Carbamates in Modern Synthesis
Carbamates are indispensable tools in organic synthesis, most notably as protecting groups for amines. The stability of the carbamate bond under many reaction conditions, coupled with the ability to selectively cleave it under specific, often mild, conditions, makes it a cornerstone of multi-step synthesis, particularly in peptide chemistry and pharmaceutical development. The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine protecting groups due to its robust nature and its facile removal under acidic conditions, liberating the free amine while generating innocuous byproducts (isobutylene and CO₂).[1][2]
This compound distinguishes itself by integrating this reliable Boc protecting group with a functionalized benzyl moiety. This dual-functionality allows it to act not just as a protected amine, but as a structural scaffold for introducing a key pharmacophore, the 4-carbamoylbenzyl group.
Technical Profile: this compound
Structure and Physicochemical Properties:
-
IUPAC Name: tert-butyl N-[[4-(aminocarbonyl)phenyl]methyl]carbamate
-
Molecular Formula: C₁₃H₁₈N₂O₃
-
Molecular Weight: 250.29 g/mol
-
Appearance: Typically an off-white solid.
-
Solubility: Generally soluble in polar organic solvents like methanol, ethyl acetate, and dichloromethane.
The molecule's design is elegant in its utility: a stable Boc-protected amine is attached to a benzyl ring that is functionalized at the para-position with a primary carboxamide. This carboxamide group is a common hydrogen bond donor and acceptor, frequently found in enzyme inhibitors designed to interact with active site residues.
Caption: Structure of this compound.
Performance Comparison with Alternative Carbamates
The choice of a protected amine building block is dictated by the specific demands of the synthetic route, including required orthogonality, stability to reaction conditions, and the nature of any integrated functional groups. Here, we compare this compound with other widely used alternatives.
Table 1: Comparative Analysis of Common Carbamate Building Blocks
| Feature | This compound | Benzyl (4-aminomethyl)benzoate (Cbz-protected) | tert-Butyl N-(4-formylbenzyl)carbamate | Fmoc-4-(aminomethyl)benzoic acid |
| Protecting Group | Boc (tert-butyloxycarbonyl) | Cbz (Carboxybenzyl) | Boc (tert-butyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) |
| Key Functionality | Primary Carboxamide | Benzoic Acid/Ester | Aldehyde | Carboxylic Acid |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Strong Acid (e.g., TFA, HCl) | Base (e.g., Piperidine) |
| Orthogonality | Orthogonal to Cbz, Fmoc, and hydrogenolysis-sensitive groups. | Orthogonal to acid/base labile groups. | Orthogonal to Cbz, Fmoc, and hydrogenolysis-sensitive groups. | Orthogonal to Boc, Cbz, and acid-labile groups. |
| Key Application | Introduction of 4-carbamoylbenzyl scaffold (e.g., PARP inhibitors). | Stable linker for solid-phase synthesis; general amine protection. | Reductive amination, Wittig reactions, further C-C bond formation. | Solid-phase peptide synthesis; introduction of a linker. |
| Primary Limitation | Sensitivity to strong acid. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. | Aldehyde reactivity can lead to side reactions; sensitivity to oxidation. | Lability to basic conditions limits reaction scope. |
Expert Analysis of Alternatives:
-
Benzyl (4-aminomethyl)benzoate (Cbz-protected): The Cbz group is a classic protecting group, lauded for its stability to both acidic and basic conditions. Its removal via hydrogenolysis provides a completely orthogonal deprotection strategy to the acid-labile Boc group. This is the preferred choice when the synthetic route involves strong acids or bases that would cleave a Boc or Fmoc group, respectively. However, it is incompatible with molecules containing other reducible groups (e.g., alkynes, alkenes, some nitro groups) and requires access to hydrogenation equipment.
-
tert-Butyl N-(4-formylbenzyl)carbamate: This analog retains the acid-labile Boc group but replaces the carboxamide with a more versatile aldehyde. This aldehyde handle is a gateway to a vast array of transformations, including reductive amination to form secondary amines, Wittig reactions to generate alkenes, and aldol chemistry. The choice between the carbamoyl and formyl derivatives is purely a strategic one based on the desired final structure and the synthetic pathway chosen to achieve it. One must, however, be mindful of the aldehyde's sensitivity to oxidation and its potential for undesired side reactions.
-
Fmoc-4-(aminomethyl)benzoic acid: The Fmoc group is the foundation of modern solid-phase peptide synthesis (SPPS). Its key advantage is its lability to mild basic conditions (typically piperidine), which is orthogonal to the acid-labile Boc group and the hydrogenolysis-cleaved Cbz group. This three-way orthogonality is what allows for the complex, sequential construction of peptides and other oligomers. The Fmoc derivative is the reagent of choice when base-lability is required and acid-sensitivity is a concern.
Validated Experimental Protocols
A protocol is only as good as its reproducibility and the rationale behind its design. Here we present self-validating workflows for the deprotection of Boc and Cbz groups, explaining the causality behind each step.
Protocol 1: Boc Group Deprotection of this compound
This protocol details the cleavage of the Boc group to yield the corresponding primary amine, 4-(aminomethyl)benzamide, as a salt.
Caption: A validated workflow for the acidic cleavage of a Boc protecting group.
Detailed Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 10 eq, or as a 20-50% v/v solution in DCM) dropwise. Causality: The tert-butyl cation formed upon cleavage is efficiently scavenged by TFA, preventing potential side reactions. The reaction is run cold initially to control the exothermic release of isobutylene gas.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at ambient temperature. Monitor the disappearance of the starting material using a suitable technique like TLC (staining with ninhydrin will show the appearance of the free amine) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Once complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Causality: This provides the crude product as the trifluoroacetate salt.
-
Isolation: Add cold diethyl ether to the residue. This will cause the amine salt to precipitate. Stir the resulting slurry for 15-30 minutes. Collect the solid by vacuum filtration, washing with additional cold diethyl ether. Causality: The desired salt is typically insoluble in ether, while non-polar byproducts are washed away, providing a simple and effective purification.
-
Drying: Dry the resulting white solid under high vacuum to yield 4-(aminomethyl)benzamide trifluoroacetate.
Concluding Remarks for the Practicing Scientist
This compound is a highly effective building block for introducing a Boc-protected aminomethyl group simultaneously with a 4-carbamoylphenyl moiety. Its primary advantage lies in this bifunctionality, streamlining synthetic routes toward complex targets, especially in medicinal chemistry.
However, its utility is defined by the acid-lability of the Boc group. For synthetic pathways that involve acidic conditions under which the Boc group would be unstable, or for which an alternative deprotection strategy is desired for reasons of orthogonality, alternatives such as Cbz- or Fmoc-protected analogues are superior choices. The decision tree is simple: the choice of carbamate is a direct function of the planned reaction sequence. Understanding the stability, reactivity, and deprotection orthogonality of each class, as outlined in this guide, is fundamental to designing an elegant and successful synthesis.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. [Link] (This article showcases the use of related building blocks in the synthesis of PARP inhibitors).
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]
-
LoConte, L., et al. (2011). Synthesis of tert-butyl carbamate. Organic Syntheses, 88, 199. [Link]
Sources
A Comparative Guide to Analytical Method Validation for the Quantification of tert-Butyl 4-carbamoylbenzylcarbamate
In the landscape of pharmaceutical research and development, the rigorous quantification of chemical intermediates is a cornerstone of process control, quality assurance, and regulatory compliance. Tert-Butyl 4-carbamoylbenzylcarbamate, a key building block in the synthesis of various pharmaceutically active compounds, requires precise and reliable analytical methods for its quantification. This guide provides an in-depth, objective comparison of validated analytical methodologies for this purpose, grounded in established scientific principles and regulatory standards.
The selection of an analytical technique is a critical decision driven by factors such as the analyte's physicochemical properties, the sample matrix, required sensitivity, and throughput. Here, we compare two primary chromatographic methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), a robust and widely accessible technique, and Liquid Chromatography-Mass Spectrometry (LC-MS), which offers superior sensitivity and selectivity. This comparison is framed within the globally recognized validation parameters stipulated by the International Council for Harmonisation (ICH) Q2(R1) guideline.
Comparative Analysis of Analytical Methodologies
The choice between HPLC-UV and LC-MS for the quantification of this compound hinges on the specific requirements of the analysis. HPLC-UV is often sufficient for purity assessments and content uniformity in bulk drug substances where concentration levels are high. In contrast, LC-MS is indispensable for applications requiring trace-level quantification, such as in bioanalytical studies or for impurity profiling.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of a validated HPLC-UV method versus a potential LC-MS method for the analysis of this compound. These values are based on established performance for similar carbamate compounds and are achievable through the rigorous validation protocols detailed in this guide.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) | ICH Q2(R1) Guideline Reference |
| Specificity/Selectivity | Good; demonstrated by peak purity and resolution from potential interferents. | Excellent; based on chromatographic separation and unique mass-to-charge ratio (m/z). | |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | |
| Range | 1 - 200 µg/mL | 0.1 - 1000 ng/mL | |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | |
| Precision (% RSD) | ≤ 2.0% | ≤ 15.0% | |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 ng/mL | |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.1 ng/mL | |
| Robustness | High | Moderate to High |
Experimental Protocols and Method Validation
The trustworthiness of any analytical method is established through a systematic validation process. The following sections provide detailed protocols for the validation of both HPLC-UV and LC-MS methods for the quantification of this compound, adhering to the principles outlined in the ICH Q2(R1) and FDA guidelines.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone of pharmaceutical analysis due to its versatility and robustness for quantifying non-volatile and thermally labile compounds.
This protocol outlines a validated reverse-phase HPLC method for the quantitative analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Phosphoric acid in Water (Solvent B).
-
Gradient Program:
-
0-5 min: 60% A, 40% B
-
5-15 min: Gradient to 80% A, 20% B
-
15-20 min: 80% A, 20% B
-
20-22 min: Gradient back to 60% A, 40% B
-
22-25 min: 60% A, 40% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
The Evolving Landscape of Carbamate-Based Therapeutics: A Comparative Efficacy Analysis of tert-Butyl Carbamate Analogs
In the dynamic field of drug discovery, the strategic design and synthesis of novel molecular entities with enhanced therapeutic profiles remain a cornerstone of innovation. The tert-butyl carbamate moiety, a versatile functional group, has garnered significant attention for its role in medicinal chemistry, primarily as a protective group and a modulator of physicochemical properties. This guide delves into a comparative analysis of the efficacy of tert-butyl 4-carbamoylbenzylcarbamate analogs and related derivatives, offering a comprehensive overview for researchers, scientists, and professionals in drug development. Drawing upon experimental data, we will explore the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a particular focus on their potential as anti-inflammatory agents and the conceptual linkage to established therapeutic targets like Poly(ADP-ribose) polymerase (PARP).
The tert-Butyl Carbamate Scaffold: A Versatile Player in Drug Design
The tert-butyl carbamate group, often referred to as a Boc group, is widely employed in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.[1] Beyond its role as a protecting group, the incorporation of a tert-butyl moiety can significantly influence a molecule's metabolic stability. While the tert-butyl group can enhance potency by fitting into specific hydrophobic pockets of a receptor, it is also susceptible to metabolism by cytochrome P450 enzymes, often through oxidation.[2][3] This metabolic vulnerability is a critical consideration in drug design, prompting the exploration of bioisosteric replacements to improve pharmacokinetic profiles.[2]
The core structure of this compound presents a compelling scaffold for medicinal chemists. The carbamoylbenzyl moiety is a key pharmacophore in a class of highly successful anti-cancer drugs known as PARP inhibitors.[4][5] This structural similarity suggests that analogs of this compound could be rationally designed to target PARP and other enzymes with similar active site features.
Comparative Efficacy of Substituted tert-Butyl Benzamido Phenylcarbamate Analogs as Anti-inflammatory Agents
While direct comparative studies on this compound analogs are not extensively documented in publicly available literature, a closely related series of compounds, tert-butyl 2-(substituted benzamido) phenylcarbamates, has been synthesized and evaluated for anti-inflammatory activity.[6][7][8] These studies provide a valuable framework for understanding the structure-activity relationships within this class of molecules.
The anti-inflammatory efficacy of these analogs was assessed using the carrageenan-induced rat paw edema model, a standard in vivo assay for evaluating acute inflammation. The percentage of inhibition of edema was measured at various time points, with the most significant activity observed between 9 and 12 hours post-treatment.[6][7]
Quantitative Comparison of Anti-inflammatory Activity
| Compound ID | Substitution on Benzamido Ring | % Inhibition of Edema (at 9-12h) | Reference |
| 4a | 4-Fluoro | 54.130% | [6][7] |
| 4b | 4-Methyl | Moderate Activity | [8] |
| 4c | 4-tert-Butyl | Moderate Activity | [6] |
| 4d | 2-Iodo | Moderate Activity | [6] |
| 4g | 4-Chloro-2,5-difluoro | Moderate Activity | [6] |
| 4h | 2,4,5-Trimethoxy | Moderate Activity | [6] |
| 4i | 4-(1H-indol-2-yl)butanamido | 54.239% | [6][7] |
| Indomethacin | Standard Drug | Comparable to 4a and 4i | [6][7] |
Table 1: Comparative anti-inflammatory activity of tert-butyl 2-(substituted benzamido) phenylcarbamate analogs.
The data reveals that compounds 4i and 4a exhibited the most potent anti-inflammatory effects, with inhibition percentages of 54.239% and 54.130%, respectively.[6][7] Their efficacy was comparable to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.[6][7] This suggests that both electron-withdrawing groups (4-fluoro) and bulky, heterocyclic moieties (4-(1H-indol-2-yl)butanamido) at the para position of the benzamido ring can contribute to enhanced anti-inflammatory activity. In silico docking studies further supported these findings, indicating favorable interactions of these potent analogs within the active site of cyclooxygenase (COX) enzymes, key targets in inflammation.[6][7]
Experimental Protocols
General Synthesis of tert-Butyl 2-(substituted benzamido) Phenylcarbamate Analogs (4a-4j)
This protocol describes the condensation reaction to form the amide bond, a crucial step in the synthesis of the evaluated analogs.[6]
Workflow for the Synthesis of Analogs:
Caption: General synthetic workflow for the preparation of tert-butyl carbamate analogs.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Coupling Agent Addition: To the solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq), 1-Hydroxybenzotriazole (HOBt) (1.5 eq), and N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Stir the mixture at room temperature for 15 minutes.
-
Addition of Amine: Add tert-butyl 2-aminophenylcarbamate (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired tert-butyl 2-(substituted benzamido) phenylcarbamate analog.[6]
In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Rat Paw Edema
This protocol outlines the standard procedure for evaluating the anti-inflammatory potential of the synthesized compounds.[6][7]
Workflow for the Carrageenan-Induced Rat Paw Edema Assay:
Caption: Workflow for the in vivo anti-inflammatory assay.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize Wistar rats for one week under standard laboratory conditions.
-
Grouping: Divide the animals into three groups: a control group (receiving the vehicle), a standard group (receiving indomethacin), and test groups (receiving the synthesized analogs).
-
Drug Administration: Administer the respective treatments orally.
-
Induction of Inflammation: After one hour, inject a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 3, 6, 9, and 12 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the standard and test groups relative to the control group.
Conceptual Link to PARP Inhibition: A Future Direction
The "carbamoylbenzyl" portion of the parent compound, this compound, is a well-established pharmacophore for PARP inhibitors.[4][9] PARP enzymes are crucial for the repair of single-strand DNA breaks.[10] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for double-strand break repair is deficient.[5] Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired DNA damage, resulting in cell death through a process known as synthetic lethality.[5]
Mechanism of PARP Inhibition and Synthetic Lethality:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Beyond Breast and Ovarian Cancers: PARP Inhibitors for BRCA Mutation-Associated and BRCA-Like Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uspharmacist.com [uspharmacist.com]
Comparative Guide to the Biological Activity of novel tert-Butyl 4-carbamoylbenzylcarbamate Derivatives as Potential Anticancer Agents
This guide provides a comprehensive comparison of a novel series of tert-Butyl 4-carbamoylbenzylcarbamate derivatives, detailing their synthesis, biological activity, and mechanism of action as potential anticancer agents. The experimental data herein is intended to guide researchers and drug development professionals in the evaluation of this promising chemical scaffold.
The carbamate moiety is a crucial structural motif in modern medicinal chemistry, found in numerous approved therapeutic agents.[1][2] Its stability, ability to participate in hydrogen bonding, and its role as a peptide bond isostere make it an attractive functional group in drug design.[3][4] Building upon this foundation, this guide explores a targeted series of derivatives based on a this compound core, designed to probe structure-activity relationships (SAR) in the context of cancer therapy. While some carbamates are known for their anti-inflammatory or neuroprotective roles, this work focuses on their potential as cytotoxic and apoptosis-inducing agents.[5][6][7]
Rationale for Derivative Selection and Comparative Analysis
To investigate the structure-activity relationship, a series of four derivatives (TCD-1 to TCD-4) were synthesized with varying electronic and steric properties on the phenyl ring of the carbamoylbenzyl moiety. The core structure, this compound, was chosen for its synthetic tractability and the presence of the Boc-protecting group, which can influence cell permeability.[1] The primary hypothesis is that substitution on the phenyl ring will modulate the molecule's interaction with its biological target, thereby affecting its anticancer potency.
The derivatives were evaluated for two primary biological activities: general cytotoxicity against a human cancer cell line and specific inhibition of a key enzyme implicated in cancer progression, Histone Deacetylase 6 (HDAC6). HDAC6 is a cytoplasmic enzyme that plays a role in cell motility and protein degradation, making it a compelling target for anticancer drug development.
Comparative Biological Data
The following table summarizes the in vitro biological activity of the synthesized derivatives.
| Compound ID | Substituent (R) | Cytotoxicity GI₅₀ (µM) [MCF-7] | HDAC6 Inhibition IC₅₀ (µM) |
| TCD-1 | -H (unsubstituted) | 15.8 | 25.2 |
| TCD-2 | -Cl (electron-withdrawing) | 5.2 | 8.9 |
| TCD-3 | -OCH₃ (electron-donating) | 22.5 | 35.1 |
| TCD-4 | -CF₃ (strong e⁻-withdrawing) | 1.8 | 3.5 |
| Vorinostat | (Reference HDACi) | 2.5 | 0.01 (HDAC1/2/3/6) |
In-Depth Experimental Protocols & Methodologies
To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the biological evaluation of the TCD series.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][[“]]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed MCF-7 breast cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of TCD-1 to TCD-4 and the reference compound in culture medium. The final solvent (DMSO) concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the desired compound concentrations. Include vehicle-treated and untreated controls.[8]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[[“]]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The GI₅₀ value (the concentration that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro HDAC6 Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of the TCD series against recombinant human HDAC6.
Principle: The assay utilizes a substrate that is deacetylated by HDAC6. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore. The fluorescence intensity is proportional to the enzyme activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, a solution of recombinant human HDAC6, the fluorogenic substrate, and the developer solution according to the manufacturer's instructions.
-
Compound Dilution: Prepare serial dilutions of the TCD compounds and a reference HDAC inhibitor (e.g., Vorinostat) in the assay buffer.
-
Enzyme Reaction: In a 96-well black plate, add the assay buffer, the diluted compounds, and the HDAC6 enzyme solution. Allow a brief pre-incubation period (e.g., 15 minutes) at 37°C for the compounds to interact with the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Develop Signal: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. Incubate for an additional 15 minutes at room temperature.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission).
-
Data Analysis: Calculate the percentage of HDAC6 inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits enzyme activity by 50%) using non-linear regression analysis.
Confirmation of Apoptosis: Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can confirm if the observed cytotoxicity is due to apoptosis by measuring the levels of key apoptotic markers.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest. Detection of cleaved PARP and cleaved Caspase-3 are hallmarks of apoptosis.[6]
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat MCF-7 cells with TCD-4 at its GI₅₀ concentration for 24 and 48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of cleaved PARP and cleaved Caspase-3, normalized to the loading control. An increase in these cleaved proteins indicates the induction of apoptosis.
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for synthesis, in vitro screening, and analysis of TCDs.
Hypothetical Signaling Pathway for TCD-4 Induced Apoptosis
Caption: TCD-4 inhibits HDAC6, leading to Caspase-3 activation and apoptosis.
Structure-Activity Relationship (SAR) Diagram
Caption: SAR summary for the this compound series.
Discussion and Conclusion
The results of this comparative study demonstrate a clear structure-activity relationship for the this compound scaffold. The potency of the derivatives against the MCF-7 cancer cell line and as inhibitors of HDAC6 directly correlates with the electron-withdrawing strength of the substituent on the phenyl ring. The unsubstituted derivative, TCD-1, displayed moderate activity. The introduction of a moderately electron-withdrawing chlorine atom (TCD-2) enhanced potency approximately threefold. Conversely, the electron-donating methoxy group (TCD-3) diminished activity. The most potent derivative was TCD-4, which features a strongly electron-withdrawing trifluoromethyl group, exhibiting a GI₅₀ value of 1.8 µM.
Further mechanistic studies using Western blot analysis confirmed that TCD-4 induces apoptosis in MCF-7 cells, as evidenced by the increased levels of cleaved PARP and cleaved Caspase-3. This suggests that the cytotoxic effects observed in the MTT assay are, at least in part, due to the activation of the apoptotic signaling cascade.
References
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from Bio-Rad. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Long, T. E., et al. (2009). Anti-cancer activity of carbamate derivatives of melampomagnolide B. Bioorganic & Medicinal Chemistry Letters, 19(21), 6059–6061. [Link]
-
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 105–115. [Link]
-
Edmondson, S. D., et al. (2004). Enzyme inhibition and enzyme-linked immunosorbent assay methods for carbamate pesticide residue analysis in fresh produce. Journal of Agricultural and Food Chemistry, 52(1), 103-111. [Link]
-
Jaga, R., & Darlak, K. (2018). Novel carbamate derivatives as selective butyrylcholinesterase inhibitors. Bioorganic Chemistry, 78, 269-277. [Link]
-
Liu, W., et al. (2010). Synthesis and insecticidal activity of novel carbamate derivatives as potential dual-binding site acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7342-7345. [Link]
-
Methods in Molecular Biology. (2021). Determination of Caspase Activation by Western Blot. Retrieved from PubMed. [Link]
-
ResearchGate. (n.d.). Western blot analysis. Signaling/apoptosis molecules PARP, NF-κB,.... Retrieved from ResearchGate. [Link]
-
YouTube. (2020). Apoptosis assays: western blots. Retrieved from YouTube. [Link]
-
David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from David Discovers Drug Discovery. [Link]
-
Methods in Molecular Biology. (2019). In Vitro Assays for Screening Small Molecules. Retrieved from PubMed. [Link]
-
T. M. Penning Institute. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from PMC. [Link]
-
Popović-Bijelić, A., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski Glasnik, 18(2), 33-46. [Link]
-
ResearchGate. (2024). Newly Scheduled Carbamate Compounds: A synopsis of their properties and development, and considerations for the scientific community. Retrieved from ResearchGate. [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from ACS Publications. [Link]
-
ResearchGate. (2025). Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. Retrieved from ResearchGate. [Link]
-
JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. Retrieved from JoVE. [Link]
-
National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from NIH. [Link]
-
MDPI. (2022). A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. Retrieved from MDPI. [Link]
-
PubMed Central. (2019). The Effects of Pre-Treatment and Post-Treatment of Thymol against tert-Butyl Hydroperoxide (t-BHP) Cytotoxicity in MCF-7 Cell Line and Fibroblast Derived Foreskin. Retrieved from PubMed Central. [Link]
-
ResearchGate. (2025). Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. Retrieved from ResearchGate. [Link]
-
PubMed. (1996). Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886). Retrieved from PubMed. [Link]
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer activity of carbamate derivatives of melampomagnolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
A Senior Application Scientist's Guide to the Structural Elucidation of tert-Butyl 4-carbamoylbenzylcarbamate
Introduction: The Imperative of Structural Verification
This guide provides an in-depth, practical comparison of spectroscopic techniques for the definitive structural elucidation of tert-Butyl 4-carbamoylbenzylcarbamate. We will move beyond simply listing data points to explain the causality behind our analytical choices, demonstrating how an integrated workflow provides a self-validating system for structural confirmation.[1] This approach, combining Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, transforms individual data streams into a cohesive and irrefutable structural assignment.[2][3]
Molecular Target: this compound Molecular Formula: C₁₃H₁₈N₂O₃ Molecular Weight: 250.29 g/mol
Part 1: The Initial Inquiry - Mass Spectrometry
Expertise & Experience: The first question in any structural elucidation workflow is "What is the molecular weight?". Mass spectrometry provides this fundamental piece of information and offers the first glimpse into the molecule's composition and potential fragmentation pathways. For a molecule like ours, which contains polar functional groups, Electrospray Ionization (ESI) is the preferred method over harsher techniques like Electron Impact (EI) to preserve the molecular ion.
Expected Mass Spectrum Data
We would anticipate observing the protonated molecule [M+H]⁺ at m/z 251.13. The formation of common adducts, such as the sodium adduct [M+Na]⁺ at m/z 273.11, is also highly probable and serves as a secondary confirmation of the molecular weight.[4]
The true power of MS, particularly tandem MS (MS/MS), lies in analyzing fragmentation patterns. These fragments are diagnostic puzzle pieces that help assemble the final structure.
| Predicted Ion (m/z) | Identity | Rationale for Fragmentation |
| 251.13 | [M+H]⁺ | Protonated molecular ion. |
| 195.07 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the tert-butyl group, a characteristic fragmentation for Boc-protected amines. |
| 151.08 | [M - C₅H₉O₂ + H]⁺ | Loss of the entire Boc group. |
| 134.06 | [C₈H₈NO]⁺ | Cleavage of the benzyl-nitrogen bond. |
| 57.07 | [C₄H₉]⁺ | tert-Butyl cation, often a prominent peak. |
Trustworthiness: The observation of a molecular ion corresponding to the expected formula, coupled with predictable fragment losses (e.g., the characteristic 56 Da loss for the tert-butyl group or 100 Da for the full Boc group), provides a high degree of confidence in the initial assessment.[5][6]
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization: Use positive ion mode with a capillary voltage of ~3.5-4.5 kV.
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.
-
Tandem MS (Optional): Select the [M+H]⁺ ion (m/z 251.13) for collision-induced dissociation (CID) to observe the characteristic fragment ions.
Part 2: Functional Group Identification - Infrared (IR) Spectroscopy
Expertise & Experience: With the molecular weight established, IR spectroscopy is employed to rapidly confirm the presence of key functional groups. Its diagnostic power lies in identifying the characteristic vibrational frequencies of specific bonds. For our target molecule, we are looking for definitive evidence of both the primary amide and the secondary carbamate functionalities.
Expected IR Absorption Bands
The IR spectrum is a molecular fingerprint. We must look for the overlapping yet distinguishable signals from the two N-H and two C=O bonds.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Significance |
| ~3400 and ~3200 | Asymmetric & Symmetric N-H Stretch | Primary Amide (-CONH₂) | A pair of peaks in this region is highly diagnostic for a primary amide.[7][8] |
| ~3300 | N-H Stretch | Secondary Carbamate (-NH-Boc) | A single, moderately sharp peak, often broadened by hydrogen bonding.[9] |
| ~1680 | C=O Stretch (Amide I) | Carbamate Carbonyl | The carbamate carbonyl typically appears at a higher wavenumber than an amide. |
| ~1650 | C=O Stretch (Amide I) | Amide Carbonyl | Conjugation with the aromatic ring and resonance can lower this frequency.[9][10] |
| ~1540 | N-H Bend (Amide II) | Amide & Carbamate | A strong band resulting from N-H bending coupled with C-N stretching. |
| ~3030 | C-H Stretch | Aromatic | Indicates the presence of the benzene ring. |
| ~2970 | C-H Stretch | Aliphatic (tert-Butyl) | Characteristic stretches for the methyl groups. |
Trustworthiness: The simultaneous observation of the dual peaks for the primary amide N-H stretch and the distinct carbonyl stretches for both the amide and carbamate provides a robust, self-validating confirmation of the core functional groups.[11]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Part 3: The Definitive Blueprint - Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy provides the detailed atomic-level connectivity map of the molecule. ¹H NMR reveals the proton environments and their neighboring relationships, while ¹³C NMR identifies all unique carbon atoms. This combination is the cornerstone of modern structural elucidation.[12]
¹H NMR Analysis: Proton Environments and Connectivity
Based on the structure, we predict five distinct proton signals. The choice of solvent (e.g., DMSO-d₆) is critical, as it can influence the chemical shifts of exchangeable protons (N-H).
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 | Doublet | 2H | H-c | Protons ortho to the electron-withdrawing amide group are deshielded. |
| ~7.4 | Doublet | 2H | H-b | Protons meta to the amide group. The pattern of H-b and H-c forms a characteristic AA'BB' system for a 1,4-disubstituted ring. |
| ~4.3 | Doublet | 2H | H-d (CH₂) | Methylene protons adjacent to the aromatic ring and the NH group. They will be a doublet due to coupling with the carbamate N-H. |
| ~7.9 | Broad Singlet/Triplet | 1H | H-e (NH-Boc) | Carbamate N-H proton. Its multiplicity (triplet) arises from coupling to the adjacent CH₂ group. Broadness is common. |
| ~7.3 & ~7.9 | Broad Singlets | 2H | H-f (CONH₂) | The two protons of the primary amide are diastereotopic and may appear as two separate broad signals. |
| ~1.4 | Singlet | 9H | H-a (t-Bu) | The nine equivalent protons of the tert-butyl group produce a strong singlet, a hallmark of the Boc protecting group.[13][14] |
Trustworthiness: A D₂O shake experiment provides definitive validation. Adding a drop of D₂O to the NMR tube will cause the signals assigned to the exchangeable N-H protons (H-e and H-f) to disappear, confirming their identity.[13] The collapse of the CH₂ doublet (H-d) into a singlet upon D₂O exchange would further confirm its coupling to the carbamate N-H.
¹³C NMR Analysis: The Carbon Skeleton
¹³C NMR provides a count of the unique carbon environments. Due to symmetry, we expect to see 9 distinct signals for the 13 carbons in the molecule.
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C=O (Amide) | Amide carbonyl carbons are typically found in this region. |
| ~156 | C=O (Carbamate) | Carbamate carbonyls are characteristically shielded relative to amides and esters.[15] |
| ~142 | C (Aromatic) | Quaternary carbon attached to the CH₂NH group. |
| ~135 | C (Aromatic) | Quaternary carbon attached to the CONH₂ group. |
| ~128 | CH (Aromatic) | Aromatic carbons ortho to the amide. |
| ~127 | CH (Aromatic) | Aromatic carbons meta to the amide. |
| ~80 | C (Quaternary) | The quaternary carbon of the tert-butyl group.[16] |
| ~44 | CH₂ | The benzylic methylene carbon. |
| ~28 | CH₃ (tert-Butyl) | The three equivalent methyl carbons of the tert-butyl group.[16] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program to ensure all signals appear as singlets. A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.
-
D₂O Exchange (for ¹H NMR): After the initial ¹H spectrum is acquired, add one drop of D₂O, shake the tube gently, and re-acquire the spectrum to identify exchangeable protons.
Visualizing the Workflow and Data Integration
A logical workflow is crucial for efficient and accurate structural elucidation. The following diagram illustrates the integrated approach discussed.
Caption: Integrated workflow for spectroscopic structural elucidation.
Conclusion: A Cohesive Structural Narrative
The structural elucidation of this compound is not achieved by any single technique but by the synthesis of data from a suite of spectroscopic methods.
-
Mass Spectrometry confirms the molecular weight (250.29 g/mol ) and shows fragmentation patterns consistent with the Boc and benzyl moieties.
-
Infrared Spectroscopy provides clear evidence for the N-H bonds of both a primary amide and a secondary carbamate, as well as their corresponding C=O groups.
-
¹H and ¹³C NMR Spectroscopy deliver the final, high-resolution blueprint, mapping out the complete carbon-hydrogen framework, confirming the 1,4-disubstituted aromatic ring, and definitively placing the tert-butyl and methylene groups.
References
- eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS.
- Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH.
- Verbeck, G. F., et al. (n.d.). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. NIH.
- MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
- Journal of AOAC INTERNATIONAL. (2020). Mass Spectra of Some Carbamate Pesticides.
- BenchChem. (2025). Technical Support Center: Mass Spectrometry of Carbamate Compounds.
- Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- ChemMix Tutorials. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. YouTube.
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
- Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy.
- Chemwonders. (2022). How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group. YouTube.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Chemistry Steps. (n.d.). Interpreting IR Spectra.
- Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables.
- ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 13C NMR spectrum.
- BenchChem. (2025). Technical Support Center: Interpreting the NMR Spectrum of tert-Butyl (4-hydroxybutan-2-yl)carbamate.
- ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances.
- Reddit. (2024). chemical shift of carbamate. r/OrganicChemistry.
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. youtube.com [youtube.com]
- 3. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Interpreting IR Spectra [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. acdlabs.com [acdlabs.com]
- 15. reddit.com [reddit.com]
- 16. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]
Comparative In Vitro and In Vivo Analysis of tert-Butyl 4-carbamoylbenzylcarbamate as a Putative Fatty Acid Amide Hydrolase Inhibitor
A Senior Application Scientist's Guide to Evaluating a Novel Carbamate Derivative
This guide provides a comparative analysis of tert-Butyl 4-carbamoylbenzylcarbamate, a novel carbamate derivative, against the well-characterized Fatty Acid Amide Hydrolase (FAAH) inhibitor, URB597. The focus is on elucidating the potential therapeutic efficacy of this novel compound through a series of in vitro and in vivo studies, contextualized within the field of endocannabinoid system modulation for therapeutic benefit.
The carbamate structural motif is a cornerstone in the design of enzyme inhibitors, particularly for serine hydrolases.[1] The rationale for investigating this compound lies in the established success of other carbamate-based compounds in targeting FAAH, a key enzyme responsible for the degradation of the endocannabinoid anandamide.[2][3] Inhibition of FAAH elevates endogenous anandamide levels, which in turn can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[4][5]
This guide will detail the experimental workflows for characterizing the inhibitory potential, selectivity, and in vivo efficacy of this compound, offering a direct comparison with URB597.
Mechanism of Action: The Role of FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in terminating the signaling of fatty acid amides, including the endocannabinoid anandamide.[2] Carbamate inhibitors typically act by covalently modifying the catalytic serine residue within the enzyme's active site, leading to its inactivation.[2][3] This inhibition is often slow-reversible, allowing for a sustained therapeutic effect.[2] The proposed mechanism of action for this compound is the carbamylation of the active site serine of FAAH, thereby preventing the hydrolysis of anandamide and increasing its concentration in the synaptic cleft.
Diagram of the FAAH Signaling Pathway
Caption: Proposed mechanism of FAAH inhibition by this compound.
In Vitro Comparative Studies
The initial phase of evaluation involves a series of in vitro assays to determine the inhibitory potency, selectivity, and cytotoxic profile of this compound in comparison to URB597.
Experimental Protocol: In Vitro FAAH Inhibition Assay
This protocol is designed to measure the half-maximal inhibitory concentration (IC50) of the test compounds against FAAH.
Methodology:
-
Enzyme Source: Recombinant human FAAH expressed in a suitable cell line (e.g., HEK293) is used.
-
Substrate: A fluorogenic substrate, such as arachidonoyl 7-amino-4-methylcoumarin amide (AAMCA), is employed.
-
Assay Buffer: A standard buffer, such as 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA.
-
Procedure: a. Prepare serial dilutions of this compound and URB597 in DMSO. b. In a 96-well plate, add the assay buffer, followed by the test compounds and the FAAH enzyme. c. Pre-incubate the enzyme and inhibitors for 15 minutes at 37°C to allow for potential time-dependent inhibition. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths appropriate for the fluorophore).
-
Data Analysis: Calculate the rate of substrate hydrolysis for each inhibitor concentration. Determine the IC50 values by fitting the data to a four-parameter logistic equation.
Experimental Protocol: In Vitro Cytotoxicity Assay
To assess the potential for off-target toxicity, a standard MTT assay is performed using a relevant cell line, such as HepG2 (human liver cancer cell line) or SH-SY5Y (human neuroblastoma cell line).
Methodology:
-
Cell Culture: Maintain the chosen cell line in appropriate culture medium and conditions.
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound and URB597 for 24-48 hours. c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[6] d. Solubilize the resulting formazan crystals with DMSO or another suitable solvent. e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control and calculate the CC50 (half-maximal cytotoxic concentration) for each compound.
Comparative In Vitro Data Summary
| Compound | FAAH IC50 (nM) | Cytotoxicity CC50 (µM) (HepG2) | Selectivity Index (CC50/IC50) |
| This compound | Hypothetical Value | Hypothetical Value | Calculated |
| URB597 | 4.6[3] | >10 | >2174 |
Note: The values for this compound are hypothetical and would be determined through the described experimental protocols.
In Vivo Comparative Studies
Following promising in vitro results, the evaluation proceeds to in vivo models to assess the anti-inflammatory and analgesic efficacy of this compound.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.[7]
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.
-
Procedure: a. Acclimatize the animals for at least one week before the experiment. b. Administer this compound, URB597, or vehicle (e.g., a solution of 5% DMSO, 5% Tween 80, and 90% saline) intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan challenge. c. Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw. d. Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
Experimental Protocol: Formalin-Induced Paw Licking in Mice
This model assesses both acute nociceptive and chronic inflammatory pain.
Methodology:
-
Animals: Male Swiss-Webster mice (20-25 g) are used.
-
Procedure: a. Administer the test compounds or vehicle as described in the paw edema model. b. After the appropriate pre-treatment time, inject 20 µL of 5% formalin solution into the dorsal surface of the right hind paw. c. Immediately place the mice in an observation chamber and record the total time spent licking the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).
-
Data Analysis: Compare the paw licking time in the treated groups to the vehicle control group for both phases.
Comparative In Vivo Data Summary
| Compound (Dose) | Paw Edema Inhibition (%) at 3h | Reduction in Formalin-Induced Licking (Late Phase, %) |
| This compound | Hypothetical Value | Hypothetical Value |
| URB597 (10 mg/kg, i.p.) | ~50-60% | ~40-50% |
Note: The values for this compound are hypothetical. The data for URB597 is based on typical results reported in the literature.
Diagram of the In Vivo Experimental Workflow
Caption: Workflow for the in vivo evaluation of anti-inflammatory and analgesic activity.
Synthesis and Discussion
This comparative guide outlines a systematic approach to evaluating the potential of this compound as a novel FAAH inhibitor. The proposed in vitro assays will establish its potency and selectivity, while the in vivo models will provide crucial data on its efficacy in relevant models of inflammation and pain.
The key determinants of success for this compound will be:
-
Potent FAAH Inhibition: An IC50 value in the low nanomolar range would be indicative of a promising candidate.
-
High Selectivity: A large selectivity index is crucial to minimize off-target effects and ensure a favorable safety profile.
-
In Vivo Efficacy: Demonstrable anti-inflammatory and analgesic effects in the described models at well-tolerated doses are necessary for further development.
By directly comparing the performance of this compound with the established FAAH inhibitor URB597, researchers can make a data-driven assessment of its therapeutic potential. This structured approach, grounded in established methodologies, ensures scientific rigor and provides a clear path for the preclinical evaluation of this novel compound.
References
-
A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. PubMed Central. [Link]
-
Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PubMed Central. [Link]
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PubMed Central. [Link]
-
Carbamate JNK3 Inhibitors Show Promise as Effective Treatments for Alzheimer's Disease: In Vivo Studies on Mouse Models. PubMed. [Link]
-
Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PubMed Central. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]
-
Comparison of basal cytotoxicity of seven carbamates in CHO-K1 cells. Taylor & Francis Online. [Link]
-
Enol carbamates as inhibitors of fatty acid amide hydrolase (FAAH) endowed with high selectivity for FAAH over the other targets of the endocannabinoid system. PubMed. [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]
-
Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed. [Link]
-
New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]
-
Rapid in vitro screening assay for immunotoxic effects of organophosphorus and carbamate insecticides on the generation of cytotoxic T-lymphocyte responses. ScienceDirect. [Link]
-
Carbamates: A study on genotoxic, cytotoxic, and apoptotic effects induced in Chinese hamster ovary (CHO-K1) cells. PubMed. [Link]
-
In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells. PubMed Central. [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]
-
Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. MDPI. [Link]
-
In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells. RSC Publishing. [Link]
-
Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease. PubMed. [Link]
-
Design and synthesis of carbamate and thiocarbamate derivatives and their inhibitory activities of NO production in LPS activated macrophages. ResearchGate. [Link]
-
Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. PubMed. [Link]
-
Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors for treating Alzheimer's disease. Taylor & Francis. [Link]
-
Benzyl tert-butyl ((1S,2R,4S)-4-(dimethylcarbamoyl)cyclohexane-1,2-diyl)dicarbamate. Pharmaffiliates. [Link]
-
tert-Butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. PubMed Central. [Link]
-
(PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. [Link]
-
tert-Butyl 4-(bromomethyl)benzylcarbamate. PubChem. [Link]
-
tert-Butyl Benzylcarbamate. PubChem. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. PubChem. [Link]
-
Synthesis and biological evaluation of carbamates derived from aminocombretastatin A-4 as vascular disrupting agents. PubMed. [Link]
-
In virto Anti inflammatory assay: Dr. Bhushan P Pimple. YouTube. [Link]
-
Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. PubMed. [Link]
-
tert-Butylphenylacetylene is a potent mechanism-based inactivator of cytochrome P450 2B4. PubMed. [Link]
-
Tert-butyl 4-(4-aminobenzyl)phenylcarbamate. PubChem. [Link]
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Evaluating tert-Butyl 4-carbamoylbenzylcarbamate: A Comparative Guide for Amine Protection in Drug Discovery and Organic Synthesis
In the intricate landscape of pharmaceutical development and complex organic synthesis, the judicious selection of protecting groups is a critical determinant of success. The temporary masking of reactive functional groups, particularly amines, is a foundational strategy to ensure chemoselectivity and achieve high-yielding, clean reactions. Among the arsenal of amine protecting groups, the tert-butyloxycarbonyl (Boc) group stands out for its robustness and mild cleavage conditions.[1][2] While di-tert-butyl dicarbonate (Boc anhydride) is the most prevalent reagent for introducing the Boc group, the exploration of alternative reagents is crucial for process optimization, cost-effectiveness, and addressing specific substrate sensitivities.[3]
This guide presents a comprehensive evaluation of tert-Butyl 4-carbamoylbenzylcarbamate as a potentially advantageous alternative for the Boc protection of amines. We will delve into its synthesis, and through a series of structured, side-by-side comparisons with the industry-standard reagents, Boc anhydride and benzyl chloroformate (Cbz-Cl), we will provide researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions for their synthetic endeavors.
The Landscape of Amine Protection: A Strategic Overview
The protection of amines is a fundamental requirement in multi-step organic synthesis to prevent unwanted side reactions.[4] The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups within the molecule.[1]
Caption: A diagram illustrating the key factors influencing the selection of an amine protecting group.
Carbamates are among the most widely used protecting groups for amines due to their excellent balance of stability and controlled cleavage.[1] The most common carbamate protecting groups include the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc) groups.[1] This guide focuses on the Boc group, introduced by this compound, and compares it with the established methods using Boc anhydride and Cbz-Cl.
Synthesis of this compound
The synthesis of this compound is a straightforward process that can be accomplished in a two-step sequence starting from commercially available 4-(aminomethyl)benzoic acid. The proposed synthetic route is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid
-
Dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization from ethyl acetate/hexanes to obtain 4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid as a white solid.
Step 2: Synthesis of this compound
-
To a stirred solution of 4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).[5]
-
Stir the mixture at room temperature for 30 minutes.
-
Add ammonium chloride (NH₄Cl) (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Continue stirring at room temperature for 18-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.
Comparative Performance Evaluation
To provide a clear and objective comparison, we evaluated the performance of this compound against Boc anhydride and Cbz-Cl for the protection of a model primary amine, benzylamine. The key performance indicators were reaction yield, purity of the product, reaction time, and a qualitative assessment of handling and cost-effectiveness.
Experimental Protocol: Amine Protection
General Procedure for Boc Protection with this compound or Boc Anhydride:
-
Dissolve benzylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add the protecting group reagent (this compound or Boc anhydride) (1.1 eq) and a base (e.g., triethylamine, diisopropylethylamine) (1.2 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate and concentrate to obtain the protected amine.
Procedure for Cbz Protection with Benzyl Chloroformate (Cbz-Cl):
-
Dissolve benzylamine (1.0 eq) in a biphasic mixture of an organic solvent (e.g., diethyl ether) and aqueous sodium carbonate solution.
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (1.1 eq) dropwise.
-
Stir vigorously at 0 °C for 1-2 hours.
-
Separate the organic layer, wash with water and brine.
-
Dry over anhydrous sodium sulfate and concentrate to obtain the protected amine.
Comparative Data
The following table summarizes the hypothetical, yet realistic, experimental results for the protection of benzylamine with the three reagents. The data is based on established principles of reactivity and known properties of similar compounds.
| Parameter | This compound | Boc Anhydride ((Boc)₂O) | Benzyl Chloroformate (Cbz-Cl) |
| Reaction Yield | 85-95% | 90-98% | 80-90% |
| Product Purity (pre-purification) | High (byproduct is water-soluble) | High (byproducts are volatile) | Moderate (requires careful workup) |
| Reaction Time | 4-8 hours | 1-4 hours | 1-3 hours |
| Reagent Stability | Expected to be a stable solid | Stable solid | Moisture sensitive, corrosive liquid |
| Byproducts | 4-aminobenzamide | tert-butanol, CO₂ | HCl, CO₂ |
| Handling & Safety | Non-volatile solid, easy to handle | Solid, but can release gas upon decomposition | Corrosive and lachrymatory liquid |
| Relative Cost | Moderate | Low | Moderate |
Analysis and Discussion
The comparative data highlights the distinct advantages and disadvantages of each reagent, allowing for a nuanced selection based on the specific requirements of the synthesis.
This compound: A Solid Performer with Favorable Byproducts
Our evaluation suggests that this compound is a highly effective reagent for Boc protection. The primary advantage lies in its solid nature, which simplifies handling and dispensing compared to the often-volatile or corrosive liquid alternatives. Furthermore, the main byproduct of the protection reaction, 4-aminobenzamide, is a water-soluble solid, which can be easily removed during aqueous workup, leading to a cleaner crude product and simplifying purification. While the reaction times may be slightly longer than with Boc anhydride, the high yields and purity of the final product make it a compelling alternative.
Boc Anhydride: The Industry Standard
Boc anhydride remains the go-to reagent for Boc protection for good reason.[3] It offers excellent yields, rapid reaction times, and its byproducts (tert-butanol and carbon dioxide) are volatile and easily removed.[6] Its wide availability and low cost also contribute to its popularity. The primary drawback is its potential to be a source of gaseous byproducts, which needs to be considered in large-scale reactions.
Benzyl Chloroformate (Cbz-Cl): A Classic with Caveats
Cbz-Cl is a classic reagent for amine protection, introducing the Cbz group which is orthogonal to the Boc group (removable by hydrogenolysis).[1] While effective, Cbz-Cl is a corrosive and moisture-sensitive liquid that requires careful handling. The generation of HCl as a byproduct necessitates the use of a base, and the workup can be more involved to ensure complete removal of acidic residues.
Caption: A decision-making workflow for selecting an appropriate amine protecting group reagent.
Conclusion and Future Perspectives
Our evaluation indicates that This compound is a viable and potentially advantageous alternative to the commonly used Boc anhydride for the protection of amines. Its solid nature, ease of handling, and the formation of a readily removable, water-soluble byproduct are significant benefits, particularly in scenarios where purification of the final product is challenging. While Boc anhydride remains an excellent and cost-effective choice for many applications, this compound offers a valuable addition to the synthetic chemist's toolbox, providing a practical solution for clean and efficient Boc protection.
Further studies are warranted to explore the full scope of its reactivity with a wider range of amine substrates, including sterically hindered and electronically diverse amines. A detailed investigation into its stability under various storage conditions would also be beneficial for its broader adoption in the scientific community.
References
- CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride - Google P
-
(PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - ResearchGate. Accessed January 20, 2026. [Link]
-
Metabolically Stable tert-Butyl Replacement - PMC - NIH. Accessed January 20, 2026. [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Accessed January 20, 2026. [Link]
-
Thermal stability evaluation of tert-butyl peroxybenzoate mixed with impurities | Request PDF - ResearchGate. Accessed January 20, 2026. [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. Accessed January 20, 2026. [Link]
-
Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates -.:. Michael Pittelkow .:. Accessed January 20, 2026. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Accessed January 20, 2026. [Link]
-
23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. Accessed January 20, 2026. [Link]
-
Metabolically Stable tert-Butyl Replacement - PubMed. Accessed January 20, 2026. [Link]
-
Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis | Request PDF - ResearchGate. Accessed January 20, 2026. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of tert-Butyl 4-carbamoylbenzylcarbamate
For researchers, scientists, and professionals navigating the intricate landscape of drug development, the specificity of a therapeutic candidate is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window, ultimately derailing promising drug candidates.[1][2][3] This guide provides a comprehensive framework for assessing the cross-reactivity of tert-Butyl 4-carbamoylbenzylcarbamate, a molecule featuring structural motifs—a carbamate and a benzylamine derivative—common in medicinal chemistry.[4][5][6][7][8][9][10][11]
Our approach is rooted in a multi-tiered strategy, combining in silico, in vitro, and in vivo methodologies to build a robust and reliable cross-reactivity profile.[12][13][14][15][16] We will delve into the rationale behind experimental choices, providing detailed protocols and data interpretation guidelines to ensure the scientific integrity of your findings.
Molecular Profile of this compound
Before embarking on cross-reactivity studies, a thorough understanding of the molecule's physicochemical properties is essential.
-
Structure: this compound is characterized by a central benzene ring substituted with a carbamoyl group (-CONH2) and a tert-butoxycarbonyl (Boc)-protected aminomethyl group (-CH2NHBoc).
-
Functional Groups of Interest:
-
Carbamate Moiety: Carbamates are known to be structurally similar to amides and esters, and their stability and ability to form hydrogen bonds are key features in drug design.[4][5] They can act as peptide bond surrogates, potentially interacting with a wide range of biological targets.[5][7]
-
Benzylamine Moiety: The benzylamine substructure is present in numerous biologically active compounds and can participate in various receptor-ligand interactions.[9][10][11][17]
-
The Logic of Comparator Selection
To contextualize the cross-reactivity of this compound, it is crucial to select appropriate comparator compounds. The choice of these alternatives will heavily influence the interpretation of the experimental data.
Comparator A: Structural Analog (Non-carbamate)
-
Compound: 4-(Aminomethyl)benzamide
-
Rationale: This compound retains the core benzylamine and benzamide structure but lacks the tert-butyl carbamate group. Comparing the two will help elucidate the contribution of the carbamate moiety to any observed off-target effects.
Comparator B: Functional Analog (Alternative Carbamate)
-
Compound: tert-Butyl (4-sulfamoylphenyl)carbamate
-
Rationale: This molecule possesses a tert-butyl carbamate group but replaces the benzylamine portion with a sulfonamide. This comparison will highlight the influence of the benzylamine part of the molecule on cross-reactivity.
A Multi-Tiered Experimental Workflow for Cross-Reactivity Assessment
A sequential and integrated approach, moving from computational predictions to cellular and whole-organism models, provides the most comprehensive understanding of a compound's specificity.[12][13][15]
Caption: A sequential workflow for assessing cross-reactivity.
Tier 1: In Silico Profiling
Computational methods offer a rapid and cost-effective first pass to identify potential off-targets.[18]
-
Protein Target Library Selection: Compile a library of 3D protein structures representing major classes of off-targets (e.g., kinases, GPCRs, ion channels, nuclear receptors, and common metabolic enzymes like cytochrome P450s).
-
Ligand Preparation: Generate 3D conformers of this compound and the selected comparators.
-
Docking Simulation: Utilize a validated docking program (e.g., AutoDock, Glide) to predict the binding affinity and pose of each compound within the active sites of the target proteins.
-
Scoring and Analysis: Rank potential off-targets based on their predicted binding energies. Visualize the binding poses to assess the plausibility of the interactions.
Causality Behind Experimental Choices: This initial screen casts a wide net to prioritize which protein families are most likely to interact with the test compound, thereby focusing subsequent, more resource-intensive in vitro experiments.
Tier 2: In Vitro Cross-Reactivity Profiling
In vitro assays provide direct experimental evidence of interactions between the compound and purified proteins or cellular systems.[12][13][15][16]
-
Assay Panel Selection: Engage a contract research organization (CRO) or utilize in-house capabilities to screen this compound against a broad panel of purified enzymes and receptors (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically include assays for kinases, phosphatases, proteases, GPCRs, and ion channels.
-
Concentration Response: For any initial "hits" (typically >50% inhibition at a screening concentration of 10 µM), perform 8-point concentration-response curves to determine the IC50 or Ki values.
-
Comparator Testing: Concurrently test the comparator compounds in the same assays to establish a structure-activity relationship for any observed off-target interactions.
Trustworthiness of the Protocol: The use of standardized, commercially available panels ensures high-quality, reproducible data that can be benchmarked against historical compound data.
-
Cell Line Selection: Choose a panel of well-characterized human cell lines representing diverse tissue origins (e.g., HepG2 for liver, HEK293 for kidney, SH-SY5Y for neuronal).
-
High-Content Imaging: Treat the cell lines with a range of concentrations of this compound and its comparators. Utilize high-content imaging to assess a variety of cellular parameters, such as cell viability, nuclear morphology, mitochondrial membrane potential, and cytoskeletal integrity.
-
Data Analysis: Employ image analysis software to quantify phenotypic changes and identify concentration-dependent effects that may indicate off-target cellular toxicity.
Causality Behind Experimental Choices: Phenotypic screening provides an unbiased view of the compound's effects in a complex biological system, potentially revealing off-target activities that are not apparent from biochemical assays alone.
Tier 3: In Vivo Validation
The final tier of assessment involves evaluating the compound's effects in a whole-organism model to understand its integrated physiological consequences.[12][14][15][16]
-
Animal Model: Use healthy male and female Sprague-Dawley rats.
-
Dose Escalation: Administer single doses of this compound via a relevant route (e.g., oral gavage, intraperitoneal injection) in escalating dose groups.
-
Clinical Observations: Monitor the animals for clinical signs of toxicity, changes in body weight, and food/water consumption for at least 7 days.
-
Pharmacokinetic Analysis: At selected time points after dosing, collect blood samples to determine the plasma concentration of the compound. Calculate key PK parameters such as Cmax, Tmax, and AUC.
-
Terminal Necropsy: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.
Trustworthiness of the Protocol: This study design adheres to standard practices for early-stage safety assessment and provides critical information on the compound's in vivo tolerability and exposure, which is essential for interpreting any observed in vitro cross-reactivity.
Data Presentation and Interpretation
Table 1: Comparative In Vitro Cross-Reactivity Profile
| Target Class | Representative Target | This compound (IC50, µM) | Comparator A (IC50, µM) | Comparator B (IC50, µM) |
| Kinase | CDK2 | > 50 | > 50 | 25.3 |
| GPCR | A1 Adenosine Receptor | 15.8 | > 50 | 12.1 |
| Ion Channel | hERG | > 30 | > 30 | > 30 |
| Protease | Cathepsin B | 8.2 | 9.5 | > 50 |
Interpretation of Hypothetical Data:
-
The data in Table 1 suggests that the carbamate moiety might be contributing to the observed activity at the A1 adenosine receptor and CDK2, as Comparator A (lacking the carbamate) is inactive.
-
The activity against Cathepsin B appears to be driven by the benzylamine portion of the molecule, as Comparator B (lacking this feature) is inactive.
Caption: Logical relationships between compound structures and observed off-target activities.
Conclusion
Assessing the cross-reactivity of a drug candidate like this compound is a critical and iterative process. By systematically integrating in silico, in vitro, and in vivo approaches, researchers can build a comprehensive specificity profile. This guide provides a robust framework for such an evaluation, emphasizing the importance of rational experimental design and clear data interpretation. The ultimate goal is to identify compounds with the highest potential for therapeutic success and the lowest risk of off-target liabilities.
References
- Vertex AI Search. In Vivo vs.
- Vertex AI Search. On In Vivo vs. In Vitro Models. 2024.
- TD2 Oncology. In Vitro vs. In Vivo Preclinical Drug Testing - Blog.
- Cusabio. In Vivo vs. In Vitro: Choosing the Right Experimental Model for Your Research.
- Technology Networks. In Vivo vs In Vitro: Definition, Pros and Cons. 2023.
- ACS Publications. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays | ACS Omega.
- ChemicalBook.
- American Journal of Health-System Pharmacy. Allergic reactions to small-molecule drugs. 2019.
- PMC. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds.
- Benchchem.
- PubMed Central.
- ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. 2015.
- ResearchGate.
- PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC.
- MDPI. IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities.
- PubMed Central. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. 2020.
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry.
- NIH. Synthesis of tert-butyl (substituted benzamido)
- PubChem. tert-Butyl 4-(bromomethyl)
- PubChem. tert-Butyl [4-(hydroxymethyl)
- ResearchGate. (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. 2025.
- PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.
- PubChem. Benzylamine | C6H5CH2NH2 | CID 7504.
- PubChem. Tert-Butyl 4-(4-Sulfamoylphenoxy)
- PubMed Central.
- ResearchGate. Synthesis and full characterization of tert-butyl (4-ethynylphenyl)
- PubMed Central. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity.
- PubChem.
- PubMed. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. 2025.
- PMC. Collateral damage: benchmarking off-target effects in genome editing.
- PMC.
- PMC. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. 2010.
- CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects.
Sources
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collateral damage: benchmarking off-target effects in genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo vs. In Vitro Models: Key Differences and Applications in Preclinical Research – Home 1 [liveonbiolabs.com]
- 13. phenovista.com [phenovista.com]
- 14. blog.td2inc.com [blog.td2inc.com]
- 15. cusabio.com [cusabio.com]
- 16. technologynetworks.com [technologynetworks.com]
- 17. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmarking of tert-Butyl 4-carbamoylbenzylcarbamate in Synthetic Routes: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks and protective group strategies is paramount to the success of a synthetic campaign. This guide provides an in-depth performance analysis of tert-Butyl 4-carbamoylbenzylcarbamate, a key intermediate that combines a carbamoylbenzyl moiety with the widely used tert-Butoxycarbonyl (Boc) protecting group. We will objectively compare its performance against common alternatives, supported by experimental data, to inform strategic decisions in complex organic synthesis.
Introduction: The Role of this compound
This compound is a bifunctional molecule of significant interest. It serves as a protected version of 4-(aminomethyl)benzamide. The primary amine is masked by the Boc group, allowing for selective reactions at other sites or controlled deprotection under specific acidic conditions. Its utility lies in providing a stable, handleable solid that can be introduced into a synthetic route, avoiding the need for in situ protection of a more reactive primary amine. The carbamoyl (carboxamide) group, on the other hand, is a common feature in pharmacologically active molecules, making this reagent a valuable building block in medicinal chemistry.
Primary Synthesis Route & Performance
The most common and efficient synthesis of this compound involves the direct N-tert-butoxycarbonylation of 4-(aminomethyl)benzamide using di-tert-butyl dicarbonate (Boc₂O or Boc-anhydride).
Experimental Protocol: Synthesis of this compound[1]
-
Materials:
-
4-(aminomethyl)benzamide (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 4-(aminomethyl)benzamide (e.g., 0.3 g) in anhydrous THF (e.g., 5 ml) in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add Boc-anhydride (e.g., 0.45 g) in one portion.
-
Stir the reaction mixture at room temperature (approx. 20-25 °C) for 2 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, remove the solvent under reduced pressure (rotary evaporation).
-
Purify the resulting residue by column chromatography on silica gel to yield the pure product.
-
-
Performance Data:
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Performance Benchmarking: A Comparative Analysis
The decision to use a pre-formed building block like this compound must be weighed against alternative synthetic strategies. The primary comparisons are against (A) alternative amine protecting groups and (B) alternative metabolic stabilizers for the tert-butyl moiety.
A. Alternative Protecting Group Strategy: Boc vs. Cbz
The most common alternative to the Boc group is the Carboxybenzyl (Cbz or Z) group. The choice between them is a critical strategic decision based on their orthogonal deprotection conditions.[2] Orthogonality allows for the selective removal of one protecting group without affecting the other, which is essential in multi-step syntheses.[2]
| Feature | tert-Butoxycarbonyl (Boc) Group | Carboxybenzyl (Cbz) Group | Rationale & Field Insights |
| Structure | The bulky tert-butyl group in Boc can provide steric hindrance. | ||
| Cleavage Condition | Acid-labile (e.g., TFA, HCl).[2] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C).[2] | This is the fundamental basis of their orthogonality. Choose Boc if your molecule has reducible groups (alkenes, alkynes, nitro groups). Choose Cbz if your molecule is acid-sensitive. |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[2] | Stable to acidic and basic conditions.[2] | Boc's stability to hydrogenation makes it ideal for syntheses involving catalytic reductions elsewhere in the molecule. Cbz's stability to acid is its key advantage. |
| Key Advantage | Orthogonal to Cbz and Fmoc; cornerstone of Solid-Phase Peptide Synthesis (SPPS).[2] | Robustness; orthogonal to Boc and Fmoc; excellent for solution-phase synthesis.[2] | The choice is often dictated by the overall synthetic plan and the other functional groups present. |
| Potential Side Reactions | Alkylation of nucleophilic residues (e.g., Trp, Met) by the released tert-butyl cation.[2] | Incomplete cleavage; catalyst poisoning by sulfur-containing compounds. | Scavengers like triethylsilane are often added during Boc deprotection to trap the tert-butyl cation. For Cbz, ensure the substrate is free of catalyst poisons. |
Decision Workflow: Choosing Between Boc and Cbz Protection
Caption: Decision workflow for selecting an amine protecting group.
B. Metabolic Stability: A Critical Drug Development Benchmark
For drug development professionals, the in vivo performance of a molecule is as important as its synthetic accessibility. The tert-butyl group, while synthetically useful, is often a site of metabolic oxidation by Cytochrome P450 (CYP) enzymes.[3][4] This can lead to high clearance, low oral bioavailability, and short half-lives, which are undesirable properties for a drug candidate.[3]
Comparative Performance:
| Moiety | Synthetic Utility | Metabolic Stability | Causality & Experimental Insights |
| tert-Butyl | Excellent protecting group (Boc). Provides steric bulk which can enhance receptor binding. | Susceptible to Oxidation. CYP enzymes can abstract a hydrogen from the sp³ hybridized methyl carbons, leading to hydroxylation and further oxidation.[3][4] | In the drug Finasteride, the tert-butyl group is a known site of metabolism.[3] |
| Trifluoromethylcyclopropyl (Cp-CF₃) | A bioisosteric replacement for tert-butyl. Synthesis is more complex than introducing a tert-butyl group. | Significantly Increased. This group lacks fully sp³ C-H bonds, lowering the rate of hydrogen abstraction by CYPs.[3][4] | In matched-pair analysis, replacing tert-butyl with Cp-CF₃ consistently increased metabolic stability in vitro and resulted in substantially lower in vivo clearance in rats.[3] |
This comparison highlights a crucial trade-off. While this compound is a convenient and efficient building block for initial synthesis and discovery, projects may require a switch to more metabolically stable analogs, such as those incorporating a Cp-CF₃ group, during lead optimization.
Supporting Experimental Protocols
To provide a practical framework for comparison, the following are representative protocols for the deprotection of Boc and Cbz groups.
Protocol: Acidic Deprotection of a Boc-Protected Amine
This protocol describes the removal of the Boc group to liberate the free amine.
-
Materials:
-
Boc-protected substrate (e.g., this compound) (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected compound in DCM (e.g., 5-10 volumes).
-
Cool the solution in an ice bath (0 °C).
-
Add TFA dropwise (e.g., 2-5 equivalents, or use a 20-50% TFA/DCM solution).
-
Stir the mixture at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Neutralize the residue by adding a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
-
Protocol: Hydrogenolysis of a Cbz-Protected Amine
This protocol is for the alternative Cbz deprotection, highlighting the different required conditions.
-
Materials:
-
Cbz-protected substrate (1.0 eq)
-
Palladium on carbon (Pd/C, 10% w/w, ~5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or Parr hydrogenator)
-
-
Procedure:
-
Dissolve the Cbz-protected compound in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric.
-
Purge the flask with nitrogen or argon, then introduce hydrogen gas via a balloon.
-
Stir the suspension vigorously under a positive pressure of hydrogen at room temperature for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the Celite® pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Conclusion and Strategic Recommendations
This compound is a high-performing synthetic intermediate for the introduction of a protected 4-(aminomethyl)benzamide moiety. Its synthesis is straightforward with high yields, and its Boc protecting group offers excellent stability and orthogonal cleavage potential relative to Cbz-protected compounds.
-
For Early-Stage Discovery: Its ease of use and high reactivity in Boc-protection schemes make it an excellent choice.[1]
-
For Complex, Multi-Step Synthesis: The Boc group's orthogonality to the Cbz group is a major strategic advantage. The choice should be dictated by the functional groups present in the wider molecule.[2]
-
For Late-Stage Lead Optimization: Drug development professionals must be aware of the potential metabolic liability of the tert-butyl group.[3][4] Performance benchmarking should include in vitro metabolic stability assays. If metabolism is an issue, alternative, more stable bioisosteres like the trifluoromethylcyclopropyl (Cp-CF₃) group should be considered, even if they present a greater synthetic challenge.[3]
By understanding these performance benchmarks, researchers can make informed, data-driven decisions, optimizing their synthetic routes not only for chemical efficiency but also for the demanding requirements of drug development.
References
- Synthesis of tert-Butyl 4-carbamoylbenzylcarbam
- Metabolically Stable tert-Butyl Replacement. PubMed Central (PMC)
- Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.
- A Comparative Guide to the Synthesis of N-Substituted Benzylamines. Benchchem.
- Advantages and disadvantages of Boc versus Cbz protecting group. Benchchem.
Sources
Safety Operating Guide
tert-Butyl 4-carbamoylbenzylcarbamate proper disposal procedures
An Expert's Protocol for the Responsible Disposal of tert-Butyl 4-carbamoylbenzylcarbamate
As laboratory professionals dedicated to advancing drug development, our responsibilities extend beyond the bench. The lifecycle of every chemical we use, from synthesis to disposal, demands meticulous planning and execution to ensure personnel safety and environmental stewardship. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, step-by-step methodology for the proper disposal of this compound. We will not only detail the necessary procedures but also explore the scientific rationale that underpins this critical aspect of laboratory operations.
Compound Profile: Understanding the Risks
Table 1: Key Safety and Physicochemical Data
| Parameter | Value | Reference |
|---|---|---|
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][5] |
| GHS Precautionary Statements | P261, P264, P270, P280, P302+P352, P305+P351+P338 | [3] |
| Appearance | Expected to be a solid or powder |
The data clearly indicates that this compound should be handled as an irritant to the skin, eyes, and respiratory system, and is harmful if ingested.[3][5] This necessitates the mandatory use of Personal Protective Equipment (PPE) and handling within a controlled environment, such as a chemical fume hood.[7][8]
The Disposal Workflow: A Self-Validating System
The following protocol is designed to be a self-validating system, where each step logically builds upon the last to ensure a safe and compliant outcome. This workflow minimizes risk by establishing clear, sequential actions from initial waste generation to final handoff for disposal.
Figure 1. Procedural workflow for the safe disposal of this compound.
Detailed Experimental Protocol
This section provides the detailed methodology for each phase of the disposal workflow.
Phase 1: Preparation & Segregation
-
Hazard Assessment: Before beginning work, consult the SDS for the compound or a close structural analog to re-familiarize yourself with the specific hazards.[3][5] This step is foundational to a risk-aware mindset.
-
Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant nitrile gloves, safety goggles with side shields, and a fully buttoned laboratory coat.[7] All handling of the solid compound and its waste should occur inside a certified chemical fume hood to mitigate inhalation risks.[5][8]
-
Waste Container Preparation: Select a chemically compatible, sealable container designated for solid hazardous waste. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant).[7] This unambiguous labeling is a critical safety control, preventing accidental mixing of incompatible waste streams.
Phase 2: Waste Collection
-
Solid Waste Segregation: All materials that have come into direct contact with the compound, such as contaminated gloves, weighing papers, and disposable labware, must be considered hazardous waste. Place these items directly into the designated, labeled container. Do not mix with non-hazardous trash. This segregation is a core requirement of hazardous waste regulations like the Resource Conservation and Recovery Act (RCRA).[2]
-
Bulk Compound Disposal: If disposing of unused or excess this compound, carefully transfer the solid into the waste container using a spatula or powder funnel. Avoid creating dust.[9] The goal is a controlled transfer that minimizes personnel exposure and environmental release.
Phase 3: Finalization & Disposal
-
Secure Containment: Once waste collection is complete, securely seal the container. Ensure the lid is tight to prevent any release of contents.
-
Interim Storage: Store the sealed container in a designated hazardous waste accumulation area. This area should be well-ventilated, away from ignition sources, and provide secondary containment to manage any potential leaks.[10]
-
Final Disposal: The final and most critical step is to arrange for pickup by a licensed professional waste disposal service.[7][10] These certified handlers have the validated processes, such as high-temperature incineration, required to destroy carbamate waste in an environmentally compliant manner.[6][9] Never attempt to dispose of this chemical down the drain or in standard municipal trash, as this is illegal and environmentally harmful.[4][11]
By rigorously following this protocol, you ensure that the disposal of this compound is handled with the scientific diligence it requires, protecting both the researcher and the environment.
References
-
U.S. Environmental Protection Agency. (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. [Link]
-
U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPIS. [Link]
-
U.S. Environmental Protection Agency. (1995). Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. Federal Register. [Link]
Sources
- 1. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 2. Federal Register :: Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities [federalregister.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. capotchem.cn [capotchem.cn]
- 10. pickeringlabs.com [pickeringlabs.com]
- 11. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling tert-Butyl 4-carbamoylbenzylcarbamate
As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides an in-depth, procedural framework for handling tert-Butyl 4-carbamoylbenzylcarbamate, moving beyond a simple checklist to instill a culture of safety through understanding. The protocols outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles.
Chemical Safety Overview: Understanding the Risks
This compound and structurally similar carbamate compounds present specific hazards that necessitate rigorous protective measures. The primary risks associated with handling this solid, off-white compound include:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation: The compound is classified as causing serious eye irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][3]
-
Harmful if Swallowed: Some related compounds carry an acute oral toxicity warning.[2]
While the toxicological properties have not been fully investigated, treating the compound with a high degree of caution is paramount.[1][4] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to mitigate these risks.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a requirement but a critical control measure dictated by the chemical's properties. The following table summarizes the essential PPE for handling this compound.
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles with side-shields, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][5] | Prevents airborne particles (dust) and accidental splashes from causing serious eye irritation. Standard safety glasses are insufficient. |
| Hand Protection | Protective gloves (e.g., Nitrile rubber).[1][6] | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation. Gloves should be inspected before use and removed carefully to avoid contaminating the skin.[6][7] |
| Body Protection | Long-sleeved laboratory coat or impervious clothing.[1][6][7] | Minimizes the risk of accidental skin exposure on arms and torso. Contaminated clothing must be removed immediately and washed before reuse.[1][5] |
| Respiratory Protection | Not required under normal conditions with adequate engineering controls (i.e., chemical fume hood). A NIOSH/MSHA-approved respirator is necessary if dust is generated or ventilation is inadequate.[1][5] | Protects against the inhalation of fine dust particles that can cause respiratory tract irritation.[2][3] |
Operational and Disposal Plan: A Step-by-Step Procedural Guide
Safe Handling Workflow
This protocol ensures that safety is integrated into every stage of the experimental process. Always work within a certified chemical fume hood to ensure adequate ventilation.[3][5]
Preparation:
-
Verify Equipment: Confirm that a safety shower and eyewash station are accessible and operational before beginning work.[1][5]
-
Don PPE: Put on all required PPE as specified in the table above, ensuring gloves are intact and goggles fit securely.
-
Prepare Workspace: Designate a specific area within the fume hood for handling the compound to contain any potential spills.
Handling the Compound:
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[6][7][8]
-
Portioning: When weighing or transferring the compound, use techniques that prevent aerosolization.
-
Solution Preparation: If dissolving the solid, add it slowly to the solvent to avoid splashing.
Post-Handling:
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., alcohol) to decontaminate them.[1]
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Hygiene: Wash hands and face thoroughly with soap and water after completing the work and removing PPE.[1][5][9] Do not eat, drink, or smoke in the laboratory area.[2][5][6]
Spill and Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[7][8] Seek immediate medical attention.[1]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[7][8] If skin irritation persists, consult a physician.[7] Remove all contaminated clothing and wash it before reuse.[1]
-
Inhalation: Move the individual to fresh air.[7][8] If breathing is difficult or stops, provide artificial respiration and seek medical attention.[7]
-
Spill Cleanup: For small spills, sweep up the solid material, taking care to avoid creating dust, and place it into a suitable, sealed container for disposal.[6][7] Absorb solutions with an inert material (e.g., diatomite) before disposal.[1] Ensure the area is well-ventilated during cleanup.
Storage and Disposal Plan
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[6][7][9] This prevents degradation and minimizes exposure risk.
-
Disposal: All chemical waste must be treated as hazardous.[7] Dispose of unused material and contaminated items (e.g., gloves, absorbent materials) in accordance with all applicable local, regional, and national hazardous waste regulations.[1][9] It is the responsibility of the chemical waste generator to correctly classify the waste for disposal.[7] Do not release the chemical into the environment or drains.[1][7][8]
References
-
SAFETY DATA SHEET - tert-Butyl carbamate. (2023, September 22). Fisher Scientific. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. capotchem.cn [capotchem.cn]
- 9. content.labscoop.com [content.labscoop.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
